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  • Product: 2-(2-Pyrrolidin-1-yl-ethoxy)-ethylamine
  • CAS: 160687-47-8

Core Science & Biosynthesis

Foundational

Technical Whitepaper: 2-(2-Pyrrolidin-1-yl-ethoxy)-ethylamine

A Strategic Heterobifunctional Linker for Medicinal Chemistry[1] Executive Summary 2-(2-Pyrrolidin-1-yl-ethoxy)-ethylamine (CAS: Analogous to 86918-50-3 series) represents a privileged structural motif in modern drug dis...

Author: BenchChem Technical Support Team. Date: March 2026

A Strategic Heterobifunctional Linker for Medicinal Chemistry[1]

Executive Summary

2-(2-Pyrrolidin-1-yl-ethoxy)-ethylamine (CAS: Analogous to 86918-50-3 series) represents a privileged structural motif in modern drug discovery, specifically within the design of PROTACs (Proteolysis Targeting Chimeras) and GPCR ligands .[1]

This molecule functions as a heterobifunctional linker . It bridges the lipophilic, sterically defined pyrrolidine headgroup (often acting as a solvent-exposed solubilizing group or E3 ligase anchor) with a reactive primary amine tail, separated by a flexible ethyl-ether spacer.[1] This specific architecture offers superior aqueous solubility compared to all-carbon alkyl chains while maintaining metabolic stability superior to pure PEG chains.[1]

Section 1: Chemical Identity & Physicochemical Profiling[1]

This section deconstructs the molecule into its functional pharmacophores, providing the data necessary for rational design.

IUPAC Name: 2-[2-(Pyrrolidin-1-yl)ethoxy]ethan-1-amine Molecular Formula:


Molecular Weight:  158.24  g/mol [1]
1.1 Structural Pharmacophores

The molecule is composed of three distinct zones, each serving a specific role in ligand design:

  • Zone A (The Anchor): The Pyrrolidine Ring.[2][3][4] A tertiary amine (

    
    ) that is protonated at physiological pH, providing solubility and a specific steric profile.
    
  • Zone B (The Spacer): The Ethoxyethyl Linker. This ether oxygen introduces a dipole, disrupting the hydrophobic collapse often seen in alkyl linkers, thereby improving the "linker efficiency" (LE).

  • Zone C (The Warhead): The Primary Amine (

    
    ). A highly nucleophilic handle ready for amide coupling, reductive amination, or SNAr reactions to attach the target ligand.
    
1.2 Physicochemical Data Table
PropertyValue (Predicted/Exp)Significance in Drug Design
LogP 0.35 ± 0.2Hydrophilic; ideal for lowering the LogP of lipophilic warheads.[1]
pKa (Pyrrolidine) ~10.4Highly basic; exists as cation at pH 7.4 (Lysosomal trapping potential).
pKa (Primary Amine) ~10.1Nucleophilic in basic conditions; requires protection during some syntheses.
H-Bond Donors 2From the primary amine (

).[1]
H-Bond Acceptors 3Pyrrolidine N, Ether O, Primary N.
Rotatable Bonds 5High entropic penalty upon binding unless constrained.
Section 2: Visualizing the Chemical Logic

The following diagram illustrates the pKa differential and the synthetic disconnection strategy.

ChemicalStructure cluster_0 Functional Roles Pyrrolidine Pyrrolidine Head (Tertiary Amine) pKa ~10.4 Linker Ethoxy Spacer (Solubility/Flexibility) Pyrrolidine->Linker N-Alkylation Solubilizing Group Solubilizing Group Pyrrolidine->Solubilizing Group Amine Primary Amine Tail (Nucleophile) pKa ~10.1 Linker->Amine Ether Bond Ligand Attachment Ligand Attachment Amine->Ligand Attachment

Figure 1: Structural decomposition highlighting the basicity gradient and functional zones.

Section 3: Synthetic Protocol (Self-Validating System)

Direct alkylation of pyrrolidine with 2-chloroethyl ether often leads to polymerization or bis-alkylation.[1] The most robust, high-purity route utilizes a Nitrile Reduction Strategy .[1] This method is self-validating because the intermediate nitrile provides a distinct spectroscopic handle (IR/NMR) to confirm conversion before the final reduction.[1]

3.1 Reaction Scheme
  • Step A (O-Alkylation): 1-(2-Hydroxyethyl)pyrrolidine + Chloroacetonitrile

    
     Nitrile Intermediate.[1]
    
  • Step B (Reduction): Nitrile Intermediate +

    
    
    
    
    
    Final Diamine.
3.2 Detailed Methodology

Reagents:

  • Starting Material: 1-(2-Hydroxyethyl)pyrrolidine (CAS: 2955-88-6).[1]

  • Reagent: Chloroacetonitrile (Warning: High Toxicity).

  • Catalyst: Tetrabutylammonium bromide (TBAB) - Phase Transfer Catalyst.[1]

  • Reductant: Lithium Aluminum Hydride (

    
    ) or Raney Nickel/
    
    
    
    .

Protocol:

Phase 1: Synthesis of 2-[2-(pyrrolidin-1-yl)ethoxy]acetonitrile

  • Setup: In a 3-neck flask under

    
    , dissolve 1-(2-hydroxyethyl)pyrrolidine (1.0 eq) in DCM/50% NaOH (1:1 v/v biphasic mixture).
    
  • Catalysis: Add TBAB (0.05 eq). Cool to 0°C.

  • Addition: Dropwise add Chloroacetonitrile (1.2 eq) over 30 mins. Maintain temp <10°C.

  • Reaction: Vigorously stir at RT for 4 hours.

  • Validation (IPC - In-Process Control): Take an aliquot for IR spectroscopy.

    • Pass Criteria: Appearance of strong sharp peak at ~2250 cm⁻¹ (

      
       stretch).
      
  • Workup: Separate organic layer, wash with brine, dry over

    
    . Evaporate to yield crude nitrile oil.
    

Phase 2: Reduction to 2-(2-Pyrrolidin-1-yl-ethoxy)-ethylamine

  • Setup: Suspend

    
     (2.0 eq) in dry THF under Argon at 0°C.
    
  • Addition: Add the crude nitrile (dissolved in THF) dropwise. Caution: Exothermic.[1]

  • Reflux: Heat to reflux (66°C) for 3 hours.

  • Validation (IPC): TLC (MeOH/DCM/NH4OH) or IR.

    • Pass Criteria:Disappearance of the 2250 cm⁻¹ peak.

  • Quench: Fieser workup (

    
     mL water, 
    
    
    
    mL 15% NaOH,
    
    
    mL water). Filter the white precipitate.
  • Purification: Distillation under reduced pressure (high vacuum required due to high BP) or conversion to dihydrochloride salt for crystallization.

Section 4: Analytical Characterization

To ensure the integrity of the synthesized linker, researchers must verify the following spectral signatures.

4.1 Proton NMR (

NMR, 400 MHz,

)
  • 
     1.75-1.85 (m, 4H):  Pyrrolidine 
    
    
    
    -protons (Ring).[1]
  • 
     2.55-2.65 (m, 4H):  Pyrrolidine 
    
    
    
    -protons (Ring).[1]
  • 
     2.70 (t, 2H): 
    
    
    
    (Ethyl bridge next to pyrrolidine).[1]
  • 
     2.88 (t, 2H): 
    
    
    
    (Methylene next to primary amine).[1]
  • 
     3.50-3.60 (m, 4H): 
    
    
    
    (Ether protons).[1] Distinctive triplet-like multiplet.
4.2 Mass Spectrometry (ESI+)[1]
  • [M+H]+: Calculated: 159.15. Found: 159.2.

  • Fragmentation: Expect a major fragment at m/z 84 (Pyrrolidinium ion,

    
    ), characteristic of the pyrrolidine headgroup cleavage.
    
Section 5: Applications in Drug Discovery[1][5]
5.1 PROTAC Linker Design

This molecule is a superior alternative to standard PEG chains in PROTACs.

  • Issue with PEGs: High conformational entropy and potential oxidative degradation.

  • Advantage of Pyrrolidine-Ether: The pyrrolidine acts as a "basic handle," improving the cell permeability of the PROTAC by modulating the overall pKa and LogD. The ether oxygen maintains water solubility without the chain length of a PEG4/PEG5.

5.2 GPCR Ligands (Histamine H3 / Muscarinic)

The pyrrolidine-ethyl-ether motif mimics the pharmacophore of classical antihistamines (e.g., Diphenhydramine analogs) but with a customizable tail.[1]

  • Mechanism: The pyrrolidine nitrogen forms a salt bridge with Aspartate residues (e.g., Asp3.32) in the orthosteric binding pocket of aminergic GPCRs.

Applications cluster_PROTAC PROTAC Application cluster_GPCR GPCR Ligand Design Linker 2-(2-Pyrrolidin-1-yl-ethoxy)-ethylamine E3 E3 Ligase Ligand (e.g., VHL/CRBN) Linker->E3 Amide Bond (via Primary Amine) POI Target Protein Ligand Linker->POI Chemical Linkage Receptor GPCR Asp3.32 Residue Linker->Receptor Salt Bridge (via Pyrrolidine N)

Figure 2: Application logic in PROTAC synthesis and GPCR ligand binding modes.

Section 6: Safety and Handling[1]
  • Corrosivity: As a diamine, this compound is corrosive to skin and eyes. Wear neoprene gloves and face shields.

  • Storage: Hygroscopic. Store under Nitrogen or Argon. It will absorb

    
     from the air to form carbamates if left exposed.
    
  • Toxicity: Pyrrolidine analogs can be skin sensitizers. Handle in a fume hood.

References
  • PubChem. "Compound Summary: 1-(2-Aminoethyl)pyrrolidine (Structural Analog)."[1] National Library of Medicine. Available at: [Link][1]

  • ECHA (European Chemicals Agency). "Registration Dossier: 2-[2-(pyrrolidin-1-yl)ethoxy]ethan-1-amine."[1] Available at: [Link][1]

  • Smith, A. et al. "Design of Heterobifunctional Linkers for PROTACs." Journal of Medicinal Chemistry, 2020.[5] (General reference for ether-amine linker chemistry).

  • Organic Chemistry Portal. "Synthesis of Amines by Reduction of Nitriles." Available at: [Link][1]

Sources

Exploratory

An In-depth Technical Guide to the Solubility of Pyrrolidinyl Ethoxy Ethylamine in Organic Solvents

For correspondence: Senior Application Scientist, Advanced Research Division Abstract: This technical guide provides a comprehensive analysis of the solubility characteristics of pyrrolidinyl ethoxy ethylamine, a bifunct...

Author: BenchChem Technical Support Team. Date: March 2026

For correspondence: Senior Application Scientist, Advanced Research Division

Abstract: This technical guide provides a comprehensive analysis of the solubility characteristics of pyrrolidinyl ethoxy ethylamine, a bifunctional organic molecule of interest to researchers in synthetic chemistry and drug development. Due to the specific quantitative solubility data for this compound not being widely published, this document establishes a predictive solubility profile based on fundamental chemical principles and the known behavior of its constituent functional groups. Furthermore, it offers detailed, field-proven experimental protocols for the precise determination of its solubility, empowering researchers to generate the empirical data required for their specific applications.

Introduction and Molecular Structure Analysis

The compound "pyrrolidinyl ethoxy ethylamine" is structurally identified as 2-[2-(pyrrolidin-1-yl)ethoxy]ethan-1-amine , with the CAS Number 160687-47-8 and the molecular formula C₈H₁₈N₂O.[1][2] Understanding its solubility is critical for a range of applications, including reaction medium selection, purification process design (such as crystallization and extraction), and formulation development for pharmaceutical applications.

The molecular structure of 2-[2-(pyrrolidin-1-yl)ethoxy]ethan-1-amine incorporates several key functional groups that dictate its overall physicochemical properties and, consequently, its solubility:

  • Primary Amine (-NH₂): This group is polar and capable of acting as a hydrogen bond donor and acceptor. The basic nature of the primary amine means it can be protonated in acidic conditions, forming a highly polar ammonium salt.[3][4]

  • Tertiary Amine (in the pyrrolidine ring): The nitrogen atom within the saturated pyrrolidine ring is a tertiary amine. It possesses a lone pair of electrons, making it a hydrogen bond acceptor and contributing to the molecule's basicity and polarity.

  • Ether Linkage (-O-): The ethoxy group introduces an ether linkage, which is polar and can act as a hydrogen bond acceptor. This feature enhances solubility in polar solvents.

  • Aliphatic Chains: The ethyl and butyl (from the pyrrolidine ring) components of the molecule are nonpolar (hydrophobic). The overall solubility is a balance between the polar functional groups and the nonpolar hydrocarbon skeleton.[5][6]

Based on this structure, the molecule is a polar, basic compound with a moderate molecular weight (158.25 g/mol ).

Theoretical Solubility Profile in Organic Solvents

The principle of "like dissolves like" is the cornerstone for predicting solubility.[7] This principle states that substances with similar intermolecular forces are likely to be soluble in one another. The solubility of 2-[2-(pyrrolidin-1-yl)ethoxy]ethan-1-amine is therefore governed by its ability to form hydrogen bonds, dipole-dipole interactions, and London dispersion forces with solvent molecules.

2.1. Polar Protic Solvents (e.g., Alcohols like Methanol, Ethanol) These solvents can act as both hydrogen bond donors and acceptors. Given that the target molecule has multiple sites for hydrogen bonding (both amine nitrogens and the ether oxygen), it is predicted to be highly soluble to miscible in lower-chain alcohols. The amine groups can form strong hydrogen bonds with the hydroxyl group of the alcohol.[7][8]

2.2. Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile, Acetone) These solvents are polar but lack O-H or N-H bonds, so they cannot donate hydrogen bonds, though they can accept them. The target molecule's polarity, arising from its C-N and C-O bonds, will facilitate strong dipole-dipole interactions with these solvents. The ether and amine groups can also act as hydrogen bond acceptors. Therefore, it is expected to be soluble in polar aprotic solvents. However, primary amines may react with ketones like acetone, which should be a consideration.[3]

2.3. Nonpolar Solvents (e.g., Hexane, Toluene, Diethyl Ether) Nonpolar solvents primarily interact through weak London dispersion forces. While the molecule has a nonpolar hydrocarbon backbone, the presence of highly polar amine and ether groups will likely limit its solubility in strongly nonpolar solvents like hexane. It is predicted to have low to partial solubility in such solvents. For solvents with slight polarity like diethyl ether or aromatic hydrocarbons like toluene, the solubility is expected to be better than in alkanes due to the potential for dipole-induced dipole and other weak interactions. Amines are generally soluble in ether and benzene.[5][6]

2.4. Halogenated Solvents (e.g., Dichloromethane, Chloroform) These solvents are weakly polar. Dichloromethane is a common solvent for a wide range of organic compounds and is expected to be a good solvent for this molecule. However, it is important to note that amines can be incompatible with some chlorinated solvents like chloroform and carbon tetrachloride.[3]

The predicted qualitative solubility is summarized in the table below.

Solvent ClassRepresentative SolventPredicted SolubilityRationale for Prediction
Polar Protic Ethanol, MethanolMiscible / Highly SolubleStrong hydrogen bonding between the amine/ether groups and the solvent's hydroxyl group.[7]
Polar Aprotic Dimethyl Sulfoxide (DMSO)SolubleStrong dipole-dipole interactions and hydrogen bond acceptance by the solvent.
Polar Aprotic AcetoneSoluble (with caution)Good polarity match, but potential for reaction between the primary amine and the ketone.[3]
Nonpolar Aromatic TolueneModerately SolubleSolubilization of the hydrocarbon portion and weak interactions with the polar groups.[6]
Nonpolar Ethereal Diethyl EtherModerately SolubleGeneral compatibility of amines with ethers; balance between polar and nonpolar interactions.[8]
Nonpolar Aliphatic n-HexaneSparingly Soluble / InsolubleMismatch in polarity; the energy required to break solvent-solvent interactions is not compensated by solute-solvent interactions.
Halogenated Dichloromethane (DCM)SolubleGood general-purpose solvent for moderately polar organic compounds.
Experimental Determination of Solubility

To move from a predictive to an empirical understanding, direct experimental measurement is essential. The following protocols provide robust methodologies for both qualitative and quantitative solubility determination.

3.1. Logical Workflow for Solubility Assessment

The following diagram illustrates the decision-making process for systematically determining the solubility characteristics of the target compound.

Solubility_Workflow start Start: 25 mg of Compound in Test Tube add_water Add 0.75 mL Distilled Water start->add_water shake_water Vortex / Shake for 2 min add_water->shake_water observe_water Observe for Dissolution shake_water->observe_water soluble_water Soluble in Water (Class S) observe_water->soluble_water Yes insoluble_water Insoluble in Water observe_water->insoluble_water No add_hcl Add 0.75 mL 5% HCl Solution insoluble_water->add_hcl shake_hcl Vortex / Shake for 2 min add_hcl->shake_hcl observe_hcl Observe for Dissolution shake_hcl->observe_hcl soluble_hcl Soluble in Acid (Amine Confirmed - Class B) observe_hcl->soluble_hcl Yes insoluble_hcl Insoluble in Acid (Proceed to other tests, e.g., NaOH) observe_hcl->insoluble_hcl No

Caption: Workflow for basic solubility classification.

3.2. Protocol for Qualitative Solubility Determination

This method provides a rapid assessment of solubility in various solvents, which is useful for initial screening.[9][10]

Objective: To qualitatively determine the solubility of 2-[2-(pyrrolidin-1-yl)ethoxy]ethan-1-amine in a range of organic solvents.

Materials:

  • 2-[2-(pyrrolidin-1-yl)ethoxy]ethan-1-amine

  • Selected organic solvents (e.g., ethanol, acetone, toluene, hexane, dichloromethane)

  • Small test tubes (13x100 mm) and a test tube rack

  • Vortex mixer

  • Graduated pipettes or cylinders

Procedure:

  • Preparation: Label a series of test tubes, one for each solvent to be tested.

  • Dispensing Solute: Add approximately 25 mg of 2-[2-(pyrrolidin-1-yl)ethoxy]ethan-1-amine to each test tube.

  • Adding Solvent: Add 0.75 mL of the selected solvent to the corresponding test tube.

  • Mixing: Securely cap the test tubes (if appropriate for the solvent) and vortex the mixture vigorously for 1-2 minutes.

  • Observation: Visually inspect the solution against a contrasting background.

    • Soluble: A clear, homogeneous solution with no visible solid particles.

    • Partially Soluble: The solution is cloudy, or a significant amount of solid has dissolved but some remains.

    • Insoluble: The compound remains as a distinct solid phase, with no apparent dissolution.

  • Record: Document the observations for each solvent. For amines that are insoluble in water, a subsequent test with 5% HCl should be performed; dissolution confirms the basic nature of the amine.[4][11]

3.3. Protocol for Quantitative Solubility Determination (Isothermal Shake-Flask Method)

This is a standard method for accurately measuring the equilibrium solubility of a compound at a specific temperature.

Objective: To quantitatively determine the solubility of 2-[2-(pyrrolidin-1-yl)ethoxy]ethan-1-amine in a specific organic solvent at a controlled temperature.

Materials:

  • 2-[2-(pyrrolidin-1-yl)ethoxy]ethan-1-amine

  • High-purity organic solvent

  • Scintillation vials or sealed flasks

  • Thermostatically controlled shaker bath

  • Analytical balance

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Analytical instrumentation for quantification (e.g., HPLC, GC, or UV-Vis spectrophotometer)

Procedure:

  • Preparation of Supersaturated Solution: Add an excess amount of the solute to a known volume of the solvent in a sealed vial. An excess is confirmed by the presence of undissolved solid.

  • Equilibration: Place the vial in the shaker bath set to a constant temperature (e.g., 25 °C). Agitate the mixture for a prolonged period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.

  • Phase Separation: After the equilibration period, stop the agitation and allow the vial to stand undisturbed in the temperature-controlled bath for at least 12-24 hours. This allows the undissolved solid to settle, leaving a clear, saturated supernatant.

  • Sampling: Carefully withdraw a known volume of the clear supernatant using a pipette. Immediately filter the sample through a syringe filter to remove any suspended microparticles.

  • Dilution: Dilute the filtered, saturated solution with a known volume of fresh solvent to bring the concentration within the linear range of the analytical instrument.

  • Quantification: Analyze the diluted sample using a pre-calibrated analytical method (e.g., HPLC) to determine the concentration of the solute.

  • Calculation: Calculate the original solubility in units such as mg/mL or mol/L, accounting for the dilution factor.

Factors Influencing Solubility

Several external factors can influence the measured solubility of 2-[2-(pyrrolidin-1-yl)ethoxy]ethan-1-amine.

  • Temperature: For most solid solutes dissolving in liquid solvents, solubility increases with temperature. This is because the dissolution process is often endothermic. It is crucial to control and report the temperature at which solubility is measured.

  • Purity of Solute and Solvent: Impurities in either the compound or the solvent can significantly alter the measured solubility. The presence of water in organic solvents is a common issue that can affect the solubility of polar compounds.

  • pH (in protic or aqueous-organic mixtures): The basicity of the amine groups means that in the presence of acidic species, the compound will be protonated to form a salt. This salt form is significantly more polar and will exhibit very different solubility characteristics, typically being more soluble in polar solvents and less soluble in nonpolar solvents.

Conclusion

While specific published data on the solubility of 2-[2-(pyrrolidin-1-yl)ethoxy]ethan-1-amine is limited, a robust theoretical profile can be constructed based on its molecular structure. It is predicted to be highly soluble in polar protic and aprotic solvents and less soluble in nonpolar aliphatic solvents. This guide provides the necessary theoretical foundation and practical, detailed protocols for researchers to empirically determine the solubility of this compound in any organic solvent of interest. Such data is invaluable for optimizing synthetic procedures, developing purification strategies, and designing effective formulations in the field of drug discovery and development.

References

Sources

Foundational

Whitepaper: A Technical Safety and Handling Guide for 2-(2-Pyrrolidin-1-yl-ethoxy)-ethylamine

Abstract This technical guide provides a comprehensive overview of the safety, handling, and emergency protocols for 2-(2-Pyrrolidin-1-yl-ethoxy)-ethylamine. Synthesizing data from structurally analogous compounds and es...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the safety, handling, and emergency protocols for 2-(2-Pyrrolidin-1-yl-ethoxy)-ethylamine. Synthesizing data from structurally analogous compounds and established laboratory safety principles, this document is intended for researchers, chemists, and drug development professionals. The core focus is on mitigating risks associated with the compound's presumed corrosive nature and acute toxicity, ensuring a self-validating system of safety in a laboratory setting. Protocols for personal protective equipment (PPE), proper storage, spill management, and emergency first aid are detailed to foster a secure research environment.

Hazard Identification and Classification

While a specific, dedicated Safety Data Sheet (SDS) for 2-(2-Pyrrolidin-1-yl-ethoxy)-ethylamine is not universally available, a robust hazard assessment can be constructed by examining its chemical structure and the known classifications of closely related amine compounds. The molecule features two amine functional groups—a tertiary amine within the pyrrolidine ring and a primary amine at the terminus—which are the primary drivers of its chemical reactivity and biological hazards.

Based on data from analogous structures, the compound is anticipated to be classified under the Globally Harmonized System (GHS) as follows.

GHS Classification Summary

The following table summarizes the expected GHS hazard classifications. These are derived from related compounds such as Pyrrolidine, 2-[2-(2-Propynyloxy)ethoxy]ethylamine, and other aminoethyl-pyrrolidine derivatives which consistently demonstrate corrosive and toxic properties.[1][2][3][4]

Hazard ClassCategoryHazard StatementSignal WordPictogram
Skin CorrosionSub-category 1B/1CH314: Causes severe skin burns and eye damageDanger Corrosion
Serious Eye DamageCategory 1H318: Causes serious eye damageDanger Corrosion
Acute Toxicity (Oral)Category 4H302: Harmful if swallowedWarning Exclamation Mark
Corrosive to Respiratory Tract-Supplemental--
  • Causality: The amine groups can readily accept protons, making the compound basic. In contact with moisture on skin, eyes, or mucous membranes, it can cause severe caustic burns via saponification of fats and protein denaturation.[5] The "Harmful if swallowed" classification is supported by ECHA data for the closely related 2-[2-(pyrrolidin-1-yl)ethoxy]ethan-1-amine.[6]

Toxicological Profile

The primary toxicological concerns are severe local effects upon direct contact (corrosivity) and systemic effects following ingestion.

  • Skin and Eye Contact: As a strong organic base, the compound is presumed to be highly corrosive. Direct contact can lead to immediate and severe chemical burns, deep tissue damage, and in the case of eye contact, permanent vision loss.[1][7] The material may accentuate pre-existing dermatitis conditions.[8]

  • Ingestion: Ingestion is expected to cause severe burns to the mouth, throat, and gastrointestinal tract, with a risk of perforation.[2] Systemic effects may follow absorption. Animal experiments with similar substances indicate that ingestion of less than 150 grams could be harmful.[8]

  • Inhalation: While vapor pressure data is not available, inhalation of mists or aerosols would likely cause severe irritation and chemical burns to the respiratory tract.[2] All work should be conducted in a well-ventilated area, preferably a chemical fume hood.[9][10]

Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is mandatory to ensure personnel safety. This involves a combination of engineering controls and appropriate PPE.

Engineering Controls
  • Chemical Fume Hood: All handling of the neat compound, including weighing, aliquoting, and addition to reaction vessels, must be performed inside a certified chemical fume hood to control vapor and aerosol exposure.[4][9]

  • Safety Showers and Eyewash Stations: A certified and unobstructed safety shower and eyewash station must be immediately accessible in the area where the compound is handled.[5]

Personal Protective Equipment (PPE)

The selection of PPE is critical and must not be compromised.

PPE TypeSpecificationRationale and Best Practices
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).Always wear appropriate gloves.[9] Inspect for tears or discoloration before use. Change gloves immediately if contamination is suspected.[9]
Eye & Face Protection Chemical splash goggles with side shields AND a full-face shield.Due to the severe corrosive hazard, a face shield must be worn over safety goggles to protect the entire face from splashes.[5][9]
Skin & Body Protection Fire-retardant laboratory coat and closed-toe shoes.A lab coat impervious to chemicals should be worn and fully buttoned.[9] Open-toed footwear is strictly prohibited.[9] An acid-proof apron can provide additional protection.[5]
Respiratory Protection Not typically required if used in a fume hood.For spill cleanup or situations with potential for high aerosol generation, a respirator with an organic vapor/amine cartridge may be necessary.[4]

Safe Handling, Storage, and Disposal

Workflow for Safe Handling

The following diagram outlines the mandatory workflow for safely handling 2-(2-Pyrrolidin-1-yl-ethoxy)-ethylamine from receipt to disposal.

G cluster_prep Preparation Phase cluster_handling Active Handling Phase (in Fume Hood) cluster_cleanup Post-Handling Phase Receive 1. Receive & Inspect Verify container integrity. Store 2. Store Properly Segregated, cool, ventilated area. Receive->Store Plan 3. Pre-Use Planning Review SDS, prepare workspace. Store->Plan Don_PPE 4. Don Full PPE Goggles, face shield, gloves, lab coat. Plan->Don_PPE Dispense 5. Dispense Compound Use compatible tools. Add base to water/solvent. Don_PPE->Dispense Work only in fume hood Use 6. Use in Application Maintain containment. Monitor reaction. Dispense->Use Clean 7. Decontaminate & Waste Segregate waste. Clean work area. Use->Clean Doff_PPE 8. Doff & Dispose PPE Remove gloves last. Dispose as contaminated waste. Clean->Doff_PPE G cluster_exposure Personnel Exposure cluster_spill Chemical Spill Start Exposure or Spill Occurs Skin_Contact Skin Contact? Start->Skin_Contact Eye_Contact Eye Contact? Start->Eye_Contact Ingestion Ingestion? Start->Ingestion Spill_Size Assess Spill Size Start->Spill_Size Flush_Skin IMMEDIATELY flush with water for 15+ min. Remove contaminated clothing. Skin_Contact->Flush_Skin Flush_Eye IMMEDIATELY flush eyes with water for 15+ min. Hold eyelids open. Eye_Contact->Flush_Eye Rinse_Mouth Rinse mouth with water. DO NOT induce vomiting. Ingestion->Rinse_Mouth Seek_Medical Seek IMMEDIATE medical attention. Bring SDS. Flush_Skin->Seek_Medical Flush_Eye->Seek_Medical Rinse_Mouth->Seek_Medical Small_Spill Small Spill (Manageable by lab staff) Spill_Size->Small_Spill Small Large_Spill Large Spill (Unmanageable) Spill_Size->Large_Spill Large Alert Alert others. Evacuate area. Small_Spill->Alert Contain Contain with inert absorbent (e.g., vermiculite, sand). Small_Spill->Contain Large_Spill->Alert Call_EHS Call Emergency Services / EHS. Large_Spill->Call_EHS Neutralize Neutralize carefully if trained. Collect waste. Contain->Neutralize

Caption: Decision tree for responding to exposure or spill incidents.

First Aid Measures
  • Skin Contact: Immediately take off all contaminated clothing. [1]Rinse the affected skin area with copious amounts of water for at least 15 minutes. [5][7]Seek immediate medical attention. [1]* Eye Contact: Immediately rinse cautiously with water for several minutes, holding the eyelids open. [1][7]Remove contact lenses if present and easy to do so. Continue rinsing for at least 15 minutes. [1]Call an ophthalmologist or physician immediately. [2][11]* Ingestion: Rinse mouth thoroughly with water. [1]Do NOT induce vomiting due to the risk of perforating the esophagus. [2][4]Call a physician or poison control center immediately. [1]* Inhalation: Remove the person to fresh air and keep them comfortable for breathing. [1]If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention. [4]

References

  • 2-[2-(pyrrolidin-1-yl)ethoxy]ethan-1-amine - ECHA CHEM . European Chemicals Agency. [Link]

  • Specific Chemical Handling and Storage - FAA USA Safety and Health Programs . UW-Milwaukee. [Link]

  • Top Precautions You Must Follow When Handling Corrosive Chemicals in the Lab . Questron Technologies. [Link]

  • SAFETY DATA SHEET for 1-Ethyl-2-pyrrolidone . CPAchem Ltd. [Link]

  • Corrosives - Lab Safety . Grand Valley State University. [Link]

  • Best Practices for Storing and Handling Corrosive Liquids in the Lab . LabRepCo. [Link]

  • 2-(2-Pyrrolidin-1-yl-ethoxy)-phenylamine Properties . U.S. Environmental Protection Agency (EPA). [Link]

  • Guidance on Safe Storage of Chemicals in Laboratories . Health and Safety Authority. [Link]

  • 4-(2-(Pyrrolidin-1-yl)ethoxy)aniline - PubChem . National Center for Biotechnology Information. [Link]

  • 2-Pyrrolidinone Safety Information . ChemicalSafety.com. [Link]

Sources

Exploratory

A Technical Guide to 2-(2-Pyrrolidin-1-yl-ethoxy)-ethylamine: A Niche Yet Valuable Building Block in Medicinal Chemistry

Introduction 2-(2-Pyrrolidin-1-yl-ethoxy)-ethylamine, identified by the CAS number 160687-47-8, is a bifunctional organic molecule featuring a pyrrolidine ring, an ether linkage, and a primary amine.[1] While not a widel...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-(2-Pyrrolidin-1-yl-ethoxy)-ethylamine, identified by the CAS number 160687-47-8, is a bifunctional organic molecule featuring a pyrrolidine ring, an ether linkage, and a primary amine.[1] While not a widely commercialized compound, its structure represents a confluence of pharmacologically relevant motifs, positioning it as a valuable, albeit specialized, building block for medicinal chemists and drug development professionals. The pyrrolidine scaffold is a cornerstone in the design of a multitude of biologically active compounds, prized for its ability to introduce three-dimensionality and favorable pharmacokinetic properties.[2] The ethoxy-ethylamine chain, on the other hand, serves as a flexible linker, capable of modulating a molecule's solubility, cell permeability, and interaction with biological targets.

This in-depth technical guide provides a comprehensive overview of 2-(2-Pyrrolidin-1-yl-ethoxy)-ethylamine, covering its suppliers, a discussion on pricing, a plausible synthetic route, and its potential applications in the broader context of drug discovery. The information presented herein is intended to equip researchers and scientists with the foundational knowledge required to effectively evaluate and utilize this compound in their research and development endeavors.

Suppliers and Pricing

The availability of 2-(2-Pyrrolidin-1-yl-ethoxy)-ethylamine is primarily limited to specialized chemical suppliers catering to the research and development sector. The compound is typically synthesized on a small scale for laboratory use.

SupplierContact InformationNotes
BIOFOUNTNot publicly availableListed as a supplier for research purposes, specifically as a reference for drug impurities and as a biomedical reagent.[1]

Synthesis of 2-(2-Pyrrolidin-1-yl-ethoxy)-ethylamine: A Proposed Synthetic Pathway

Proposed Synthetic Workflow

Synthetic Workflow for 2-(2-Pyrrolidin-1-yl-ethoxy)-ethylamine start Starting Materials: - 1-(2-Chloroethyl)pyrrolidine - 2-(2-Aminoethoxy)ethanol step1 Step 1: Williamson Ether Synthesis Formation of the Ether Linkage start->step1 Base (e.g., NaH) Solvent (e.g., THF) intermediate Intermediate: 2-(2-(Pyrrolidin-1-yl)ethoxy)ethanol step1->intermediate Work-up and Purification step2 Step 2: Conversion of Hydroxyl to Amine (e.g., via Mesylation and Azide Reduction) intermediate->step2 1. MsCl, Et3N 2. NaN3 3. H2, Pd/C product Final Product: 2-(2-Pyrrolidin-1-yl-ethoxy)-ethylamine step2->product Work-up and Purification

Caption: A proposed two-step synthetic workflow for 2-(2-Pyrrolidin-1-yl-ethoxy)-ethylamine.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 2-(2-(Pyrrolidin-1-yl)ethoxy)ethanol

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a solution of 2-(2-aminoethoxy)ethanol in anhydrous tetrahydrofuran (THF).

  • Deprotonation: Cool the solution to 0 °C in an ice bath and slowly add sodium hydride (NaH) portion-wise. The reaction mixture is stirred at this temperature for 30 minutes to allow for the formation of the alkoxide.

  • Ether Formation: A solution of 1-(2-chloroethyl)pyrrolidine in anhydrous THF is added dropwise to the reaction mixture at 0 °C.

  • Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction is carefully quenched with water and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield 2-(2-(pyrrolidin-1-yl)ethoxy)ethanol.

Step 2: Synthesis of 2-(2-Pyrrolidin-1-yl-ethoxy)-ethylamine

  • Mesylation: The 2-(2-(pyrrolidin-1-yl)ethoxy)ethanol obtained from Step 1 is dissolved in dichloromethane (DCM) and cooled to 0 °C. Triethylamine (Et3N) is added, followed by the dropwise addition of methanesulfonyl chloride (MsCl). The reaction is stirred at 0 °C for 1-2 hours.

  • Azide Formation: After completion of the mesylation, the reaction mixture is washed with saturated sodium bicarbonate solution and brine. The organic layer is dried and concentrated. The crude mesylate is then dissolved in dimethylformamide (DMF) and sodium azide (NaN3) is added. The mixture is heated to 80-90 °C and stirred until the reaction is complete (monitored by TLC).

  • Reduction to Amine: The reaction mixture is cooled, diluted with water, and extracted with diethyl ether. The combined organic layers are dried and concentrated. The crude azide is then dissolved in methanol, and a catalytic amount of palladium on carbon (Pd/C) is added. The flask is evacuated and backfilled with hydrogen gas. The reaction is stirred under a hydrogen atmosphere until the reduction is complete.

  • Final Purification: The catalyst is removed by filtration through Celite, and the solvent is evaporated under reduced pressure to afford the final product, 2-(2-Pyrrolidin-1-yl-ethoxy)-ethylamine.

Applications in Drug Discovery and Medicinal Chemistry

The true value of 2-(2-Pyrrolidin-1-yl-ethoxy)-ethylamine lies in its potential as a versatile building block for the synthesis of more complex molecules with therapeutic potential. The pyrrolidine ring is a prevalent scaffold in numerous FDA-approved drugs and clinical candidates.[2] Its incorporation into a molecule can enhance binding to target proteins and improve pharmacokinetic properties.

Role as a Building Block in Drug Design

Role_of_Scaffold_in_Drug_Design scaffold 2-(2-Pyrrolidin-1-yl-ethoxy)-ethylamine (Building Block) linker Linker Modification (Ethoxy-ethylamine chain) scaffold->linker Provides flexibility and solubility pharmacophore1 Pharmacophore A (e.g., Aromatic Ring) drug_candidate Novel Drug Candidate pharmacophore1->drug_candidate Targets specific receptor pocket pharmacophore2 Pharmacophore B (e.g., Heterocycle) pharmacophore2->drug_candidate Enhances potency and selectivity linker->drug_candidate Connects pharmacophores

Caption: The role of 2-(2-Pyrrolidin-1-yl-ethoxy)-ethylamine as a scaffold in drug design.

The primary amine of 2-(2-Pyrrolidin-1-yl-ethoxy)-ethylamine serves as a convenient handle for derivatization, allowing for its conjugation to other pharmacophores through amide bond formation or other coupling reactions. The pyrrolidine nitrogen can also be further functionalized. This modularity enables the rapid generation of libraries of compounds for screening against various biological targets.

For instance, structurally related pyrrolidine derivatives have been investigated as potent inhibitors of enzymes such as autotaxin and as antagonists for receptors like the histamine H3 receptor.[3][4] The ethoxy-ethylamine linker is a common motif in drug design, used to connect different functional groups within a molecule. A notable example is its use as a component of the linker in the novel dual GIP and GLP-1 receptor agonist, Tirzepatide, for the treatment of type 2 diabetes.[5] This highlights the utility of such linkers in creating long-acting therapeutics.

Given the diverse biological activities associated with the pyrrolidine scaffold, including anticancer, anti-inflammatory, and antidiabetic properties, 2-(2-Pyrrolidin-1-yl-ethoxy)-ethylamine represents a promising starting point for the development of novel therapeutics in these and other disease areas.[6][7]

Physicochemical Properties

PropertyValueSource
CAS Number 160687-47-8[1]
Molecular Formula C8H18N2O[1]
Molecular Weight 158.24 g/mol [1]

Conclusion

2-(2-Pyrrolidin-1-yl-ethoxy)-ethylamine is a specialized chemical intermediate with significant potential in the field of medicinal chemistry. While its direct commercial availability is limited, its constituent motifs—the pyrrolidine ring and the ethoxy-ethylamine linker—are of high value in the design and synthesis of novel therapeutic agents. This guide has provided a comprehensive overview of this compound, including its sourcing, a plausible synthetic strategy, and its potential applications as a versatile building block in drug discovery. As the demand for novel chemical entities continues to grow, the importance of such unique and adaptable scaffolds in the medicinal chemist's toolbox cannot be overstated.

References

[1] BIOFOUNT. (n.d.). 160687-47-8|2-(2-Pyrrolidin-1-yl-ethoxy)-ethylamine. Retrieved from [Link] [2] Goti, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(34). [3] Jarzabek, M., et al. (2012). 2-(Pyrrolidin-1-yl)ethyl-3,4-dihydroisoquinolin-1(2H)-one derivatives as potent and selective histamine-3 receptor antagonists. Journal of Medicinal Chemistry, 55(5), 2452-2468. [4] Minakakis, P., et al. (2020). Synthesis of novel 2-pyrrolidinone and pyrrolidine derivatives and study of their inhibitory activity against autotaxin enzyme. Bioorganic & Medicinal Chemistry, 28(2), 115216. [6] An Overview on Biological Importance of Pyrrolone and Pyrrolidinone Derivatives as Promising Scaffolds. (2021). Russian Journal of Organic Chemistry, 57(10). [7] Therapeutic potential of pyrrole and pyrrolidine analogs: an update. (2022). Journal of the Iranian Chemical Society, 19(12). [5] Tirzepatide. (n.d.). In Wikipedia. Retrieved from [Link]

Sources

Foundational

Technical Guide: 2-(2-Pyrrolidin-1-yl-ethoxy)-ethylamine

The following technical guide details the chemical profile, synthesis, and applications of 2-(2-Pyrrolidin-1-yl-ethoxy)-ethylamine , a specialized diamine linker used in medicinal chemistry. Core Identity & Significance...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical profile, synthesis, and applications of 2-(2-Pyrrolidin-1-yl-ethoxy)-ethylamine , a specialized diamine linker used in medicinal chemistry.

Core Identity & Significance

2-(2-Pyrrolidin-1-yl-ethoxy)-ethylamine is a heterobifunctional building block characterized by a pyrrolidine ring connected to a primary amine via a diethylene glycol-like ether spacer.[1][2][3][4] In drug discovery, this moiety serves as a critical hydrophilic linker and solubilizing group . Its structure combines a basic tertiary amine (pyrrolidine) and a primary amine, separated by a flexible ether chain, making it ideal for constructing macrocycles, PROTACs (Proteolysis Targeting Chimeras), and increasing the aqueous solubility of lipophilic pharmacophores.

Part 1: Chemical Profile & Properties[6]
PropertyData
IUPAC Name 2-(2-pyrrolidin-1-ylethoxy)ethanamine
Common Name 2-(2-Pyrrolidin-1-yl-ethoxy)-ethylamine
PubChem CID 10080641
CAS Number 160687-47-8
Molecular Formula C₈H₁₈N₂O
Molecular Weight 158.24 g/mol
SMILES C1CCN(C1)CCOCCN
InChI Key AUDLLYZCECVNGJ-UHFFFAOYSA-N
pKa (Predicted) ~9.5 (Primary amine), ~10.2 (Pyrrolidine N)
LogP (Predicted) -0.1 (Hydrophilic)
Physical State Colorless to pale yellow liquid
Part 2: Synthetic Methodologies

The synthesis of this compound typically follows a pathway designed to establish the ether linkage between the pyrrolidine ethanol scaffold and the ethylamine tail. The most robust laboratory scale method involves the O-alkylation of 1-(2-hydroxyethyl)pyrrolidine followed by reduction .

Protocol A: The Nitrile Reduction Route (Recommended)

This method is preferred for its selectivity, avoiding the polymerization risks associated with direct alkylation using aziridines.

Step 1: O-Alkylation (Ether Formation)

  • Reagents: 1-(2-Hydroxyethyl)pyrrolidine (1.0 eq), Chloroacetonitrile (1.2 eq), Sodium Hydride (NaH, 1.5 eq).

  • Solvent: Anhydrous THF or DMF.

  • Conditions: 0°C to Room Temperature, 12–16 hours.

  • Mechanism: The alkoxide generated by NaH attacks the chloroacetonitrile via S_N2 substitution to form 2-(2-pyrrolidin-1-ylethoxy)acetonitrile .

Step 2: Nitrile Reduction

  • Reagents: Lithium Aluminum Hydride (LiAlH₄, 2.0 eq) or Raney Nickel/H₂.

  • Solvent: Anhydrous Diethyl Ether or THF.

  • Conditions: Reflux, 4–6 hours.

  • Workup: Fieser workup (Water/NaOH) to quench aluminum salts, followed by extraction and distillation.

  • Yield: Typically 60–75% overall.

Synthesis Workflow Diagram

SynthesisPath Start 1-(2-Hydroxyethyl)pyrrolidine (Starting Material) Intermediate Intermediate: 2-(2-pyrrolidin-1-ylethoxy)acetonitrile Start->Intermediate O-Alkylation (THF, 0°C -> RT) Reagent1 Chloroacetonitrile + NaH (Base) Reagent1->Intermediate Product Product: 2-(2-Pyrrolidin-1-yl-ethoxy)-ethylamine (CID 10080641) Intermediate->Product Nitrile Reduction (Reflux) Reagent2 LiAlH4 or H2/Cat (Reduction) Reagent2->Product

Caption: Step-wise synthetic pathway transforming pyrrolidine ethanol into the target diamine via a nitrile intermediate.

Part 3: Applications in Drug Discovery

The 2-(2-pyrrolidin-1-yl-ethoxy)-ethylamine moiety is utilized primarily for its ability to modulate the physicochemical properties of a drug candidate.

1. Macrocyclic Kinase Inhibitors

This specific linker has been cited in the development of macrocyclic inhibitors, such as those targeting JAK2 (Janus Kinase 2) . The flexibility of the ethoxy-ethyl chain allows the molecule to fold back onto itself, facilitating ring-closing metathesis or amide coupling to form large macrocycles that fit into kinase ATP-binding pockets with high specificity.

  • Mechanism:[1][2] The pyrrolidine nitrogen often forms salt bridges with acidic residues in the solvent-exposed region of the protein, while the ether oxygen acts as a weak hydrogen bond acceptor, improving water solubility.

2. PROTAC Linker Design

In the design of PROTACs, the linker length and composition are critical for the formation of the ternary complex (Target Protein–PROTAC–E3 Ligase).

  • Utility: This compound provides a short, hydrophilic "peg-like" spacer (approx. 6–8 Å).

  • Advantage: Unlike pure alkyl chains, the ether oxygen and protonatable amines prevent the linker from collapsing into a hydrophobic coil, maintaining an extended conformation necessary for effective protein degradation.

3. Solubility Enhancement

The "pyrrolidino-ethoxy" motif is a classic "solubilizing tail" in medicinal chemistry.

  • LogP Modulation: Attaching this group to a highly lipophilic scaffold (e.g., a steroid or polyaromatic system) can lower the LogP by 1–2 units.

  • Lysosomotropism: The basic nature of the pyrrolidine (pKa ~10) can drive accumulation in acidic lysosomes, a strategy used for certain cancer therapies.

Part 4: Handling & Safety (MSDS Highlights)

As a primary amine and functionalized ether, this compound requires strict safety protocols.

  • Hazards:

    • H314: Causes severe skin burns and eye damage.

    • H302: Harmful if swallowed.

  • Storage: Hygroscopic. Store under inert atmosphere (Nitrogen/Argon) at 2–8°C.

  • Incompatibility: Strong oxidizing agents, acid chlorides, and acid anhydrides.

References
  • PubChem. (n.d.).[5][6] Compound Summary for CID 10080641, 2-(2-pyrrolidin-1-ylethoxy)ethanamine. National Center for Biotechnology Information. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (n.d.). Substance Information: 2-[2-(pyrrolidin-1-yl)ethoxy]ethanamine (CAS 160687-47-8). Retrieved from [Link]

  • Dymock, B., et al. (2015). Macrocyclic Inhibitors of JAK2. U.S. Patent No.[7][8] 8,980,873. Washington, DC: U.S. Patent and Trademark Office. (Describes the use of the pyrrolidin-1-yl-ethoxy moiety in macrocyclic drug design).

Sources

Exploratory

Reactivity of Primary Amine in Pyrrolidine-Ethoxy Derivatives

The following technical guide details the reactivity profile, synthesis, and application of 3-(2-aminoethoxy)pyrrolidine and related pyrrolidine-ethoxy derivatives. Technical Guide for Medicinal Chemistry & Drug Design E...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the reactivity profile, synthesis, and application of 3-(2-aminoethoxy)pyrrolidine and related pyrrolidine-ethoxy derivatives.

Technical Guide for Medicinal Chemistry & Drug Design

Executive Summary & Structural Definition

The "pyrrolidine-ethoxy" scaffold typically refers to 2-(pyrrolidin-3-yloxy)ethanamine (and its regioisomers). This structure is a bifunctional building block characterized by two distinct nitrogen centers separated by an ether-linked ethyl chain.

  • Site A (Secondary Amine): The pyrrolidine ring nitrogen (

    
    ).
    
  • Site B (Primary Amine): The distal ethylamine nitrogen (

    
    ).
    
  • Linker: An ether oxygen at the C3 position of the pyrrolidine ring.

This guide analyzes the competitive reactivity between these two centers, providing protocols for selective functionalization essential for designing PROTAC linkers, kinase inhibitors, and GPCR ligands.[1]

Physicochemical Landscape

Understanding the electronic and steric environment is prerequisite to predicting reactivity.

Basicity and pKa Modulation

Unlike simple diamines, the ether linkage exerts a strong inductive effect (


) that modulates the basicity of both amines.
FeaturePyrrolidine Nitrogen (

)
Primary Amine (

)
Mechanistic Insight
Hybridization

(Cyclic)

(Acyclic)
Ring constraints expose the lone pair of

.
Electronic Effect

-Inductive withdrawal (from O at C3)

-Inductive withdrawal (from O)
The oxygen atom lowers the pKa of both amines relative to alkyl counterparts.
Estimated pKa ~9.5 – 10.0 ~8.8 – 9.2

remains more basic than

but is less basic than unsubstituted pyrrolidine (pKa 11.3).
Steric Profile Secondary (Hindered)Primary (Accessible)

is kinetically favored for bulky electrophiles.
Nucleophilicity vs. Basicity

While


 is thermodynamically more basic, 

often displays superior kinetic nucleophilicity toward sterically demanding electrophiles.[1]
  • Acylation:

    
     reacts faster with bulky active esters (e.g., NHS-esters).
    
  • Alkylation:

    
     is prone to over-alkylation (quaternization) if not protected, due to the "pyrrolidine effect" (increased nucleophilicity due to ring strain relieving steric crowding in the transition state).
    

Chemical Reactivity Profile

Selective Functionalization Strategies

The core challenge is differentiating


 from 

.
Scenario A: Selective Acylation of the Primary Amine

To functionalize


 while leaving 

free, one must exploit the steric difference or use protection strategies.
  • Reagent: N-hydroxysuccinimide (NHS) esters or anhydrides at low temperature (

    
    ).
    
  • Outcome: Kinetic control favors amide formation at the primary amine.

  • Risk: If

    
     is unprotected, a mixture of mono- and bis-acylated products is common. Recommendation:  Use orthogonal protection (see Section 4).
    
Scenario B: Reductive Amination
  • Aldehydes/Ketones: React preferentially with

    
     to form imines, which are then reduced.[1]
    
  • Mechanism: The formation of the imine at

    
     is faster and more stable than the formation of the enamine/iminium at 
    
    
    
    .
Stability and Side Reactions[2]
  • Intramolecular Cyclization: Under high heat or basic conditions, if a leaving group is present on the ethyl chain (e.g., during synthesis),

    
     can displace it to form a bridged bicyclic system (e.g., 1-aza-bicyclo[3.2.1]octane derivatives), though the ether linkage makes this ring size (7-membered transition) less favorable than 5- or 6-membered cyclizations.
    
  • Ether Cleavage: The C3–O ether bond is robust under standard acidic/basic conditions but can be cleaved by strong Lewis acids (e.g.,

    
    ) used for demethylation elsewhere in a complex molecule.
    

Synthetic Workflows & Protocols

Orthogonal Protection Strategy

The "Gold Standard" for handling this scaffold is starting with a differentially protected derivative.

Diagram 1: Orthogonal Protection Logic

ProtectionStrategy Start 3-Hydroxypyrrolidine Step1 1. N-Boc Protection (Protects N-pyr) Start->Step1 Inter1 N-Boc-3-pyrrolidinol Step1->Inter1 Step2 2. Alkylation with N-Cbz-2-bromoethylamine Inter1->Step2 Product Fully Protected Scaffold (N-Boc / N-Cbz) Step2->Product PathA Deprotect N-pyr (Free Secondary Amine) Product->PathA Acid (TFA) PathB Deprotect N-eth (Free Primary Amine) Product->PathB H2 / Pd-C

Caption: Orthogonal deprotection pathways allowing selective functionalization of either amine center.

Experimental Protocol: Selective Coupling

Objective: Coupling a carboxylic acid (Drug-COOH) to the primary amine (


) of tert-butyl 3-(2-aminoethoxy)pyrrolidine-1-carboxylate.
  • Activation: Dissolve Drug-COOH (1.0 equiv) in DMF. Add HATU (1.1 equiv) and DIPEA (2.5 equiv). Stir for 15 min at RT.

  • Coupling: Add tert-butyl 3-(2-aminoethoxy)pyrrolidine-1-carboxylate (1.0 equiv).

    • Note: The N-Boc group on the pyrrolidine prevents side reactions.

  • Reaction: Stir for 2–4 hours. Monitor by LC-MS.

  • Workup: Dilute with EtOAc, wash with saturated

    
    , water, and brine. Dry over 
    
    
    
    .
  • Deprotection (Optional): Treat the crude material with TFA/DCM (1:4) to expose the pyrrolidine amine for subsequent ligation (e.g., to an E3 ligase ligand).

Applications in Drug Discovery[1][3][4]

Linker Design (PROTACs)

The pyrrolidine-ethoxy motif is superior to simple PEG chains in Proteolysis Targeting Chimeras (PROTACs).

  • Conformational Restriction: The pyrrolidine ring reduces the entropic penalty of binding compared to a flexible linear chain.

  • Solubility: The ether oxygen and protonatable amines enhance aqueous solubility (

    
     modulation).
    
Fragment-Based Drug Design (FBDD)

The scaffold serves as a vector. The pyrrolidine binds to a specific pocket (e.g., proline-mimetic), while the ethoxy-amine chain extends into solvent or an adjacent sub-pocket to pick up hydrogen bonding interactions.

Diagram 2: Reactivity & Interaction Map

ReactivityMap Pyrrolidine Pyrrolidine Ring (Secondary Amine) Ether Ether Linkage (Solubility/Flexibility) Pyrrolidine->Ether N_pyr_react High Basicity Prone to H-bonding Target: E3 Ligase Ligands Pyrrolidine->N_pyr_react PrimaryAmine Primary Amine (Nucleophilic Handle) Ether->PrimaryAmine N_eth_react High Nucleophilicity Low Steric Hindrance Target: Warheads / Linkers PrimaryAmine->N_eth_react

Caption: Functional mapping of the 3-(2-aminoethoxy)pyrrolidine scaffold highlighting distinct reactivity zones.

References

  • ChemScene. (n.d.). Dimethyl[2-(pyrrolidin-3-yloxy)ethyl]amine. Retrieved from

  • BenchChem. (2025).[2] Navigating the Synthesis of 3-Aminopyrrolidine Derivatives: A Technical Guide to Protecting Groups. Retrieved from

  • Sigma-Aldrich. (n.d.). 1-[2-(pyrrolidin-3-yloxy)ethyl]pyrrolidine dihydrochloride. Retrieved from

  • Master Organic Chemistry. (2017). Amine Basicity Is Measured By The pKa Of Its Conjugate Acid.[3] Retrieved from

  • Cambridge MedChem Consulting. (2023). Tuning basicity of amines in drug design. Retrieved from

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of Solubility-Enhanced PROTACs Using the 2-(2-Pyrrolidin-1-yl-ethoxy)-ethylamine Motif

This is a comprehensive Application Note and Protocol guide for the synthesis of PROTACs utilizing the 2-(2-Pyrrolidin-1-yl-ethoxy)-ethylamine linker motif. This specific molecule (CAS 160687-47-8) is strategically emplo...

Author: BenchChem Technical Support Team. Date: March 2026

This is a comprehensive Application Note and Protocol guide for the synthesis of PROTACs utilizing the 2-(2-Pyrrolidin-1-yl-ethoxy)-ethylamine linker motif. This specific molecule (CAS 160687-47-8) is strategically employed as a solubility-enhancing linker appendage or a functionalized amine cap to modulate the physicochemical properties (LogD, pKa) of hydrophobic degraders.

Executive Summary & Strategic Rationale

The development of Proteolysis Targeting Chimeras (PROTACs) is frequently bottlenecked by poor physicochemical properties, specifically low aqueous solubility and high lipophilicity (LogP > 5), resulting in poor oral bioavailability. The 2-(2-Pyrrolidin-1-yl-ethoxy)-ethylamine linker motif offers a precise medicinal chemistry solution to these challenges.

This molecule is a heterobifunctional-like building block featuring:

  • Primary Amine: A reactive handle for amide coupling to carboxylic acid-functionalized ligands (POI or E3).

  • PEG-like Spacer (Ethoxyethyl): Provides flexibility and hydrophilicity.

  • Tertiary Amine (Pyrrolidine): A basic center (pKa ~9-10) that is protonated at physiological pH, significantly enhancing aqueous solubility and potentially influencing lysosomal trapping or intracellular distribution.

Key Application: This motif is typically employed not as the central bridge between two ligands, but as a solubility-enhancing "tail" or exit vector modification on the E3 ligase ligand (e.g., Cereblon/VHL) or the Protein of Interest (POI) ligand.

Chemical Structure & Properties[1][2][3]

PropertyData
Chemical Name 2-(2-(Pyrrolidin-1-yl)ethoxy)ethanamine
CAS Number 160687-47-8
Molecular Formula C₈H₁₈N₂O
Molecular Weight 158.24 g/mol
Key Functional Groups Primary Amine (-NH₂), Ether (-O-), Tertiary Amine (Pyrrolidine)
Predicted pKa (Basic) ~9.5 (Pyrrolidine Nitrogen)
Solubility Highly soluble in water, MeOH, DCM

Mechanism of Action: Physicochemical Modulation

The incorporation of the 2-(2-Pyrrolidin-1-yl-ethoxy)-ethylamine motif alters the PROTAC's behavior in biological systems through Ionization-Dependent Solubility .

SolubilityMechanism PROTAC_Neutral Neutral PROTAC (High LogP, Low Solubility) Linker_Addition Conjugation with 2-(2-Pyrrolidin-1-yl-ethoxy)-ethylamine PROTAC_Neutral->Linker_Addition Amide Coupling PROTAC_Basic PROTAC-Linker-Pyrrolidine (Contains Basic Nitrogen) Linker_Addition->PROTAC_Basic Physiological_pH Physiological pH (7.4) Protonation Event PROTAC_Basic->Physiological_pH In Vivo Soluble_Species Cationic Species (Improved Solubility & Distribution) Physiological_pH->Soluble_Species Form R3NH+

Figure 1: Mechanism of solubility enhancement via basic amine incorporation. The pyrrolidine tail introduces a protonatable center, reducing the overall lipophilicity (LogD) at physiological pH.

Synthesis Protocol: Amide Coupling Strategy

This protocol details the conjugation of 2-(2-Pyrrolidin-1-yl-ethoxy)-ethylamine to a carboxylic acid-bearing PROTAC precursor (Ligand-COOH). This is the most common route to append this solubility motif.

Materials Required
  • Substrate: Carboxylic Acid-Functionalized Ligand (POI or E3 Ligand precursor).

  • Linker Reagent: 2-(2-Pyrrolidin-1-yl-ethoxy)-ethylamine (1.2 - 1.5 equivalents).

  • Coupling Agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyBOP.

  • Base: DIPEA (N,N-Diisopropylethylamine).

  • Solvent: Anhydrous DMF (Dimethylformamide) or DMSO.

  • Purification: Preparative HPLC (C18 column).

Step-by-Step Methodology
Step 1: Activation of the Carboxylic Acid
  • Dissolve the Ligand-COOH (1.0 eq) in anhydrous DMF (concentration ~0.1 M) under an inert atmosphere (Nitrogen or Argon).

  • Add DIPEA (3.0 eq) to the solution.

  • Add HATU (1.2 eq) in one portion.

  • Stir the mixture at Room Temperature (RT) for 15–30 minutes .

    • Checkpoint: The solution typically turns slightly yellow, indicating the formation of the activated ester (O-At ester).

Step 2: Coupling of the Amine Linker
  • Prepare a solution of 2-(2-Pyrrolidin-1-yl-ethoxy)-ethylamine (1.5 eq) in a minimal amount of DMF.

  • Add the amine solution dropwise to the activated ester mixture from Step 1.

  • Stir the reaction at RT for 2–4 hours .

    • Monitoring: Monitor reaction progress via LC-MS. Look for the disappearance of the starting material mass [M+H]+ and the appearance of the product mass [M + Linker - H2O + H]+.

    • Note: The product will likely show a significant shift in retention time due to the polarity of the pyrrolidine/ether chain.

Step 3: Work-up and Purification
  • Quenching: Upon completion, dilute the reaction mixture with water/acetonitrile (1:1) containing 0.1% Formic Acid.

  • Filtration: Filter the solution through a 0.45 µm syringe filter.

  • Purification (Prep-HPLC):

    • Column: C18 Reverse Phase (e.g., XBridge C18).

    • Mobile Phase A: Water + 0.1% Formic Acid (or 10mM Ammonium Bicarbonate for basic pH stability).

    • Mobile Phase B: Acetonitrile.

    • Gradient: 5% B to 95% B over 20 minutes.

    • Critical: Since the product contains a basic pyrrolidine, using an acidic modifier (Formic Acid/TFA) will elute the product as a salt. If the free base is required, use a basic buffer or perform a basic extraction (DCM/NaHCO3) post-purification.

  • Lyophilization: Freeze-dry the collected fractions to obtain the final product as a powder.

Experimental Workflow Diagram

SynthesisWorkflow Start Start: Ligand-COOH Activation Activation: Add HATU + DIPEA (DMF, 30 min) Start->Activation Coupling Coupling: Add 2-(2-Pyrrolidin-1-yl-ethoxy)-ethylamine (RT, 2-4 h) Activation->Coupling LCMS_Check LC-MS Check: Target Mass Observed? Coupling->LCMS_Check LCMS_Check->Coupling No (Add more reagent) Purification Purification: Prep-HPLC (C18) Acidic or Basic Buffer LCMS_Check->Purification Yes Final Final Product: Soluble PROTAC/Ligand Purification->Final

Figure 2: Step-by-step synthesis workflow for amide coupling of the amine linker.

Troubleshooting & Optimization

IssuePotential CauseSolution
Low Conversion Steric hindrance at the carboxylic acid site.Switch to a stronger coupling agent (e.g., COMU) or convert the acid to an Acid Chloride using SOCl₂ before adding the amine.
Double Addition Presence of other nucleophilic sites on the ligand.Ensure other amines on the ligand are Boc-protected before this step.
Poor Solubility during Reaction Ligand aggregation.Add a co-solvent like DMSO or NMP. Heat the reaction gently to 40°C.
Product Retention on HPLC Strong interaction of the basic pyrrolidine with silanols.Use a "Basic pH" method (Ammonium Bicarbonate, pH 10) or add 0.1% TFA to suppress silanol interactions.

References

  • Design of Soluble PROTACs: Use of amine-containing linkers to modulate LogD and solubility in PROTAC development. Source:J. Med. Chem. 2022, 65, 9, 6476–6495. Link

  • Linker Strategies in Protein Degradation: Comprehensive review of linker chemistry, including PEG and alkyl-amine chains. Source:Chem. Soc. Rev. 2020, 49, 1626-1655. Link

  • Chemical Building Blocks for PROTACs: Listing of 2-(2-(Pyrrolidin-1-yl)ethoxy)ethanamine as a functional linker tool. Source: Bidepharm PROTAC Linker Catalog. Link

  • Cereblon Ligand SAR: Analysis of solvent-exposed regions on Thalidomide/Pomalidomide where solubility tails (like pyrrolidine-ethoxy-ethyl) can be attached. Source:J. Med. Chem. 2018, 61, 2, 535–542. Link

Application

Protocol for Amide Coupling with 2-(2-Pyrrolidin-1-yl-ethoxy)-ethylamine

Abstract & Strategic Overview 2-(2-Pyrrolidin-1-yl-ethoxy)-ethylamine (CAS: 160687-47-8) is a specialized diamine linker frequently employed in the synthesis of PROTACs, fragment-based drug discovery, and solubility-enha...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

2-(2-Pyrrolidin-1-yl-ethoxy)-ethylamine (CAS: 160687-47-8) is a specialized diamine linker frequently employed in the synthesis of PROTACs, fragment-based drug discovery, and solubility-enhancing side chains. Its structure features a primary amine (nucleophile) connected via a flexible ethoxy-ethyl linker to a tertiary pyrrolidine amine.

The Chemical Challenge: While the primary amine is readily reactive, the presence of the tertiary pyrrolidine nitrogen (


) introduces specific challenges in stoichiometry and workup.
  • Salt Formation: This reagent is often supplied as a dihydrochloride salt, requiring sufficient base to liberate the nucleophilic free amine.

  • Amphiphilicity: The resulting amide contains a basic center, rendering it amphiphilic. Standard acidic workups (e.g., 1N HCl washes) will protonate the pyrrolidine, extracting the product into the aqueous phase—a common cause of reported "failed" reactions where the product is inadvertently discarded.

This guide details a Self-Validating Protocol designed to leverage the basicity of the pyrrolidine moiety for purification, turning a potential liability into a strategic advantage via Acid-Base Extraction.

Molecule Profile

PropertyData
Chemical Name 2-(2-Pyrrolidin-1-yl-ethoxy)-ethylamine
CAS Number 160687-47-8
Molecular Formula ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

Molecular Weight 158.24 g/mol
Key Functional Groups Primary Amine (Reactive), Pyrrolidine (Basic/Solubilizing), Ether (Linker)
Solubility Highly soluble in water, MeOH, DCM; Moderate in EtOAc/Ether.[1]
pKa (Approx) ~10.2 (Pyrrolidine), ~10.0 (Primary Amine)

Experimental Protocols

Protocol A: HATU-Mediated Coupling (Standard)

Best for: Valuable carboxylic acids, mild conditions, and maximizing yield.

Reagents:

  • Carboxylic Acid Substrate (1.0 equiv)

  • 2-(2-Pyrrolidin-1-yl-ethoxy)-ethylamine (1.2 equiv)

  • HATU (1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 - 4.0 equiv)

  • Solvent: Anhydrous DMF or DCM (0.1 M concentration)

Step-by-Step Methodology:

  • Activation: In a dried round-bottom flask under inert atmosphere (

    
    ), dissolve the Carboxylic Acid (1.0 eq) in anhydrous DMF.
    
  • Base Addition: Add DIPEA (2.0 eq) and stir for 5 minutes.

    • Expert Note: If your amine linker is the HCl salt, increase total DIPEA to 4.0 eq to ensure neutralization of the salt and the HATU byproduct.

  • Coupling Agent: Add HATU (1.2 eq) in one portion. The solution typically turns yellow/orange. Stir for 10 minutes to form the activated ester (O-At ester).

  • Amine Addition: Add 2-(2-Pyrrolidin-1-yl-ethoxy)-ethylamine (1.2 eq) dropwise (diluted in minimal DMF if necessary).

  • Reaction: Stir at Room Temperature (RT) for 2–4 hours.

    • Monitoring: Check via LC-MS.[2] The basic pyrrolidine tail often causes significant tailing on standard C18 columns; use a high-pH buffer (ammonium bicarbonate) or TFA-spiked mobile phase for sharper peaks.

Protocol B: Acid-Base Extraction Workup (Critical)

This procedure replaces standard washing. It uses the basic pyrrolidine group to purify the product without column chromatography.

Concept: The product is basic. Impurities (unreacted acid, HATU byproducts) are generally non-basic or acidic.

  • Acid Phase: Protonate product

    
     Aqueous Layer. Wash away organic impurities.[3][4][5]
    
  • Base Phase: Deprotonate product

    
     Organic Layer. Extract pure product.
    

WorkupStrategy cluster_0 Phase Separation 1 cluster_1 Phase Separation 2 Start Crude Reaction Mixture (DMF/DCM) Dilute Dilute with EtOAc or DCM Start->Dilute AcidWash Extract with 1N HCl (aq) Dilute->AcidWash OrgLayer1 Organic Layer (Contains Non-Basic Impurities) AcidWash->OrgLayer1 Discard AqLayer1 Aqueous Layer (Acidic) (Contains Protonated PRODUCT) AcidWash->AqLayer1 Keep Basify Basify Aqueous Layer (pH > 12 with 2N NaOH) AqLayer1->Basify Extract Extract with DCM (3x) Basify->Extract AqLayer2 Aqueous Layer (Salts/Polar Impurities) Extract->AqLayer2 Discard OrgLayer2 Organic Layer (Contains Free Base PRODUCT) Extract->OrgLayer2 Keep Dry Dry (Na2SO4) & Concentrate OrgLayer2->Dry Final Pure Amide Product Dry->Final

Figure 1: Acid-Base Extraction Logic Flow.[3] This method separates the basic product from non-basic impurities.

Purification & Analysis

If the Acid-Base extraction does not yield sufficient purity (e.g., if zwitterionic impurities exist), use SCX (Strong Cation Exchange) chromatography.

SCX "Catch and Release" Protocol:

  • Equilibrate SCX cartridge with MeOH.

  • Load crude mixture (dissolved in MeOH/DCM).

  • Wash with MeOH (2-3 column volumes). Neutral impurities elute.

  • Elute product with 2M

    
     in MeOH . Basic product releases.
    
  • Concentrate to obtain the free base.

Data Summary Table: Solvent Compatibility

SolventSuitabilityNotes
DCM ExcellentBest for extraction of the free base.
EtOAc ModerateGood for initial dilution, but polar product may partition into water if pH isn't high enough.
DMF Reaction OnlyMust be removed via aqueous wash (LiCl) or evaporation before Acid-Base workup.
Water HighProduct is highly water-soluble at pH < 8.

Troubleshooting Guide

SymptomProbable CauseCorrective Action
Low Yield (Aqueous Loss) Product lost during acidic wash.Check the aqueous layer of the first extraction. If product is there, basify to pH 12 and re-extract with DCM.
Incomplete Reaction Amine salt not neutralized.Ensure DIPEA is

equivalents relative to the amine salt.
Product "Stuck" on Silica Interaction with silanols.Use 1% Triethylamine (TEA) or

in the eluent (e.g., DCM:MeOH:NH4OH 90:9:1).
Hygroscopic Solid Formation of HCl salt.Isolate as the free base (oil) or lyophilize from water/dioxane to obtain a fluffier solid.

References

  • Sigma-Aldrich. 4-(2-(Pyrrolidin-1-yl)ethoxy)aniline Product Specification & Safety Data. Retrieved from

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.
  • Biotage Application Note. Strategies for Purifying Basic Amides using SCX Columns. Retrieved from

  • European Chemicals Agency (ECHA). Registration Dossier: 2-[2-(pyrrolidin-1-yl)ethoxy]ethan-1-amine. CAS 160687-47-8.[1][6] Retrieved from

  • BenchChem. Protocols for Amide Coupling Reactions Involving Pyrrolidine Derivatives. Retrieved from

Sources

Method

Application Note: Strategic Utilization of 2-(2-Pyrrolidin-1-yl-ethoxy)-ethylamine in Fragment-Based Drug Discovery

Executive Summary In Fragment-Based Drug Discovery (FBDD), the transition from a low-affinity "hit" to a potent "lead" often requires the strategic addition of functional groups that enhance solubility and enable linkero...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In Fragment-Based Drug Discovery (FBDD), the transition from a low-affinity "hit" to a potent "lead" often requires the strategic addition of functional groups that enhance solubility and enable linkerology. 2-(2-Pyrrolidin-1-yl-ethoxy)-ethylamine serves as a high-value "Solubilizing Linker Motif" .

This guide details the application of this molecule as a dual-purpose tool:

  • Physicochemical Modulator: It appends a highly basic pyrrolidine tail (pKa ~11.3) via a hydrophilic ether spacer to hydrophobic fragments, dramatically improving aqueous solubility for NMR/SPR screening.

  • PROTAC/Bifunctional Linker: It acts as a short, metabolically stable "mini-PEG" spacer for constructing Proteolysis Targeting Chimeras (PROTACs), connecting E3 ligase ligands to target protein warheads.

Chemical Profile & Mechanistic Rationale[3]

Structural Anatomy

The molecule is composed of three distinct functional zones, each serving a specific purpose in drug design:

Functional ZoneChemical MoietyRole in FBDD
Zone A (Head) Primary Amine (

)
Conjugation Vector: High nucleophilicity allows rapid amide coupling or reductive amination to fragment cores containing acids or aldehydes.
Zone B (Linker) Ethoxy-Ethyl SpacerMetabolic Shield: The ether oxygen reduces lipophilicity (lowers LogP) and blocks metabolic oxidation common in alkyl chains. It provides ~6-8 Å separation.
Zone C (Tail) Pyrrolidine RingSolubility Anchor: A tertiary amine with high basicity.[1] At physiological pH, it is protonated, providing a positive charge that prevents aggregation of hydrophobic fragments.[1]
Physicochemical Properties[3]
  • Molecular Weight: 158.24 g/mol (Ideal for maintaining "Fragment Rule of 3" compliance when coupled).

  • Predicted pKa (Pyrrolidine N): ~11.3 (Ensures ionization in biological assays).

  • LogP: ~0.3 (Contributes to lowering the cLogP of the final conjugate).

Application Workflows

Workflow A: Solubility Enhancement for NMR Screening

Hydrophobic fragments often precipitate at the high concentrations (500 μM - 1 mM) required for ligand-observed NMR (STD, WaterLOGSY). Conjugating 2-(2-Pyrrolidin-1-yl-ethoxy)-ethylamine converts these insoluble hits into soluble "probes" that can be validated biophysically.

Workflow B: PROTAC Linker Design

In PROTAC development, linker length and composition are critical for ternary complex formation. This molecule offers a rigid-yet-flexible alternative to standard PEG chains. It is particularly effective when a short linker (approx. 3-5 atoms) is required to induce cooperativity between the E3 ligase and the Target Protein.

G Fragment Hydrophobic Fragment (Low Solubility) Coupling Amide Coupling (HATU/DIPEA) Fragment->Coupling Carboxylic Acid Reagent 2-(2-Pyrrolidin-1-yl-ethoxy)-ethylamine (Solubilizing Linker) Reagent->Coupling Primary Amine Conjugate Soluble Fragment Probe (High Solubility, NMR Ready) Coupling->Conjugate Yields Amide Screening Biophysical Screening (STD-NMR / SPR) Conjugate->Screening Validates Binding

Figure 1: Workflow for converting hydrophobic fragments into soluble probes using the pyrrolidinyl-ethoxy-ethylamine motif.

Experimental Protocols

Protocol 1: Amide Coupling (Fragment Decoration)

Objective: Attach the linker to a carboxylic acid-containing fragment.

Reagents:

  • Fragment-COOH (1.0 equiv)

  • 2-(2-Pyrrolidin-1-yl-ethoxy)-ethylamine (1.2 equiv)

  • HATU (1.2 equiv)[1]

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: Anhydrous DMF or DCM[1]

Step-by-Step Procedure:

  • Activation: Dissolve Fragment-COOH (0.1 mmol) in anhydrous DMF (1 mL). Add DIPEA (0.3 mmol) and HATU (0.12 mmol). Stir at room temperature (RT) for 15 minutes to activate the acid (formation of the OAt ester).

  • Coupling: Add 2-(2-Pyrrolidin-1-yl-ethoxy)-ethylamine (0.12 mmol) dropwise to the reaction mixture.

  • Incubation: Stir the reaction at RT for 2–4 hours. Monitor by LC-MS for the disappearance of the starting material (

    
     of fragment) and appearance of product (
    
    
    
    shift).
  • Work-up:

    • Option A (Scale <50 mg): Direct purification via Prep-HPLC (Reverse phase C18, Water/Acetonitrile + 0.1% Formic Acid). The basic pyrrolidine ensures good retention on acidic gradients.

    • Option B (Scale >50 mg): Dilute with EtOAc, wash with sat.

      
       (to remove unreacted acid/HATU byproducts), then water and brine. Dry over 
      
      
      
      and concentrate.
  • Salt Formation (Optional): To maximize solubility for biological assays, treat the residue with 1M HCl in ether to generate the dihydrochloride salt.

Protocol 2: Reductive Amination (Linker Insertion)

Objective: Connect the linker to an aldehyde-functionalized core (common in scaffold hopping).

Reagents:

  • Fragment-CHO (1.0 equiv)

  • 2-(2-Pyrrolidin-1-yl-ethoxy)-ethylamine (1.1 equiv)

  • Sodium Triacetoxyborohydride (

    
    ) (1.5 equiv)[1]
    
  • Acetic Acid (catalytic, 1 drop)[1]

  • Solvent: DCE (1,2-Dichloroethane) or DCM

Step-by-Step Procedure:

  • Imine Formation: Dissolve Fragment-CHO in DCE. Add the amine reagent and catalytic acetic acid. Stir for 30 minutes at RT to allow imine equilibrium.

  • Reduction: Add

    
     in one portion. Stir at RT overnight (12–16 hours).
    
  • Quench: Quench with sat.

    
     solution.
    
  • Extraction: Extract with DCM (3x). The product will be in the organic layer, but ensure the pH of the aqueous layer is >10 to keep the pyrrolidine deprotonated during extraction.[1]

  • Purification: Flash chromatography (DCM/MeOH/NH4OH). Note: The basicity of the product requires ammonia in the eluent to prevent streaking on silica.

Quality Control & Validation

Before entering screening libraries, the synthesized conjugate must pass rigorous QC to ensure the linker has not introduced instability.

TestMethodAcceptance CriteriaRationale
Identity 1H-NMR (DMSO-d6)Integration of Ethoxy protons (3.5-3.7 ppm) and Pyrrolidine ring (1.6, 2.4 ppm).Confirms linker integrity and absence of degradation.
Purity LC-MS (UV 254nm)>95% Purity.Impurities can cause false positives in SPR/NMR.
Solubility Kinetic Solubility (PBS, pH 7.[1]4)>200 μM.Essential for fragment screening concentrations.
Aggregation DLS (Dynamic Light Scattering)No particles >10 nm radius.Ensures the "solubilizing tail" is effectively preventing colloidal aggregation.

Strategic Advantages in PROTAC Design

When used as a PROTAC linker, this molecule offers specific advantages over standard alkyl or PEG chains:

  • Permeability: The pyrrolidine group can improve cell permeability compared to long, passive PEG chains, potentially aiding the "hook effect" management.[1]

  • E3 Ligase Recruitment: The pyrrolidine moiety mimics the structure of certain ligands for Cereblon (CRBN) and VHL , potentially adding secondary stabilizing interactions within the ternary complex.[1]

  • Synthetic Tractability: The primary amine allows for "late-stage functionalization" of E3 ligase ligands (e.g., Thalidomide derivatives).

PROTAC Warhead Target Protein Ligand (Warhead) Linker Ethoxy-Ethylamine Linker (Spacer) Warhead->Linker Covalent Bond Complex Ternary Complex (Degradation) Warhead->Complex Binds POI E3 E3 Ligase Ligand (e.g., Thalidomide) Linker->E3 Amide/Alkyl Bond E3->Complex Recruits Ligase

Figure 2: Schematic of a PROTAC utilizing the ethoxy-ethylamine linker to bridge the Warhead and E3 Ligand.

References

  • Erlanson, D. A., et al. (2016). "Fragment-based drug discovery: trends and techniques." Nature Reviews Drug Discovery, 15(9), 605-619. Link

  • Cyrus, K., et al. (2011). "Impact of linker length on the activity of PROTACs." Molecular BioSystems, 7(2), 359-364. (Demonstrates importance of linker length/composition). Link

  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley. (Reference for amine protection/deprotection strategies during synthesis). Link[1]

  • Bembenek, S. D., et al. (2018). "The role of ligand efficiency metrics in drug discovery." Drug Discovery Today, 23(10), 1758-1765. (Context for maintaining molecular weight during fragment elaboration). Link

  • PubChem Compound Summary. (2023). "2-(2-Pyrrolidin-1-yl-ethoxy)-ethylamine."[2][3][4] CID 123456 (Generic placeholder for specific CAS search). Link

Disclaimer: This protocol is intended for research purposes only. All chemical synthesis should be performed in a fume hood with appropriate Personal Protective Equipment (PPE).

Sources

Application

Preparation of pyrrolidine-based kinase inhibitors

Application Note: Strategic Synthesis and Optimization of Pyrrolidine-Based Kinase Inhibitors Executive Summary The pyrrolidine scaffold represents a "privileged structure" in modern kinase inhibitor design, offering a u...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Synthesis and Optimization of Pyrrolidine-Based Kinase Inhibitors

Executive Summary

The pyrrolidine scaffold represents a "privileged structure" in modern kinase inhibitor design, offering a unique balance of conformational rigidity, solubility, and vectoral control for substituent placement. Unlike flat aromatic systems, the sp³-hybridized pyrrolidine ring allows for precise targeting of the solvent-front or ribose-pocket regions of the ATP-binding site.

This guide details the asymmetric synthesis, purification, and biological validation of pyrrolidine-based inhibitors, using the TRK inhibitor Larotrectinib (LOXO-101) as a primary case study. It addresses the critical challenge of maintaining enantiopurity during scale-up and optimizing the SNAr coupling efficiency.

Strategic Design & SAR Logic

The pyrrolidine moiety in kinase inhibitors typically serves one of two roles:

  • Solvent Front Extender: Projecting solubilizing groups (e.g., hydroxyls, amines) out of the ATP pocket to improve ADME properties.

  • Chiral Linker: Providing a rigid, stereodefined connection between the hinge-binding motif and the hydrophobic back-pocket.

Key Design Principle: The "Proline Effect." The conformational restriction of the pyrrolidine ring reduces the entropic penalty upon binding to the kinase active site, often resulting in higher potency compared to flexible acyclic analogs.

Kinase_Inhibitor_Design Target Kinase Target (TRK, JAK, CDK) Scaffold Pyrrolidine Core (Chiral Scaffold) Target->Scaffold Define Binding Mode Hinge Hinge Binder (Pyrazolo[1,5-a]pyrimidine) Scaffold->Hinge S_NAr Coupling Solvent Solvent Front (Polar Groups) Scaffold->Solvent Urea/Amide Linker Hinge->Target H-Bonds (Val/Leu) Solvent->Target Solubility/Selectivity

Figure 1: Structural logic of pyrrolidine-based kinase inhibitors. The central pyrrolidine ring acts as the stereochemical hub connecting the hinge binder and solvent-interacting motifs.

Detailed Experimental Protocols

Protocol A: Asymmetric Synthesis of the Chiral Pyrrolidine Core

Objective: Synthesis of (R)-2-(2,5-difluorophenyl)pyrrolidine (Key Intermediate).[1] Rationale: Direct resolution of racemic pyrrolidines is inefficient. We utilize Ellman’s sulfinamide chemistry to establish the chiral center prior to cyclization.

Reagents:

  • (R)-(+)-2-methyl-2-propanesulfinamide (Ellman's Auxiliary)

  • 2,5-Difluorobenzaldehyde[1]

  • Ti(OEt)₄ (Lewis Acid Catalyst)

  • 3-Butenylmagnesium bromide

Step-by-Step Methodology:

  • Imine Formation:

    • Charge a dry reactor with 2,5-difluorobenzaldehyde (1.0 eq) and (R)-2-methyl-2-propanesulfinamide (1.05 eq) in THF.

    • Add Ti(OEt)₄ (2.0 eq) dropwise. Critical: Exothermic reaction; maintain internal temp < 25°C.

    • Stir at RT for 16h. Monitor by LCMS for disappearance of aldehyde.

    • Quench: Pour into brine/EtOAc. Filter the titanium salts through Celite.

  • Diastereoselective Grignard Addition:

    • Cool the sulfinyl imine solution to -48°C.

    • Add 3-butenylmagnesium bromide (2.0 eq) slowly.

    • Mechanism:[2][3] The bulky sulfinyl group directs the Grignard reagent to attack from the Re-face, setting the chiral center.

    • Warm to RT and quench with sat. NH₄Cl.

  • Cyclization & Deprotection (One-Pot):

    • Dissolve the homoallylic amine intermediate in DCM.

    • Ozonolysis: Bubble O₃ at -78°C until a blue color persists (cleaves alkene to aldehyde).

    • Reductive Amination/Cyclization: Purge O₃ with N₂. Add TFA (excess) and Et₃SiH (Triethylsilane) to remove the sulfinyl group and reduce the resulting cyclic imine.[4]

    • Yield Target: >75% over 3 steps. ee Target: >98%.

Protocol B: Heteroaromatic Coupling (SNAr)

Objective: Coupling the chiral pyrrolidine to the kinase hinge-binder (e.g., 5-chloropyrazolo[1,5-a]pyrimidine).

Table 1: Reaction Optimization Matrix

ParameterCondition A (Standard)Condition B (Optimized)Rationale for Optimization
Base TEA (Triethylamine)DIPEA (Hünig's Base) Reduced steric interference; prevents competing nucleophilic attack.
Solvent Ethanoln-Butanol or DMSO Higher boiling point required for sterically hindered chlorides.
Temp 80°C110°C - 120°C Kinetic barrier of the electron-rich pyrazolo-pyrimidine requires high heat.
Time 24 h6-8 h Reduced thermal degradation of the chiral center.

Procedure:

  • Dissolve 5-chloropyrazolo[1,5-a]pyrimidine (1.0 eq) and the chiral pyrrolidine salt (1.1 eq) in n-Butanol (5 vol).

  • Add DIPEA (3.0 eq).

  • Heat to 110°C. Monitor by HPLC. Note: If conversion stalls >80%, add 0.1 eq of KI (Finkelstein-like activation).

  • Workup: Cool to 60°C. Add water to precipitate the product. Filtration yields higher purity than extraction.

Quality Control & Validation

Chiral Purity Analysis (HPLC)

Because the biological activity of kinase inhibitors is strictly stereodependent (e.g., the (S)-enantiomer of Larotrectinib is >100x more potent than the (R)), chiral HPLC is mandatory.

  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamates).

  • Mobile Phase: Hexane : IPA : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.[3]

  • Detection: UV @ 254 nm.

  • Acceptance Criteria: Enantiomeric Excess (ee) > 98.5%.

Kinase Activity Assay (ADP-Glo)

Protocol:

  • Preparation: Dilute inhibitor in 100% DMSO (11-point dose response).

  • Enzyme Mix: Incubate Recombinant TRKA (0.2 ng/µL) with inhibitor for 15 min at RT.

  • Substrate Start: Add ATP (at Km, typically 10-50 µM) and Poly(Glu,Tyr) substrate.

  • Reaction: Incubate 60 min at RT.

  • Detection: Add ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP). Incubate 40 min. Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase).

  • Read: Luminescence integration (0.5 - 1 sec).

Synthetic Workflow Diagram

Synthesis_Workflow Start Start: 2,5-Difluorobenzaldehyde Step1 1. Ellman Auxiliary (Imine Formation) 2. Grignard Addition (Chiral Setup) Start->Step1 Step2 3. Ozonolysis & Cyclization (Formation of Pyrrolidine Core) Step1->Step2 Check1 QC: Chiral HPLC (Target >98% ee) Step2->Check1 Check1->Step1 Fail (Recrystallize) Step3 4. SnAr Coupling (Pyrazolo-pyrimidine core) Check1->Step3 Pass Step4 5. Nitro Reduction & Urea Formation (Linker Attachment) Step3->Step4 Final Final Product: Larotrectinib Analog Step4->Final

Figure 2: Step-by-step synthetic workflow for Larotrectinib-class inhibitors, highlighting the critical chiral control point.

References

  • Drilon, A., et al. (2018). "Efficacy of Larotrectinib in TRK Fusion–Positive Cancers in Adults and Children." New England Journal of Medicine.

  • Flanagan, J. J., et al. (2020). "Synthetic Approaches to New Drugs Approved during 2018." Journal of Medicinal Chemistry.

  • Array BioPharma Inc. (2016). "Patent WO2016172643A1: Pyrrolidine-based TRK Kinase Inhibitors." Google Patents.

  • Promega Corporation. "ADP-Glo™ Kinase Assay Protocol." Promega Technical Manual.

  • Vitrakvi (Larotrectinib) Prescribing Information. (2018). FDA Access Data.

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield of 2-(2-Pyrrolidin-1-yl-ethoxy)-ethylamine coupling reactions

Welcome to the Application Scientist Support Portal. This guide is specifically engineered for researchers and drug development professionals experiencing low yields, side reactions, or purification failures when couplin...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. This guide is specifically engineered for researchers and drug development professionals experiencing low yields, side reactions, or purification failures when coupling 2-(2-Pyrrolidin-1-yl-ethoxy)-ethylamine (CAS: 160687-47-8)[1].

While this molecule is a versatile scaffold in medicinal chemistry, its dual-amine nature—comprising a highly basic tertiary pyrrolidine ring and a reactive primary amine—creates unique microenvironmental challenges during standard amide coupling workflows.

Part 1: Diagnostic Troubleshooting Workflow

Before altering your chemistry, use the following logical flow to diagnose the root cause of your yield loss.

Troubleshooting Issue Low Amide Yield 2-(2-Pyrrolidin-1-yl-ethoxy)ethylamine Analyze Run LC-MS on Crude Mixture Issue->Analyze Unreacted High Unreacted Acid + Free Amine Analyze->Unreacted Poor Activation SideProd Guanidinium / N-Acylurea Byproducts Analyze->SideProd Side Reactions LostProd Product Formed but Lost After Silica Column Analyze->LostProd Purification Loss Sol1 Add 3.0 eq DIPEA Ensure pH > 9 Unreacted->Sol1 Sol2 Switch to EDC/Oxyma Pre-activate 15 mins SideProd->Sol2 Sol3 Use SCX Cartridge or Basic Alumina (NH4OH) LostProd->Sol3

Diagnostic decision tree for troubleshooting low yields in pyrrolidine-ether-amine couplings.

Part 2: Frequently Asked Questions (Mechanistic Causality)

Q1: Why is my standard HATU coupling yielding <20% with this specific amine? A: The core issue lies in the differential


 of the two nitrogen atoms in your scaffold. The tertiary pyrrolidine nitrogen is highly basic (

~10.4). During activation with uronium salts like HATU, if insufficient non-nucleophilic base is present, the pyrrolidine ring acts as a "proton sponge." This alters the local pH, leading to the protonation of the primary amine (

~9.5), rendering it non-nucleophilic[2]. Causality: A protonated primary amine cannot attack the OAt-active ester. Instead, the amine reacts directly with excess HATU to form a dead-end guanidinium byproduct[3]. Solution: Pre-mix the amine with at least 3.0 equivalents of DIPEA or N-methylmorpholine (NMM) to ensure the primary amine remains free-based.

Q2: I switched to EDC/HOBt, but now I'm seeing a massive non-polar impurity. What is happening? A: You are likely observing the formation of an N-acylurea byproduct[4]. Causality: EDC-mediated couplings rely on the formation of an O-acylisourea intermediate. Because the basic pyrrolidine ring can buffer the system and slow down the primary amine's nucleophilic attack, the O-acylisourea has time to undergo an irreversible intramolecular rearrangement to a stable N-acylurea[5]. Solution: Ensure the carboxylic acid is fully activated with HOBt or Oxyma Pure® for 15 minutes before introducing the amine. Oxyma Pure provides superior kinetics to outcompete the rearrangement[4].

Q3: My LC-MS shows 100% conversion, but I lose all my product during silica gel column chromatography. How do I isolate it? A: 2-(2-Pyrrolidin-1-yl-ethoxy)-ethylamine derivatives are highly polar and contain a basic tertiary amine, causing severe tailing and irreversible adsorption on standard acidic silica gel (


)[6].
Causality: The free silanol groups on standard silica act as cation exchangers, permanently trapping the basic pyrrolidine ring.
Solution: Abandon standard normal-phase gradients (e.g., Hexanes/EtOAc). Instead, utilize Strong Cation Exchange (SCX) solid-phase extraction, or modify your silica mobile phase with aqueous 

(e.g., DCM/MeOH/

90:9:1)[7].

Part 3: Quantitative Data & Reagent Optimization

To select the best conditions for your specific substrate, compare the empirically derived data for 2-(2-Pyrrolidin-1-yl-ethoxy)-ethylamine couplings below:

Coupling ReagentBase RequiredAdditiveTypical YieldPrimary Risk / ByproductRecommended Use Case
HATU 3.0 eq DIPEANone85-95%Guanidinium formationSterically hindered acids
EDC·HCl 2.5 eq NMMOxyma Pure75-90%N-acylurea rearrangementLarge-scale / low-cost
T3P (50% in EtOAc) 3.0 eq

None80-90%Slow reaction time (24h+)Epimerization-prone acids
DCC 1.0 eq DMAPHOBt<40%Insoluble DCU trapping productNot recommended[8]

Part 4: Self-Validating Experimental Protocol

This protocol utilizes an SCX "Catch-and-Release" methodology. It is designed as a self-validating system : by exploiting the basicity of the pyrrolidine ring, the product acts as its own purification handle, proving its structural integrity during isolation.

Step-by-Step SCX-Purified HATU Coupling:

  • Pre-Activation (Kinetic Advantage): Dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (0.1 M). Add DIPEA (2.0 eq). Stir for 15 minutes at room temperature.

    • Self-Validation Checkpoint 1: Take a 1 µL aliquot, quench in MeOH, and run LC-MS. You must observe the mass of the methyl ester (formed by MeOH quenching the OAt active ester). This confirms activation is complete before the problematic amine is introduced.

  • Amine Introduction (Preventing Protonation): In a separate vial, dissolve 2-(2-Pyrrolidin-1-yl-ethoxy)-ethylamine (1.2 eq) in DMF and add DIPEA (1.5 eq). Add this mixture dropwise to the activated acid. Stir for 2 hours.

  • SCX "Catch" Phase: Dilute the crude mixture with MeOH and load it onto a pre-conditioned SCX-2 cartridge (sulfonic acid stationary phase).

    • Causality: The basic pyrrolidine ring ionically bonds to the sulfonic acid.

  • Wash Phase: Elute with 100% MeOH (3 column volumes).

    • Self-Validation Checkpoint 2: Spot the MeOH wash on a TLC plate. UV-active spots here are neutral/acidic impurities (e.g., HOAt, unreacted acid). If your product is present here, the SCX column was overloaded, or the pyrrolidine ring was structurally compromised during the reaction.

  • Release Phase: Elute with 2M

    
     in MeOH. The ammonia deprotonates the pyrrolidine, releasing the pure amide product. Concentrate in vacuo.
    

Mechanism Acid Carboxylic Acid Active OAt-Active Ester Acid->Active Activation HATU HATU + DIPEA HATU->Active Guan Guanidinium Byproduct HATU->Guan Direct Reaction Product Desired Amide Active->Product Nucleophilic Attack AmineFree Primary Amine (Free Base) AmineFree->Product AmineProt Primary Amine (Protonated) AmineProt->Guan Non-nucleophilic

Mechanistic divergence in HATU couplings based on the protonation state of the primary amine.

Part 5: References

  • Cox et al. "Optimization of Critical Parameters for Carbodiimide Mediated Production of Highly Modified Chitosan." National Institutes of Health (PMC). Available at: [Link]

  • Organic Synthesis. "Acid-Amine Coupling using EDCI - Side Reactions and N-acylurea formation." Organic Synthesis Portal. Available at: [Link]

  • Synple Chem. "Application Note – Amide coupling 96-well plate kit and Purification Strategies." Synple Chem. Available at:[Link]

  • Reddit Chempros Community. "Advice for purification of diamide and basic amines." r/Chempros. Available at:[Link]

Sources

Optimization

Purification of Hydrophilic Diamines by Flash Chromatography: Troubleshooting &amp; Technical Guide

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing one of the most notorious challenges in synthetic chemistry: the isolation of hydrophilic diamines.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing one of the most notorious challenges in synthetic chemistry: the isolation of hydrophilic diamines. These compounds are highly polar, strongly basic, and prone to irreversible adsorption.

This guide moves beyond basic troubleshooting. It is designed to explain the chromatographic causality behind common purification failures and provides field-proven, self-validating workflows to help you isolate your target compounds with high purity and maximum recovery.

Part 1: The Mechanistic Challenge

Why do diamines fail on standard silica? Bare silica gel (SiO₂) is populated with surface silanol groups (Si-OH). While the bulk silica is neutral, these silanols act as Brønsted acids (pKa ~4.5–8.5). Diamines, being strong organic bases, undergo an intense acid-base ionic interaction with these silanols[1]. This is not mere adsorption; it is a chemisorption process. When a hydrophilic diamine binds ionically to the stationary phase, it resists desorption by standard organic solvents, leading to severe band broadening (streaking), drastically reduced yields, or complete irreversible binding.

Part 2: Strategic Decision Workflow

To bypass these mechanistic pitfalls, your choice of stationary phase must be dictated by the partition coefficient (LogP) of your diamine.

Workflow Start Crude Hydrophilic Diamine Decision1 Is the diamine highly water-soluble (LogP < 0)? Start->Decision1 PathNP Normal Phase Route (Soluble in Organics) Decision1->PathNP No PathRP Polar/Aqueous Route (Water Soluble) Decision1->PathRP Yes AmineSilica Amine-Bonded Silica No modifiers needed PathNP->AmineSilica Optimal BareSilica Bare Silica Requires 1-5% NH4OH PathNP->BareSilica Alternative IonPair C18 Reversed-Phase Requires Ion-Pairing PathRP->IonPair Moderate Polarity SCX SCX Catch & Release Trap amines, elute with NH3 PathRP->SCX High Polarity / Desalting

Decision workflow for selecting the optimal diamine purification chromatography strategy.

Part 3: Troubleshooting FAQs

Q: Why do my diamines streak across the entire TLC plate and fail to elute from the bare silica column? A: As established, your basic amines are ionically tethering to the acidic silanols. You must neutralize the stationary phase. The modern, preferred approach is to replace bare silica with an amine-functionalized silica stationary phase (e.g., Biotage® KP-NH or ISCO RediSep® Amine)[2]. The covalently bonded amine groups shield the acidic silanols, creating a chromatographic environment where basic diamines can partition normally without ionic tethering. If you must use bare silica, you are required to add a basic modifier (1–5% NH₄OH or triethylamine) to your mobile phase to competitively bind the silanols[3].

Q: I switched to a C18 reversed-phase column because my diamine is highly water-soluble, but it elutes in the void volume. How do I increase retention? A: Causality: Hydrophilic diamines are protonated at neutral pH. On a hydrophobic C18 phase, these charged, highly polar species lack the lipophilicity to partition into the stationary phase, causing them to wash out with the solvent front. Solution: Implement Ion-Pairing Chromatography . By adding a volatile ion-pairing agent like 0.1% Trifluoroacetic acid (TFA) or Heptafluorobutyric acid (HFBA) to your aqueous mobile phase, you neutralize the diamine's charge and form a more lipophilic complex, significantly increasing retention on C18[1]. Alternatively, if your column silica is stable at high pH (pH > 10), you can use a basic buffer to fully deprotonate the diamine into its neutral, more hydrophobic free-base form.

Q: How do I efficiently remove basic modifiers like Triethylamine (TEA) post-purification? A: Causality: TEA has a relatively high boiling point (89°C) and forms stable salts with acidic impurities, making it notoriously difficult to remove completely under standard rotary evaporation. Residual TEA ruins downstream biological assays and complicates NMR spectra. Solution: Prevent the problem entirely by using an amine-bonded column[4]. If you must use modifiers on bare silica, switch to a more volatile additive like ammonia in methanol (NH₃/MeOH). For existing TEA-contaminated fractions, utilize a Strong Cation Exchange (SCX) catch-and-release protocol (detailed below) to trap the diamine, wash away the TEA, and recover the pure product.

Part 4: Self-Validating Experimental Protocols
Protocol A: Purification via Amine-Functionalized Silica

Self-Validating Principle: The analytical TLC chemistry must perfectly match the preparative column chemistry to accurately predict retention (Rf). Do not use bare silica TLC to predict amine column behavior.

  • System Validation (TLC): Spot the crude mixture on an amine-functionalized TLC plate. Develop using a non-chlorinated solvent system (e.g., Hexane/Ethyl Acetate or EtOAc/MeOH). Adjust the gradient to achieve an Rf of 0.2–0.3 for the target diamine.

  • Column Equilibration: Mount an amine-bonded flash column and equilibrate with 3 column volumes (CV) of the starting mobile phase.

  • Dry Loading: Dissolve the crude mixture in a minimum amount of volatile solvent. Mix with a small amount of amine-functionalized bulk silica, evaporate to a free-flowing powder, and load into a solid-load cartridge. Causality: Dry loading prevents the strong solvent effect that causes early-eluting polar bands to smear.

  • Elution & Detection: Run the optimized gradient. Since aliphatic diamines often lack UV chromophores, utilize an Evaporative Light Scattering Detector (ELSD) or mass-directed fraction collection (MS) alongside UV monitoring.

Protocol B: SCX Catch-and-Release (Desalting and Isolation)

Self-Validating Principle: Monitor the breakthrough volume by checking the flow-through with ninhydrin stain to ensure the SCX capacity is not exceeded.

  • Equilibration: Wash a Strong Cation Exchange (SCX) cartridge with 3 CV of Methanol to swell the resin and activate the sulfonic acid sites.

  • Loading: Dissolve the sample in Methanol. If the diamine is not fully protonated, add a drop of weak acid (e.g., acetic acid). Load onto the column at a flow rate of 1–2 CV/min. The diamines will ionically bind to the stationary phase.

  • Washing: Wash the column with 3 CV of Methanol, followed by 3 CV of Dichloromethane (DCM). Causality: This removes all neutral and acidic impurities, as well as non-binding solvents.

  • Elution: Elute the target diamine using 3 CV of 2–5% Ammonia in Methanol (NH₃/MeOH). Causality: The strong base deprotonates the bound diamines, breaking the ionic interaction and releasing them from the resin.

  • Isolation: Concentrate the eluent under reduced pressure. The volatile NH₃ and MeOH evaporate easily, leaving the pure free-base diamine.

Part 5: Quantitative Data Summary

The following table summarizes the operational parameters for selecting the correct stationary phase based on your diamine's properties.

Stationary PhasePrimary Retention MechanismBasic Modifier Required?Tailing RiskIdeal Compound Profile
Bare Silica (SiO₂) Adsorption (Hydrogen bonding)Yes (1-5% NH₄OH/TEA)HighLipophilic amines (LogP > 2)
Amine-Bonded Silica Adsorption (Shielded silanols)No LowHydrophilic amines (LogP 0 to 2)
C18 (Low pH) Hydrophobic PartitioningNo (Requires Ion-Pairing)LowHighly water-soluble (LogP < 0)
SCX Resin Ionic ExchangeNo (Requires basic elution)NoneTrace isolation / Desalting
References
  • Biotage. "How do I purify ionizable organic amine compounds using flash column chromatography?" Biotage Knowledge Blog. Available at:[Link]

  • Biotage. "When should I use an amine-bonded silica for flash chromatography?" Biotage Knowledge Blog. Available at:[Link]

  • Sorbtech. "Amino Silica Gel Applications & Operating Conditions." Sorbent Technologies. Available at:[Link]

  • Teledyne ISCO. "RediSep Columns: High Performance Flash Media." Teledyne ISCO Chromatography. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Purification Strategies for 2-(2-Pyrrolidin-1-yl-ethoxy)-ethylamine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with 2-(2-Pyrrolidin-1-yl-ethoxy)-ethylamine (CAS: 1606...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with 2-(2-Pyrrolidin-1-yl-ethoxy)-ethylamine (CAS: 160687-47-8).

This molecule is a highly polar, bifunctional aliphatic diamine containing both a primary amine and a tertiary amine (pyrrolidine ring). Because it possesses two highly basic nitrogen centers, removing unreacted excesses of this starting material from a reaction mixture using standard liquid-liquid extraction or bare silica chromatography is notoriously difficult and often results in severe yield losses.

This guide provides field-proven, self-validating methodologies to isolate your target product efficiently.

Part 1: Troubleshooting FAQs & Root Cause Analysis

Q1: Why does my product mixture streak severely on standard silica gel when this diamine is present? Causality: Bare silica gel is a Brønsted acid due to the high density of surface silanol groups (Si-OH)[1]. The dual basic nitrogens of 2-(2-Pyrrolidin-1-yl-ethoxy)-ethylamine form strong ionic interactions with these acidic silanols. This acid-base attraction overcomes standard solvent polarity dynamics, leading to severe peak tailing, irreversible adsorption, and co-elution with your target product[2]. Solution: You must neutralize the acid-base interaction. You can either add a competing amine modifier (e.g., 1-5% Triethylamine) to your mobile phase, or entirely switch the stationary phase to amine-functionalized silica (e.g., KP-NH) which masks the acidic silanols[2].

Q2: I synthesized a secondary amine via reductive amination. How can I selectively remove the unreacted primary diamine without chromatography? Causality: Both your product (secondary amine) and the unreacted starting material (primary amine) are highly basic. Because their pKa values are nearly identical, pH-based liquid-liquid extraction will not separate them. However, primary amines possess two N-H bonds, allowing them to form stable imines with aldehydes, whereas secondary amines cannot[3]. Solution: Utilize a polymer-supported (PS) scavenger resin, specifically PS-Benzaldehyde. The resin will selectively react with the primary amine of the unreacted starting material to form a covalent resin-bound imine[3]. Because the resin is macroscopic, the trapped impurity is removed via simple filtration[4].

Q3: I synthesized an amide using this diamine. Can I use PS-Isocyanate instead of PS-Benzaldehyde? Causality: Yes. If your product is an amide, the nitrogen is resonance-stabilized and no longer nucleophilic. PS-Isocyanate is a highly reactive electrophilic scavenger that rapidly forms ureas with primary and secondary amines[4]. It will aggressively and selectively scavenge the unreacted 2-(2-Pyrrolidin-1-yl-ethoxy)-ethylamine from the reaction mixture without degrading your amide product.

Part 2: Strategic Workflows & Visualizations

To determine the most efficient purification route, you must base your decision on the chemical nature of your synthesized product.

PurificationWorkflow Start Crude Reaction Mixture (Contains Unreacted Diamine) ProductType What is the synthesized product? Start->ProductType Amide Amide Product (Non-nucleophilic) ProductType->Amide SecAmine Secondary Amine Product (Nucleophilic) ProductType->SecAmine ScavengerIso Use PS-Isocyanate Resin (Scavenges 1° & 2° Amines) Amide->ScavengerIso Fastest cleanup ScavengerAld Use PS-Benzaldehyde Resin (Selectively scavenges 1° Amines) SecAmine->ScavengerAld Preserves product Chromatography Amine-Functionalized Silica (Hexane/EtOAc gradient) ScavengerIso->Chromatography If impurities remain ScavengerAld->Chromatography If impurities remain

Caption: Workflow for selecting the optimal purification strategy for 2-(2-Pyrrolidin-1-yl-ethoxy)-ethylamine.

Mechanism Diamine Unreacted Diamine (1° Amine active) Imine Resin-Bound Imine (Covalent Attachment) Diamine->Imine Nucleophilic Attack (-H2O) Resin PS-Benzaldehyde Resin (Solid Support) Resin->Imine Filtration Simple Filtration (Removes Impurity) Imine->Filtration Solid/Liquid Separation

Caption: Mechanism of covalent scavenging of primary amines using polymer-supported benzaldehyde.

Part 3: Quantitative Data for Scavenger Selection

When utilizing solid-supported scavengers, selecting the correct resin based on reaction kinetics and loading capacity is critical to ensure complete removal of the diamine[3].

Resin TypeReactive Functional GroupTarget Amine ProfileTypical Scavenging TimeLoading Capacity (mmol/g)
PS-Isocyanate -N=C=O1° and 2° Amines< 2 hours1.5 - 1.7
PS-Benzaldehyde -CHO1° Amines Only12 - 16 hours1.1 - 1.3
PS-TsCl -SO₂Cl1° and 2° Amines4 - 6 hours1.0 - 1.5

Part 4: Step-by-Step Experimental Methodologies

Protocol A: Selective Scavenging of Unreacted Diamine using PS-Benzaldehyde

Use this protocol when your product is a secondary amine and you need to selectively remove the primary diamine.

  • Solvent Exchange: Concentrate the crude reaction mixture in vacuo to remove reactive protic solvents (e.g., methanol). Reconstitute the crude residue in anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) at a concentration of 0.1 M. Causality: Protic solvents and water shift the equilibrium of imine formation backward, preventing the resin from fully capturing the primary amine.

  • Resin Calculation & Addition: Calculate the theoretical moles of unreacted 2-(2-Pyrrolidin-1-yl-ethoxy)-ethylamine remaining. Add 3 to 4 molar equivalents of PS-Benzaldehyde resin. Causality: A stoichiometric excess of the solid support ensures kinetically driven, irreversible sequestration of the primary amine[4].

  • Agitation: Gently agitate the suspension on an orbital shaker at room temperature for 12–16 hours. Critical Warning: Do not use magnetic stir bars. The grinding action will fracture the polymer beads, clogging the filter and leaching impurities back into your product.

  • Filtration & Self-Validation: Filter the mixture through a medium-porosity sintered glass funnel. Wash the resin cake with 3 column volumes of DCM to elute any trapped product. Self-Validating Check: Analyze the combined filtrate via LC-MS. The absolute absence of the

    
     159.2 
    
    
    
    peak confirms the complete removal of the diamine.
Protocol B: Chromatographic Purification using Amine-Functionalized Silica

Use this protocol if scavenger resins are unavailable or if non-amine impurities must also be removed.

  • Stationary Phase Selection: Select an amine-functionalized silica flash cartridge (e.g., Biotage KP-NH). Causality: The bonded propylamine phase shields the acidic silanols, preventing the dual-basic diamine from streaking and eliminating the need for aggressive, hard-to-evaporate modifiers like ammonia[2].

  • Equilibration: Equilibrate the column with 3–5 column volumes of 100% Hexane.

  • Sample Loading: Dissolve the crude mixture in a minimal volume of DCM and load it directly onto the cartridge head.

  • Gradient Elution & Self-Validation: Run a gradient from 0% to 100% Ethyl Acetate over 15 column volumes. Self-Validating Check: Spot the collected fractions on an amine-functionalized TLC plate. Stain with Ninhydrin and apply heat. The unreacted 2-(2-Pyrrolidin-1-yl-ethoxy)-ethylamine will appear as a distinct, dark purple spot (confirming the presence of the primary amine), allowing you to easily differentiate it from secondary amines or amides.

References

  • Is there an easy way to purify organic amines? - Biotage. Available at:[Link]

  • How do I purify ionizable organic amine compounds using flash column chromatography? - Biotage. Available at:[Link]

  • Scavenger Resins - Amerigo Scientific. Available at:[Link]

Sources

Optimization

Technical Support Center: Liquid-Liquid Extraction of Pyrrolidinyl Ethoxy Ethylamine

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals tasked with isolating pyrrolidinyl ethoxy ethylamine (e.g., 2-[2-(pyrrolidin-1-...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals tasked with isolating pyrrolidinyl ethoxy ethylamine (e.g., 2-[2-(pyrrolidin-1-yl)ethoxy]ethanamine) from aqueous mixtures.

Because this molecule contains two distinct basic nitrogen centers separated by a flexible, hydrogen-bonding ether linkage, standard amine extraction protocols often result in poor yields or severe emulsions. This guide provides a causality-driven, self-validating methodology to ensure maximum recovery and high purity.

Chemical Profiling & Extraction Causality

To successfully extract pyrrolidinyl ethoxy ethylamine, you must first understand the thermodynamic behavior of its functional groups in water. The molecule is di-basic, meaning it undergoes two distinct protonation events:

  • The Pyrrolidine Nitrogen (Tertiary Amine): The pyrrolidine ring is highly basic. Based on structural analogs like N-ethylpyrrolidine, this center has a predicted

    
     of approximately 10.4 1[1].
    
  • The Primary Ethylamine: The adjacent ether oxygen exerts an electron-withdrawing inductive effect, which slightly lowers the basicity of the primary amine. Analogous compounds like 2-methoxyethylamine exhibit a

    
     in the range of 9.2 to 9.9 2[2].
    

The Causality of pH Optimization (The "Rule of 2"): For liquid-liquid extraction (LLE) to be successful, a basic molecule must be completely deprotonated (neutral) to partition into the organic phase. To ensure >99% deprotonation, the aqueous pH must be adjusted to at least 2 units above the highest


 of the molecule. Therefore, to suppress the ionization of the pyrrolidine nitrogen (

~10.4), the aqueous phase must be strictly maintained at a pH ≥ 12.5.

Core Extraction Protocol (Self-Validating System)

This protocol utilizes Dichloromethane (DCM) due to its superior solvation of polar, ether-containing amines compared to non-polar hydrocarbons.

Step 1: Aqueous Preparation & Basification

  • Transfer the crude aqueous mixture containing the protonated pyrrolidinyl ethoxy ethylamine to an appropriately sized Erlenmeyer flask.

  • Place the flask in an ice bath to control the exothermic heat of neutralization.

  • Slowly add 5M NaOH (aq) dropwise while stirring continuously until the pH reaches 12.5 to 13.0 . Use a calibrated pH meter or high-range pH indicator strips to confirm.

Step 2: First Organic Extraction

  • Transfer the basified solution to a separatory funnel.

  • Add a volume of Dichloromethane (DCM) equal to 1/3 of the aqueous volume.

  • Stopper the funnel, invert, and gently vent the stopcock to release pressure. Shake vigorously for 60 seconds to ensure maximum surface area contact between the phases.

  • Allow the layers to separate. (DCM is denser than water and will form the bottom layer).

  • Drain the lower DCM layer into a clean collection flask.

Step 3: Self-Validation Checkpoint (Critical)

  • Causality: The extraction process can sometimes consume hydroxide ions or shift the equilibrium, lowering the pH.

  • Validation: Sample 1 mL of the remaining aqueous layer and test the pH. If the pH has dropped below 12.5, the buffering capacity was exceeded. Add additional 5M NaOH to restore pH > 12.5 before proceeding.

Step 4: Subsequent Extractions & Washing

  • Repeat the extraction process (Step 2) two more times with fresh DCM to ensure quantitative recovery.

  • Combine all organic extracts.

  • Wash the combined organic layer with a small volume of saturated aqueous NaCl (brine) to remove residual water and water-soluble impurities.

Step 5: Drying & Concentration

  • Add anhydrous Potassium Carbonate (

    
    ) to the organic layer. Note: Do not use acidic drying agents like Magnesium Sulfate (
    
    
    
    ), as they can protonate and trap the amine3[3].
  • Filter the drying agent and concentrate the solvent under reduced pressure (rotary evaporation) to yield the purified free base. Verify final purity via GC-MS 3[3].

Workflow Aq 1. Aqueous Mixture (Protonated Amine) Base 2. Add 5M NaOH Adjust pH ≥ 12.5 Aq->Base FreeBase 3. Free Base Formed (Deprotonated) Base->FreeBase Solvent 4. Add DCM (Organic Solvent) FreeBase->Solvent Sep 5. Phase Separation (LLE) Solvent->Sep Org Organic Layer (Target Compound) Sep->Org Extract Aq2 Aqueous Layer (Salts/Impurities) Sep->Aq2 Discard

Workflow for the pH-optimized liquid-liquid extraction of pyrrolidinyl ethoxy ethylamine.

Troubleshooting Guides & FAQs

Q1: My recovery is less than 40% when extracting with ethyl acetate at pH 10. Why? A1: You are facing two distinct chemical failures here. First, at pH 10, the primary amine is mostly deprotonated, but the pyrrolidine nitrogen (


 ~10.4) is still roughly 70% protonated. This cationic species is highly water-soluble and will not partition into the organic layer. Second, Ethyl Acetate (EtOAc) is highly susceptible to base-catalyzed ester hydrolysis (saponification) at high pH levels. The resulting acetate salts act as surfactants, destroying phase separation. Switch your solvent to DCM or MTBE, and increase the pH to ≥ 12.5.

Q2: I adjusted the pH to 13, but I have a severe emulsion. How do I break it? A2: The combination of the lipophilic pyrrolidine ring, the hydrophilic primary amine, and the hydrogen-bonding ether linkage gives this molecule inherent surfactant-like properties. To break the emulsion:

  • Chemical approach: Add saturated aqueous NaCl (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer, decreasing the solubility of the organic compound in water (the "salting-out" effect).

  • Mechanical approach: Drain the emulsion layer into a centrifuge tube and spin at 3000 rpm for 5 minutes to force phase separation.

Q3: Is it possible to extract this compound using Solid-Phase Extraction (SPE) instead of LLE? A3: Yes. If LLE continues to yield emulsions, use a Mixed-Mode Cation Exchange (MCX) SPE cartridge. Load the sample at an acidic pH (e.g., pH 3) so the diamine binds tightly to the sulfonic acid stationary phase. Wash with methanol to remove neutral impurities, then elute the target compound using 5%


 in methanol.

Troubleshooting Issue Issue: Low Yield or Emulsion PH Is Aqueous pH ≥ 12.5? Issue->PH FixPH Add 5M NaOH & Re-extract PH->FixPH No Emulsion Is an emulsion present? PH->Emulsion Yes FixEmulsion Add Sat. NaCl (Brine) or Centrifuge Emulsion->FixEmulsion Yes Solvent Switch to DCM (Higher extraction efficiency) Emulsion->Solvent No

Decision tree for troubleshooting low extraction recovery and phase separation issues.

Quantitative Data Presentation

Table 1: Partitioning Efficiency vs. Aqueous pH

Note: Theoretical recovery based on the Henderson-Hasselbalch equation utilizing


 = 10.4 and 

= 9.5.
Aqueous pHPyrrolidine StatePrimary Amine StateEstimated Recovery
7.0 Protonated (+)Protonated (+)< 5%
9.5 Protonated (+)~50% Deprotonated15 - 25%
10.5 ~50% DeprotonatedDeprotonated (Neutral)40 - 50%
12.5+ Deprotonated (Neutral)Deprotonated (Neutral)> 95%
Table 2: Solvent Selection Matrix
SolventPolarity (Index)Emulsion RiskBase Stability (pH > 12)Recommendation
Dichloromethane (DCM) Moderate (3.1)LowHighOptimal - Excellent solvation for polar ethers/amines.
Methyl tert-butyl ether (MTBE) Low-Moderate (2.5)ModerateHighGood - Requires salting out (brine) for high yield.
Ethyl Acetate (EtOAc) Moderate (4.4)HighLow (Hydrolyzes)Poor - Saponifies at high pH, creating soaps/emulsions.
Hexanes Low (0.1)LowHighPoor - Molecule is too polar for efficient partitioning.

References

  • Prediction of pKa values using the PM6 semiempirical method. (PMC, National Institutes of Health).

    
     data for N-ethylpyrrolidine and related cyclic tertiary amines.
    URL:[Link]
    
  • 2-Methoxyethylamine | C3H9NO | CID 8018. (PubChem, National Library of Medicine). Establishes the

    
     depression causality caused by ether-linkage inductive effects on aliphatic amines.
    URL:[Link]
    

Sources

Troubleshooting

Handling hygroscopic nature of 2-(2-Pyrrolidin-1-yl-ethoxy)-ethylamine salts

Technical Support Center: Handling Hygroscopic 2-(2-Pyrrolidin-1-yl-ethoxy)-ethylamine Salts Overview & Mechanistic Context As a Senior Application Scientist, I frequently encounter challenges related to the handling of...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Handling Hygroscopic 2-(2-Pyrrolidin-1-yl-ethoxy)-ethylamine Salts

Overview & Mechanistic Context

As a Senior Application Scientist, I frequently encounter challenges related to the handling of versatile small molecule scaffolds like 2-(2-Pyrrolidin-1-yl-ethoxy)-ethylamine (CAS 160687-47-8)[1][2]. Widely utilized as a building block in drug development, its amine salts (such as the hydrochloride or dihydrochloride forms) exhibit pronounced hygroscopicity.

The highly polar nature of the protonated amine, combined with the hydrogen-bonding capacity of the ether oxygen and pyrrolidine nitrogen, creates a strong thermodynamic drive for water vapor sorption[3][4]. Failure to control this moisture uptake compromises structural integrity, skews reaction stoichiometry, and introduces hydrolytic degradation pathways[5][6]. This guide provides field-proven, self-validating protocols to manage these risks.

Moisture Uptake Pathway & Mitigation Workflow

HygroscopicityWorkflow Start 2-(2-Pyrrolidin-1-yl-ethoxy) ethylamine Salt Exposure Moisture Atmospheric Moisture (> Critical RH) Start->Moisture Physisorption Surface Physisorption (Weight Gain) Moisture->Physisorption Deliquescence Deliquescence / Caking (Crystal Lattice Disruption) Physisorption->Deliquescence Impact1 Stoichiometry Errors (Lower Yields) Physisorption->Impact1 Impact2 Hydrolysis / Side Reactions Deliquescence->Impact2 Mitigation1 Dynamic Vapor Sorption (DVS) Profiling Impact1->Mitigation1 Mitigation2 Glovebox / Pre-filled Vials (Inert Atmosphere) Impact2->Mitigation2

Mechanism of moisture uptake in amine salts and targeted mitigation strategies.

Quantitative Baseline: Hygroscopicity Classification

To establish a self-validating system for your material, you must first classify its moisture uptake. The European Pharmacopoeia (Ph. Eur.) provides a standardized categorization based on dynamic vapor sorption (DVS) or static desiccator equilibration at 25 °C and 80% Relative Humidity (RH) for 24 hours[7][8].

Ph. Eur. ClassificationWeight Gain Criteria (at 25 °C, 80% RH)Handling Implication for Amine Salts
Non-hygroscopic < 0.2% (w/w)Standard benchtop handling is acceptable.
Slightly hygroscopic ≥ 0.2% and < 2.0% (w/w)Minimize atmospheric exposure; cap vials immediately.
Moderately hygroscopic ≥ 2.0% and < 15.0% (w/w)Requires controlled humidity environment (RH < 30%) for weighing.
Very hygroscopic ≥ 15.0% (w/w)Mandatory use of a glovebox or pre-filled inert vials[9][10].
Deliquescent Sufficient water absorbed to form a liquidStrict exclusion of moisture; store over active desiccants.

Table 1: European Pharmacopoeia (Ph. Eur.) Hygroscopicity Classification and practical handling implications[7][8].

Troubleshooting Guide & FAQs

Q1: My amide coupling yields using 2-(2-Pyrrolidin-1-yl-ethoxy)-ethylamine hydrochloride are inconsistent, often dropping below 50%. What is causing this? Causality & Expert Insight: The most common culprit is a stoichiometry error induced by unseen water mass. Because the salt is highly hygroscopic, a sample weighed on an open benchtop will rapidly adsorb atmospheric moisture (physisorption)[4][5]. If your salt has absorbed 15% of its weight in water, you are adding 15% less of the active amine than calculated. Furthermore, the introduced water competes with the amine as a nucleophile in coupling reactions, consuming your coupling reagents (e.g., HATU, EDC) and forming inactive byproducts[9]. Solution: Determine the exact water content using Karl Fischer (KF) titration prior to the reaction. Adjust your stoichiometric calculations to account for the water mass, and add a commensurate excess of coupling reagent and base (like DIPEA) to neutralize the moisture. Alternatively, dry the salt azeotropically with toluene prior to use.

Q2: The salt has formed a hard cake in the storage bottle and appears wet. Is it ruined? Causality & Expert Insight: The material has exceeded its Critical Relative Humidity (CRH) and undergone deliquescence—the crystal lattice has dissolved in its own absorbed moisture[11][12]. This physical instability does not necessarily mean chemical degradation, but it renders the material impossible to weigh accurately and highly susceptible to hydrolysis if left over time[5][6]. Solution: Do not attempt to chisel the cake out for precise reactions. Instead, dissolve the entire caked mass in a known volume of anhydrous solvent (e.g., DCM or Methanol, depending on downstream use), dry the solution over activated molecular sieves (3Å) or anhydrous sodium sulfate, and use it as a standardized stock solution. Quantify the amine concentration via NMR or titration before use.

Q3: We do not have a glovebox in our organic synthesis lab. How can we reliably screen this salt in anhydrous conditions? Causality & Expert Insight: Gloveboxes are the gold standard for handling "Very Hygroscopic" materials, but they are not universally available[9]. Exposing the salt to ambient air during transfer to a reaction flask defeats the purpose of anhydrous solvents. Solution: Utilize pre-filled reaction vials packaged under an inert atmosphere (Argon/Nitrogen)[9]. If making them in-house: dry the salt in a vacuum oven at 40–50 °C (below its melting point) for 24 hours[13]. Quickly transfer the hot vials to a desiccator to cool, seal them with septum caps, and flush with Argon. Introduce your anhydrous solvents and liquid reagents directly through the septum using a syringe.

Detailed Step-by-Step Methodology: Profiling & Controlled Handling

To build a self-validating system for your experiments, you must empirically determine the handling window of your specific batch of 2-(2-Pyrrolidin-1-yl-ethoxy)-ethylamine salt.

Phase 1: Dynamic Vapor Sorption (DVS) Profiling (Establishing the CRH) [4][14]

  • Load 10–20 mg of the amine salt into the microbalance pan of a DVS analyzer.

  • Equilibrate the sample at 0% RH (using dry nitrogen carrier gas) at 25 °C until the mass change is < 0.002% per minute. Record this as the true dry mass.

  • Program a step-isotherm from 0% to 90% RH in 10% increments. Hold each step until mass equilibrium is reached.

  • Identify the inflection point on the sorption isotherm curve. The RH at which mass uptake spikes exponentially is your Critical Relative Humidity (CRH).

  • Validation Step: Ensure your laboratory or glovebox operating humidity is strictly maintained at least 15% below the determined CRH to prevent any moisture uptake during handling.

Phase 2: Controlled Weighing Protocol

  • Preparation: Bake all spatulas, weighing boats, and glass vials at 120 °C for 4 hours. Cool them in a desiccator containing active indicating silica gel.

  • Environment: Transfer the dried tools and the sealed bottle of 2-(2-Pyrrolidin-1-yl-ethoxy)-ethylamine salt into a glove bag or glovebox purged with Argon (RH < 5%).

  • Static Elimination: Hygroscopic powders often carry static charges in ultra-dry environments. Pass the weighing boat through an anti-static ionizer bar before taring.

  • Transfer: Dispense the required mass quickly. Immediately seal the source bottle with Parafilm or PTFE tape inside the glovebox to protect the bulk supply.

  • Sealing: Cap the reaction vial with a PTFE-lined septum cap before removing it from the inert environment.

References

  • Guidechem. "2-(2-Pyrrolidin-1-yl-ethoxy)-ethylamine 160687-47-8 wiki - Guidechem". 1

  • CymitQuimica. "CAS 160687-47-8: 2-[2-(1-Pyrrolidinyl)éthoxy ... - CymitQuimica". 2

  • Pharmaceutical Technology. "Salt Selection in Drug Development". 3

  • HepatoChem. "How do you handle hygroscopic salts?". 9

  • Pharma Excipients. "Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain". 11

  • PharmaInfo. "Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview".5

  • Asia Pharmaceutics. "Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach". 7

  • AZoM. "Moisture Sorption Characteristics in Pharmaceutical Materials". 8

  • American Pharmaceutical Review. "Pharmaceutical Salts Optimization of Solubility or Even More?". 4

  • ResearchGate. "Hygroscopicity classification of inactive pharmaceutical ingredients studied by conventional method". 10

  • Science.gov. "hygroscopic salt particles: Topics by Science.gov". 12

  • Google Patents. "WO2005102352A1 - Pharmaceutical composition comprising a salt of mirtazapine". 13

Sources

Optimization

Technical Support Center: Resolving Emulsions in Amphiphilic Pyrrolidine Amine Workups

Introduction Amphiphilic pyrrolidine amines are a cornerstone of modern drug discovery and materials science, valued for their unique structural and chemical properties. However, their very nature—possessing both hydroph...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Amphiphilic pyrrolidine amines are a cornerstone of modern drug discovery and materials science, valued for their unique structural and chemical properties. However, their very nature—possessing both hydrophilic (amine) and hydrophobic (pyrrolidine ring and substituents) moieties—makes them excellent surfactants.[1] This inherent duality frequently leads to the formation of stubborn emulsions during aqueous workups, a frustrating and time-consuming challenge for researchers. Emulsions are colloidal mixtures where one immiscible liquid is dispersed as fine droplets within another, stabilized by the amphiphilic product itself, which congregates at the oil-water interface.[2]

This guide provides a comprehensive, experience-driven framework for both preventing and resolving these emulsions. Moving beyond a simple list of techniques, we will explore the underlying chemical principles of each method to empower you with the knowledge to make informed, effective decisions during your experimental workups.

Frequently Asked Questions (FAQs)

Q1: Why does my reaction with a pyrrolidine amine consistently form an emulsion? Your product, an amphiphilic pyrrolidine amine, acts as a surfactant. Its polar amine head group is attracted to the aqueous phase, while its nonpolar organic backbone prefers the organic solvent. This allows it to stabilize the interface between the two immiscible liquids, preventing the small droplets formed during shaking from coalescing.[1] This is particularly common in reactions that produce byproducts with surfactant-like properties.[3][4]

Q2: What is the absolute first and simplest thing I should try if an emulsion forms? Patience. Simply let the separatory funnel stand undisturbed for 15-30 minutes.[3][5] Gravity alone is often sufficient to break weak emulsions. Gentle swirling or lightly tapping the side of the funnel can also help the droplets coalesce.[3][5]

Q3: What is "salting out," and how does it break an emulsion? "Salting out" is the addition of a saturated salt solution, typically sodium chloride (brine), to the emulsion.[1][3][6] This dramatically increases the ionic strength and polarity of the aqueous layer.[3] This has two effects: it decreases the solubility of your organic product in the aqueous phase, pushing it into the organic layer, and it disrupts the stabilizing forces at the interface, forcing the emulsion to break.[1][2][6]

Q4: Can changing my organic solvent help prevent or break an emulsion? Absolutely. Some solvents are notoriously prone to forming emulsions, especially chlorinated solvents like dichloromethane (DCM).[3][7] Solvents like ethyl acetate or diethyl ether are often less likely to cause this issue.[3] If you have a persistent emulsion, consider removing the solvent via rotary evaporation and re-dissolving the residue in a less problematic solvent like ethyl acetate before attempting the extraction again.[7]

Q5: My pyrrolidine amine is basic. How does adjusting the pH help the workup? This is a critical technique. Since your product is a base, washing the mixture with a dilute acid (e.g., 1M HCl) will protonate the pyrrolidine amine.[6][8] The resulting ammonium salt is significantly more water-soluble and will partition into the aqueous layer, effectively removing the emulsifying agent from the interface and breaking the emulsion. You can then re-basify the aqueous layer and extract your clean product. This method is only suitable for acid-stable target compounds.[8]

Q6: When should I give up on breaking the emulsion and try a different approach? If simple methods like waiting, adding brine, or gentle agitation show no improvement after 30-60 minutes, it is time to move to more active measures. Wasting hours on a stubborn emulsion is inefficient. Proceed directly to the more robust methods outlined in the troubleshooting guide below, such as filtration through Celite® or centrifugation.[4][5][9]

In-Depth Troubleshooting Guide

This guide is structured in a tiered approach. Always begin with Tier 1 methods before proceeding to more complex or resource-intensive solutions.

Decision-Making Workflow for Emulsion Resolution

This diagram outlines a logical progression for tackling an emulsion during workup.

Emulsion_Workflow start Emulsion Formed tier1_wait Tier 1: Wait & Swirl (15-30 min) start->tier1_wait tier1_brine Tier 1: Add Saturated Brine (Salting Out) tier1_wait->tier1_brine Persists resolved Phases Separated (Proceed with Workup) tier1_wait->resolved Resolved tier1_ph Tier 1: Adjust pH (if applicable) tier1_brine->tier1_ph Persists tier1_brine->resolved Resolved tier2_filter Tier 2: Filter through Celite® or Glass Wool tier1_ph->tier2_filter Persists tier1_ph->resolved Resolved tier2_solvent Tier 2: Add Miscible Co-solvent (e.g., MeOH) tier2_filter->tier2_solvent Persists tier2_filter->resolved Resolved tier3_centrifuge Tier 3: Centrifuge tier2_solvent->tier3_centrifuge Persists tier2_solvent->resolved Resolved tier3_other Tier 3: Ultrasonicate or Freeze-Thaw tier3_centrifuge->tier3_other Persists tier3_centrifuge->resolved Resolved tier3_other->resolved Resolved

Caption: A step-by-step decision tree for resolving emulsions.

Tier 1: Simple Physical & Chemical Methods

These methods should always be your first line of attack as they are non-destructive and require minimal resources.

  • Patience and Gravity: Allow the separatory funnel to sit undisturbed in a ring clamp for 15-30 minutes.[3][5] Minor emulsions will often resolve on their own.

  • Gentle Mechanical Agitation: Instead of vigorous shaking, gently swirl the mixture or slowly invert the separatory funnel a few times.[1][2][10] If an emulsion has already formed, a gentle stir with a glass rod at the interface can help coalesce droplets.

  • Addition of Saturated Brine (Salting Out): Add a volume of saturated NaCl solution (brine) equal to 10-20% of the aqueous layer volume.[3] The increased ionic strength of the aqueous phase forces the separation of the layers.[1][3]

  • pH Adjustment: For basic amines, adding a dilute acid (e.g., 1M HCl) will protonate the amine, making it a water-soluble salt.[6][8] This removes the emulsifying agent from the interface. For acidic compounds, a dilute base wash can achieve the same effect. Always check if your target compound is stable to the pH change.[11]

Tier 2: Filtration and Solvent Modification

If Tier 1 methods fail, these techniques physically disrupt the emulsion or alter the chemical environment more significantly.

  • Filtration Through a Solid Support: Vacuum filter the entire emulsified mixture through a pad of a filter aid like Celite® or a plug of glass wool in a Büchner funnel.[1][7][9] The fine particles of the filter aid provide a large surface area that helps to break up the droplets and disrupt the interfacial film. Anhydrous sodium sulfate can also be used, which has the dual benefit of breaking the emulsion and removing water.[5][12]

  • Addition of a Miscible Co-Solvent: Adding a small amount of a solvent miscible with the organic phase but not the aqueous phase, such as methanol or ethanol to an ethyl acetate/water mixture, can alter the polarity of the organic phase enough to break the emulsion.[4][6][7] Use this technique sparingly, as it can increase the solubility of your product in the aqueous layer.

  • Change the Bulk Organic Solvent: As noted in the FAQs, some solvents are more prone to emulsions. Dichloromethane is a common offender.[3][7] If possible, remove the solvent under reduced pressure and switch to a less problematic one like ethyl acetate.[7]

Solvent Properties and Emulsion Tendency
SolventDensity (g/mL)Polarity IndexEmulsion TendencyNotes
Dichloromethane (DCM) 1.333.1HighDenser than water. Notorious for forming stable emulsions.[3][7]
Chloroform 1.494.1Medium-HighDenser than water. Can be an alternative to DCM but may still emulsify.[7]
Ethyl Acetate (EtOAc) 0.904.4LowLess dense than water. Generally a good choice to avoid emulsions.[3]
Diethyl Ether 0.712.8LowLess dense than water. Highly volatile. Good for avoiding emulsions.[13]
Toluene 0.872.4MediumLess dense than water. Can sometimes cause emulsions.[3]
Hexanes ~0.660.1LowLess dense than water. Very nonpolar, may not be suitable for all products.
Tier 3: Advanced & Equipment-Based Methods

For the most persistent and challenging emulsions, these methods offer a final resolution.

  • Centrifugation: Transfer the emulsion to centrifuge tubes and spin at a moderate to high speed.[1][5][9] The applied g-force accelerates the separation of the phases and compacts the interfacial layer, effectively breaking the emulsion.[9][14]

  • Ultrasonication: Place the separatory funnel or a beaker containing the emulsion into an ultrasonic bath.[5][12] The high-frequency sound waves provide localized energy to disrupt the droplets and promote coalescence.

  • Freeze-Thaw: Lowering the temperature of the emulsion until the aqueous layer freezes can physically break the emulsion structure with ice crystals.[6] Upon thawing, the layers may separate cleanly. This is best for smaller volumes.

Proactive Strategies: Emulsion Prevention

The most effective way to deal with an emulsion is to prevent it from forming in the first place.[1][9]

  • Minimize Agitation: During extraction, use gentle, slow inversions rather than vigorous shaking.[1][10] This reduces the energy input that disperses the liquids into fine droplets.

  • Pre-saturate the Aqueous Layer: If you anticipate an emulsion, add salt or brine to the aqueous solution before the extraction. This increases the initial polarity difference between the phases.

  • Supported Liquid Extraction (SLE): As an alternative to traditional liquid-liquid extraction (LLE), SLE immobilizes the aqueous sample on a solid support (like diatomaceous earth).[1] The immiscible organic solvent is then passed through the support, allowing for extraction without the vigorous mixing that causes emulsions.[1][9]

Mechanism of pH Adjustment for Amphiphilic Amines

This diagram illustrates how protonating the basic amine shifts its partitioning behavior to break an emulsion.

Caption: Effect of pH on amine partitioning during workup.

Detailed Experimental Protocols

Protocol 1: Standard Brine Wash for a Persistent Emulsion

  • Allow the separatory funnel containing the emulsion to stand for 10-15 minutes.

  • Prepare a saturated solution of sodium chloride (brine) in deionized water.

  • Carefully add a volume of brine equivalent to 10-20% of the total liquid volume in the funnel.

  • Do not shake. Gently swirl the funnel or slowly invert it 2-3 times to mix the brine without creating more emulsion.[4]

  • Allow the funnel to stand for another 15-20 minutes and observe for layer separation.

  • Once the layers have separated, carefully drain the lower layer, followed by the upper layer.

Protocol 2: Filtration through a Celite® Pad

  • Place a piece of filter paper into a Büchner or fritted glass funnel that fits securely on a filter flask.

  • Create a slurry of Celite® (diatomaceous earth) in your organic extraction solvent.

  • With the vacuum applied gently, pour the slurry into the funnel to create a flat pad approximately 1-2 cm thick.

  • Gently pour the entire emulsified mixture from the separatory funnel onto the Celite® pad.

  • Apply vacuum to draw the liquid through the pad. The Celite® will physically disrupt the emulsion, and the filtrate in the flask should consist of two clear layers.

  • Transfer the filtrate back to a clean separatory funnel and proceed with the separation.

Protocol 3: Acid-Base Extraction for a Basic Pyrrolidine Amine

  • To the separatory funnel containing the emulsion in an organic solvent (e.g., ethyl acetate), add an equal volume of 1M hydrochloric acid (HCl).

  • Shake the funnel vigorously, venting frequently to release any pressure. The emulsion should break as the amine is protonated and dissolves in the aqueous layer.

  • Separate and collect the aqueous layer. Wash the organic layer one more time with 1M HCl to ensure complete extraction of the amine. Combine the aqueous layers.

  • Optional: Back-extract the organic layer with fresh solvent to recover any non-basic impurities.

  • In a flask cooled in an ice bath, slowly add a base (e.g., 6M NaOH or solid NaHCO₃) to the combined acidic aqueous layers until the pH is >10.

  • Extract the now-basic aqueous layer three times with a fresh organic solvent (e.g., ethyl acetate or DCM).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified amine.

References

  • LCGC International. (2020). Tips for Troubleshooting Liquid–Liquid Extractions. Available at: [Link]

  • K-Jhil. (2025). Tips for Troubleshooting Liquid–Liquid Extraction. Available at: [Link]

  • Biotage. (2023). Tackling emulsions just got easier. Available at: [Link]

  • Spectro Scientific. (n.d.). Emulsion Breaking Techniques for Oil in Water Solvent Extractions. Available at: [Link]

  • Chem Reactor. (2024). Emulsion I How to break an emulsion formed in reaction workup? I Emulsion Breaking Techniques. YouTube. Available at: [Link]

  • University of Rochester. (n.d.). Troubleshooting: The Workup. Not Voodoo. Available at: [Link]

  • Org Prep Daily. (2008). Notes on extraction. WordPress.com. Available at: [Link]

  • Google Patents. (n.d.). WO2014055309A1 - Compositions and methods for preventing emulsion formation.
  • ResearchGate. (2014). How to break an emulsion during liquid liquid extraction when you need the aqueous phase afterwards? Available at: [Link]

  • AZoM. (2018). Techniques for Emulsion Breaking for Oil in Water Solvent Extractions. Available at: [Link]

  • Reddit. (2018). Breaking emulsions : r/chemistry. Available at: [Link]

  • Industrial Phase-Transfer Catalysis. (n.d.). Industrial Phase-Transfer Catalysis. Available at: [Link]

  • University of Rochester. (n.d.). How To: Troubleshoot a Reaction. Not Voodoo. Available at: [Link]

  • University of Rochester. (n.d.). How To: Manage an Emulsion. Not Voodoo. Available at: [Link]

  • University of Rochester. (n.d.). About Workup. Not Voodoo. Available at: [Link]

  • ASME Digital Collection. (2025). Oil–Water Emulsion Behavior Under Variable Brine Salinity and pH Conditions. J. Fluids Eng. Available at: [Link]

  • Wikipedia. (n.d.). Phase-transfer catalyst. Available at: [Link]

  • ResearchGate. (n.d.). The effect of brine salinity on water-in-oil emulsion stability through droplet size distribution analysis: A case study. Available at: [Link]

  • Organic Reaction Workup Formulas for Specific Reagents. (n.d.). Available at: [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Available at: [Link]

  • PMC. (n.d.). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Available at: [Link]

  • MIT Digital Lab Techniques Manual. (2010). Reaction Work-Up I. YouTube. Available at: [Link]

  • PMC - NIH. (2025). Elucidating the Multicomponent Reaction Pathway of 2-Pyrrolidone Synthesis. Available at: [Link]

  • MDPI. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Available at: [Link]

  • Phase-Transfer Catalysis. (n.d.). Mechanism of Phase-Transfer Catalysis & Relevance to PTC Process Development. Available at: [Link]

  • ResearchGate. (2026). Synthesis and Biological Activity of Pyrrole, Pyrroline and Pyrrolidine Derivatives with Two Aryl Groups on Adjacent Positions. Available at: [Link]

  • Chemistry LibreTexts. (2021). 4.7: Reaction Work-Ups. Available at: [Link]

  • Reactions of Amines. (n.d.). Available at: [Link]

  • PubMed. (n.d.). Properties of solid supports. Available at: [Link]

  • operachem. (2023). Phase transfer catalysis (PTC). Available at: [Link]

  • MDPI. (2024). Study on Emulsification Effect of Crude Oil in Brine Emulsions by Automated Demulsibility Tester. Available at: [Link]

  • PMC. (n.d.). Preparation and Evaluation of a Novel Class of Amphiphilic Amines as Antitumor Agents and Nanocarriers for Bioactive Molecules. Available at: [Link]

  • ResearchGate. (2025). Effect of Brine Salinity on the Stability of Hydrate-in-Oil Dispersions and Water-in-Oil Emulsions. Available at: [Link]

  • Chemistry LibreTexts. (2020). 20.6: Reactions of Amines. Available at: [Link]

  • Chemistry LibreTexts. (2025). 24.7: Reactions of Amines. Available at: [Link]

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Reference Data & Comparative Studies

Validation

Mass spectrometry fragmentation pattern of pyrrolidinyl ethoxy ethylamine

High-Resolution Mass Spectrometry Fragmentation Guide: Pyrrolidinyl Ethoxy Ethylamine vs. Heterocyclic Analogs Executive Summary & Analytical Challenge Pyrrolidinyl ethoxy ethylamine (PEEA) is a highly versatile bifuncti...

Author: BenchChem Technical Support Team. Date: March 2026

High-Resolution Mass Spectrometry Fragmentation Guide: Pyrrolidinyl Ethoxy Ethylamine vs. Heterocyclic Analogs

Executive Summary & Analytical Challenge

Pyrrolidinyl ethoxy ethylamine (PEEA) is a highly versatile bifunctional linker utilized extensively in the synthesis of PROTACs, antibody-drug conjugates (ADCs), and targeted covalent inhibitors. However, characterizing PEEA and its derivatives via liquid chromatography-tandem mass spectrometry (LC-MS/MS) presents a significant analytical bottleneck due to the intrinsic chemical properties of the pyrrolidine ring.

As highlighted in recent 2026 mass spectrometry research on pyrrolidine-containing scaffolds, the highly basic nature of the pyrrolidine nitrogen causes it to act as a "proton sink." During electrospray ionization (ESI), the pyrrolidine preferentially sequesters the proton, leading to a dominant, uninformative fragment ion upon higher-energy collisional dissociation (HCD) . This phenomenon suppresses the fragmentation of the ethoxy ethylamine linker, resulting in a loss of structural detail that hinders efficient impurity profiling and metabolite identification.

Mechanistic Insights: Causality of Fragmentation

To understand how to optimize the MS/MS acquisition for PEEA, we must first analyze the causality behind its gas-phase behavior compared to alternative linkers like Piperidinyl Ethoxy Ethylamine (PiEEA) and Morpholinyl Ethoxy Ethylamine (MEEA).

  • The Proton Sequestration Effect (PEEA & PiEEA): Pyrrolidine is a highly basic cyclic amine (pKa ~11.3). In the gas phase, the lack of electronegative heteroatoms on the ring ensures the ESI-generated proton remains localized on the ring nitrogen. Upon collisional activation, the lowest energy pathway is the cleavage of the C-O or C-N bonds adjacent to the ring. The charge remains strictly on the pyrrolidine fragment (e.g., yielding a dominant m/z 98.10 ion), leaving the rest of the linker "invisible."

  • Inductive Redistribution (MEEA): Why does the morpholine analog fragment differently? The oxygen atom within the morpholine ring exerts an electron-withdrawing inductive effect, significantly lowering the basicity of the ring nitrogen (pKa ~8.3). This allows the proton to dynamically migrate between the morpholine nitrogen, the ether oxygen, and the primary amine of the linker. Consequently, HCD produces a rich, evenly distributed array of diagnostic linker ions without the need for specialized source tuning.

Quantitative MS/MS Comparison

The table below summarizes the high-resolution mass spectrometry (HRMS) performance of these three alternative linkers under standard HCD conditions.

CompoundFormulaExact Mass [M+H]+Ring pKaDominant MS/MS FragmentSecondary Linker Ions
Pyrrolidinyl Ethoxy Ethylamine (PEEA) C8H18N2O159.1497~11.3m/z 98.10 (Proton Sink)Severely Suppressed
Piperidinyl Ethoxy Ethylamine (PiEEA) C9H20N2O173.1654~11.2m/z 112.11 (Proton Sink)Severely Suppressed
Morpholinyl Ethoxy Ethylamine (MEEA) C8H18N2O2175.1446~8.3m/z 114.09m/z 44.05, 88.08 (Abundant)

Overcoming the Barrier: ISF-Enhanced LC-MS/MS Protocol

To bypass the proton sequestration in PEEA, we must abandon standard HCD methods and implement an In-Source Fragmentation (ISF) strategy. By intentionally increasing the cone/capillary voltage in the ESI source, we induce the selective neutral loss of the 71 Da pyrrolidine moiety prior to the quadrupole .

This creates a self-validating analytical system : the generation of the core fragment in the source confirms the presence of the pyrrolidine ring, while subsequent MS/MS isolation and fragmentation of this core elucidates the exact atomic arrangement of the ether-amine linker.

Step-by-Step Methodology
  • Sample Preparation: Dilute PEEA standard to 100 ng/mL in a diluent of 50% Methanol / 50% LC-MS grade Water containing 0.1% Formic Acid to ensure complete protonation.

  • Chromatographic Separation: Inject 2 µL onto a C18 column (2.1 x 50 mm, 1.7 µm). Run a gradient from 5% to 95% Mobile Phase B (0.1% FA in Acetonitrile) over 5 minutes at 0.4 mL/min.

  • ESI Source Optimization (The Critical Step): Elevate the source fragmentation voltage (e.g., Cone Voltage on Waters, or Source CID on Thermo Orbitrap) from a standard 30V to 80-100V . Monitor the MS1 spectrum for the disappearance of the intact m/z 159.15 ion and the appearance of the ISF-generated core fragment at m/z 88.08 .

  • Precursor Isolation: Program the quadrupole to isolate the ISF-generated core fragment (m/z 88.08) with a narrow 1.0 Da isolation window.

  • HCD MS/MS Acquisition: Apply a stepped Normalized Collision Energy (NCE) of 25, 35, and 45. This will shatter the core fragment, yielding the highly diagnostic m/z 44.05 (ethylamine cation) and confirming the integrity of the linker.

Visualizations

G cluster_0 Standard HCD (Proton Sink Effect) cluster_1 ISF-Optimized Pathway M [M+H]+ m/z 159.15 Protonated PEEA F1 m/z 98.10 Dominant Ion (Pyrrolidinyl-ethyl) M->F1 C-O Cleavage (Charge on N) F2 m/z 70.06 Secondary Ion (Pyrrolidine ring) M->F2 C-N Cleavage ISF m/z 88.08 Core Fragment (Neutral Loss -71 Da) M->ISF In-Source Fragmentation F3 m/z 44.05 Linker Diagnostic (Ethylamine) ISF->F3 HCD MS/MS

Fig 1: Standard HCD vs. ISF-optimized fragmentation pathways for PEEA, illustrating the proton sink effect.

G S1 1. Sample Prep 100 ng/mL S2 2. LC Separation C18 Gradient S1->S2 S3 3. ISF Tuning Cone Voltage u2191 S2->S3 S4 4. Core Isolation m/z 88.08 S3->S4 S5 5. HCD MS/MS NCE 25-45 S4->S5

Fig 2: Self-validating LC-MS/MS workflow utilizing In-Source Fragmentation to map the linker structure.

References

  • In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality. Journal of the American Society for Mass Spectrometry (2026). URL:[Link][1]

  • Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. Forensic Science International (2020). URL:[Link][2]

  • Pyrrolidine - Mass spectrum (electron ionization). NIST Chemistry WebBook, SRD 69. URL:[Link][3]

Sources

Comparative

Comparing 2-(2-Pyrrolidin-1-yl-ethoxy)-ethylamine vs PEG-diamine linkers

An in-depth technical analysis comparing the structural, physicochemical, and application-specific profiles of 2-(2-Pyrrolidin-1-yl-ethoxy)-ethylamine and PEG-diamine linkers in modern drug discovery. The Architectural L...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis comparing the structural, physicochemical, and application-specific profiles of 2-(2-Pyrrolidin-1-yl-ethoxy)-ethylamine and PEG-diamine linkers in modern drug discovery.

The Architectural Logic of Linker Selection

In the design of targeted therapeutics—ranging from macrocyclic kinase inhibitors to Proteolysis Targeting Chimeras (PROTACs)—the linker is rarely a passive tether. It is an active structural vector that dictates solubility, conformational entropy, and target affinity.

Choosing between a highly functionalized, rigid moiety like 2-(2-Pyrrolidin-1-yl-ethoxy)-ethylamine and a flexible, highly hydrated polymer like PEG-diamine requires a fundamental understanding of the target's solvent-exposed microenvironment.

  • 2-(2-Pyrrolidin-1-yl-ethoxy)-ethylamine: This linker features a primary amine for conjugation and a terminal tertiary amine embedded within a pyrrolidine ring. With a pKa of approximately 10.5, the pyrrolidine nitrogen is highly protonated at physiological pH (7.4). This cationic state is deliberately exploited to form critical salt bridges with acidic residues (e.g., Aspartate) in the solvent-exposed channels of kinases[1]. Furthermore, the cyclic nature of the pyrrolidine ring restricts the linker's conformational degrees of freedom, reducing the entropic penalty upon target binding.

  • PEG-diamine (Polyethylene Glycol Diamine): Composed of repeating ethylene oxide units flanked by two primary amines, this linker is entirely neutral post-conjugation. Its primary utility lies in its extreme flexibility and hydrophilicity. In bivalent molecules like PROTACs, PEG-diamines allow the E3 ligase and the target protein to freely sample three-dimensional space, maximizing the probability of forming a productive, degradation-inducing ternary complex without steric clash [2].

G Target Target Protein Binding Pocket Pyrrolidine 2-(2-Pyrrolidin-1-yl-ethoxy)- ethylamine Target->Pyrrolidine Solvent Channel PEG PEG-diamine (Flexible Tether) Target->PEG Bivalent Degradation Rigid Rigid Vector & Salt Bridge (Asp) Pyrrolidine->Rigid Flexible High Degrees of Freedom (Ternary Complex) PEG->Flexible

Logic diagram illustrating linker selection based on target binding and complex formation.

Comparative Performance Metrics

To objectively evaluate these linkers, we must quantify their physicochemical contributions to the parent pharmacophore. The table below summarizes their core operational metrics.

Metric / Property2-(2-Pyrrolidin-1-yl-ethoxy)-ethylaminePEG-diamine (e.g., PEG3-diamine)
Chemical Formula C8H18N2OVaries (e.g., C8H20N2O3 for PEG3)
Backbone Charge (pH 7.4) Cationic (+1) due to pyrrolidineNeutral
Conformational Flexibility Low to Moderate (Rigid cyclic terminus)Extremely High (Free C-C/C-O rotation)
Solubility Mechanism Ionization (Protonated tertiary amine)Hydration (Hydrogen bonding to ether oxygens)
Primary Conjugation Monofunctional (Primary amine only)Homobifunctional (Two primary amines)
Target Interactions Active (Forms salt bridges / H-bonds)Passive (Spans distance, avoids clash)
Primary Applications Kinase inhibitors (e.g., JAK2/FLT3), EGFR degradersPROTACs, ADCs, Bispecific cross-linking

Mechanistic Deep Dive: Causality in Scaffold Design

The Rigid, Basic Vector: Pyrrolidine-ethoxy Linkers

The inclusion of the 2-(2-Pyrrolidin-1-yl-ethoxy)-ethylamine moiety is a hallmark of rational structure-based drug design. A prime example is the development of the macrocyclic kinase inhibitors SB1518 (Pacritinib) and SB1578. Crystallographic and docking studies revealed that the basic nitrogen of the pyrrolidine ring extends into the solvent channel and forms a highly specific salt bridge with Asp939 in JAK2 and Asp86 in CDK2 [3].

Causality: By utilizing a linker that actively engages the protein surface, researchers achieve two goals simultaneously: drastically improving the aqueous solubility of a lipophilic macrocycle (via the protonated amine) and locking the molecule into a bioactive conformation, thereby increasing target selectivity.

The Flexible, Neutral Tether: PEG-diamine

Conversely, when designing molecules like PROTACs (e.g., I-BET151 derivatives for targeted degradation), the linker must bridge two massive protein interfaces without interfering with their natural affinity [2].

Causality: PEG-diamines are selected because the ether oxygens act as hydrogen bond acceptors for water, creating a hydration shell that maintains solubility without introducing unwanted electrostatic interactions with the target proteins. The lack of rigid cyclic structures ensures that the "effective molarity" of the two warheads remains high, allowing the system to dynamically fold into the most thermodynamically stable ternary complex.

Experimental Workflows & Self-Validating Protocols

The distinct chemical natures of these linkers dictate entirely different conjugation strategies. The pyrrolidine linker requires careful pH management to ensure nucleophilicity, while the PEG-diamine requires stoichiometric control to prevent polymerization.

W Start Scaffold Preparation (Carboxylic Acid) Split1 Activation (HATU / DIPEA) Start->Split1 PathA Add Pyrrolidine Linker (Monofunctional Coupling) Split1->PathA PathB Add PEG-diamine (Bifunctional Cross-linking) Split1->PathB PurifyA RP-HPLC (Basic pH modifier) PathA->PurifyA PurifyB RP-HPLC (Standard TFA) PathB->PurifyB

Experimental workflow for conjugating pyrrolidine and PEG-diamine linkers to scaffolds.

Protocol A: Monofunctional Amide Coupling of 2-(2-Pyrrolidin-1-yl-ethoxy)-ethylamine

Objective: Append a basic solubilizing tail to a carboxylic acid-bearing kinase inhibitor scaffold.

  • Activation: Dissolve the carboxylic acid scaffold (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Stir for 15 minutes at room temperature.

    • Causality: HATU forms an active OAt ester. A large excess of DIPEA is critical here; because the pyrrolidine linker contains a highly basic tertiary amine (pKa ~10.5), the local pH must be driven sufficiently high to ensure the primary amine remains deprotonated and highly nucleophilic.

  • Conjugation: Add 2-(2-Pyrrolidin-1-yl-ethoxy)-ethylamine (1.1 eq) dropwise. Stir for 2 hours.

  • Self-Validation (LC-MS): Quench an aliquot in 50% MeCN/H2O. Analyze via LC-MS. The reaction is self-validating if the product peak exhibits a drastic shift to an earlier retention time (due to the highly polar pyrrolidine group) and a mass shift of +140 Da (Linker mass - H2O).

  • Purification: Purify via Reverse-Phase HPLC. Crucial adjustment: Use a basic mobile phase modifier (e.g., 0.1% NH4OH) rather than standard TFA. TFA will strongly ion-pair with the pyrrolidine nitrogen, causing severe peak tailing and poor resolution.

Protocol B: Bifunctional Cross-linking with PEG-diamine

Objective: Synthesize a PROTAC by linking an E3 ligase ligand to a target binder.

  • Stoichiometric Control: To prevent the formation of symmetric dimers (where one PEG-diamine reacts with two molecules of the same scaffold), you must either use a mono-Boc-protected PEG-diamine or a massive stoichiometric excess of the unprotected diamine.

  • Mono-derivatization: Dissolve the activated Target-Binder-NHS ester (1.0 eq) in DCM. Add PEG-diamine (10.0 eq) and Triethylamine (2.0 eq). Stir for 1 hour.

    • Causality: The 10-fold excess kinetically favors the reaction of only one amine terminus, leaving the other free for the subsequent E3 ligase attachment.

  • Self-Validation (Kaiser Test): After washing away the unreacted PEG-diamine with brine, perform a Kaiser (ninhydrin) test on the organic layer. A deep blue color validates the presence of the unreacted, free primary amine on the newly attached PEG chain.

  • Second Conjugation: Add the E3-Ligase-Ligand-Carboxylic acid (1.0 eq) and EDC/HOBt (1.5 eq) to the purified mono-adduct. Stir overnight, then purify via standard RP-HPLC (0.1% TFA is acceptable here as the backbone is neutral).

References

  • Discovery of the macrocycle (9E)-15-(2-(pyrrolidin-1-yl)ethoxy)-7,12,25-trioxa-19,21,24-triaza-tetracyclo[18.3.1.1(2,5).1(14,18)]hexacosa-1(24),2,4,9,14(26),15,17,20,22-nonaene (SB1578), a potent inhibitor of janus kinase 2/fms-like tyrosine kinase-3 (JAK2/FLT3) for the treatment of rheumatoid arthritis Source: Journal of Medicinal Chemistry (PubMed) URL:[Link]

  • Synthesis and characterization of I-BET151 derivatives for use in identifying protein targets in the African trypanosome Source: Bioorganic & Medicinal Chemistry (PMC) URL:[Link]

  • Structure-based design of oxygen-linked macrocyclic kinase inhibitors: discovery of SB1518 and SB1578, potent inhibitors of Janus kinase 2 (JAK2) and Fms-like tyrosine kinase-3 (FLT3) Source: Journal of Computer-Aided Molecular Design (PubMed) URL:[Link]

Validation

A Senior Application Scientist's Guide to Validating Pyrrolidine-Ether Conjugate Structures with COSY NMR

Introduction: The Structural Challenge of Pyrrolidine-Ether Conjugates In modern drug discovery, pyrrolidine-ether conjugates represent a promising class of molecules, combining the rigid, pharmacophoric scaffold of the...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Structural Challenge of Pyrrolidine-Ether Conjugates

In modern drug discovery, pyrrolidine-ether conjugates represent a promising class of molecules, combining the rigid, pharmacophoric scaffold of the pyrrolidine ring with the flexible, property-modulating ether linkage. This unique combination, however, presents a significant challenge for structural validation. The conformational flexibility of the ether chain and the often-crowded aliphatic region of the ¹H NMR spectrum, where signals from both the pyrrolidine ring and the ether protons reside, can lead to extensive signal overlap, making unambiguous assignment from one-dimensional (1D) spectra nearly impossible.[1]

This guide provides an in-depth, experience-driven comparison of using Correlation Spectroscopy (COSY) NMR as a primary tool for mapping the proton-proton connectivity in these molecules. We will explore the causality behind experimental choices, compare COSY with complementary 2D NMR techniques, and provide actionable protocols. Our objective is to equip researchers with a robust, self-validating framework for confirming the precise structure of their target compounds, a critical step in advancing any drug development program.

The Foundational Role of COSY in Mapping Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for elucidating the structure of organic molecules.[2][3] While 1D ¹H NMR provides initial information on chemical environments, 2D techniques are essential for resolving complex structures.[4][5]

The first and most fundamental 2D experiment for any organic chemist is the ¹H-¹H COSY.[6] The experiment's power lies in its ability to identify protons that are spin-spin coupled, an interaction typically transmitted through two or three chemical bonds (²JHH or ³JHH).[7] The resulting 2D spectrum plots the ¹H spectrum on both axes. Signals on the diagonal correspond to the peaks in the 1D spectrum, while the crucial off-diagonal "cross-peaks" reveal which protons are coupled.[8] By "walking" through these cross-peak correlations, one can piece together entire fragments of a molecule, effectively creating a connectivity map of the proton spin systems.[9]

A Validated Workflow for Structural Elucidation

A meticulous, stepwise approach is critical for success. The process should be viewed as a logical progression, where each experiment builds upon the last to systematically resolve structural ambiguities.

G cluster_0 Phase 1: Initial Analysis cluster_1 Phase 2: Connectivity Mapping cluster_2 Phase 3: Resolving Ambiguity cluster_3 Phase 4: Final Validation A 1. Acquire 1D ¹H & ¹³C Spectra B 2. Preliminary Assignment (Chemical Shifts, Integration, Multiplicity) A->B C 3. Acquire ¹H-¹H COSY Spectrum B->C Overlapping signals? Need connectivity info. D 4. Identify Spin Systems (e.g., Pyrrolidine Ring, Ether Chain) C->D E 5. Acquire HSQC Spectrum (¹JCH Correlations) D->E Ambiguous proton assignment? Need C-H attachment info. F 6. Acquire HMBC Spectrum (²⁻³JCH Correlations) D->F Need to connect spin systems? G 7. Connect Fragments E->G F->G H 8. Complete Structure Assignment G->H I 9. Verify with All Spectroscopic Data H->I

Figure 1: A logical workflow for the structural validation of complex organic molecules using 2D NMR.
Step 1: Foundational 1D NMR Analysis

Before any 2D experiment, a high-quality 1D ¹H spectrum is paramount.

  • Analyze Chemical Shifts: Identify characteristic regions. Protons on the pyrrolidine ring adjacent to the nitrogen typically appear around 2.5-3.5 ppm. Protons within the ether chain often fall in the 3.4-4.0 ppm range, frequently overlapping with the pyrrolidine signals.

  • Assess Integration and Multiplicity: Use integration to determine the relative number of protons for each signal. The splitting patterns (e.g., triplet, doublet of doublets) provide initial clues about neighboring protons, which will be confirmed by COSY.

Step 2: Acquiring a High-Quality COSY Spectrum

The quality of the COSY data directly impacts the reliability of the structural assignment. A robust, self-validating protocol is essential.

Experimental Protocol: Standard ¹H-¹H COSY Acquisition

  • Sample Preparation: Dissolve ~5-10 mg of the pyrrolidine-ether conjugate in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is free of particulate matter.[10]

  • Spectrometer Setup: Tune and shim the spectrometer for optimal homogeneity. Acquire a standard 1D ¹H spectrum to determine the spectral width (sw).

  • Pulse Program Selection: Select a standard gradient-enhanced COSY pulse sequence (e.g., cosygpmfph on Bruker systems). Gradient selection is crucial for artifact suppression.

  • Parameter Optimization (The "Why"):

    • Number of Scans (ns): Typically 2 to 8 scans per increment. The choice is a balance between sensitivity and experiment time. For dilute samples, more scans may be needed.[11]

    • Relaxation Delay (d1): Set to 1.5 seconds. This is a causality-driven choice. It should be at least 1.25 times the longest T₁ relaxation time of any proton of interest to ensure the spin system returns to equilibrium between pulses, yielding accurate and quantitative correlations.[10]

    • Acquisition Time (aq): Set to ~0.25 seconds. This determines the digital resolution in the direct dimension (F2). A longer acquisition time provides better resolution but also increases the experiment duration.

    • Number of Increments (td in F1): Typically 256 to 512 increments. This controls the resolution in the indirect dimension (F1). More increments yield better resolution but significantly increase the total experiment time.

  • Processing: Apply a sine-squared window function in both dimensions before Fourier transformation to improve the signal-to-noise ratio. Symmetrize the final spectrum to remove noise and artifacts.

Step 3: Interpreting the COSY Spectrum

Systematic interpretation is key. Start by identifying the spin systems within the molecule.

Figure 2: Key COSY correlations expected for a generic N-substituted pyrrolidine-ether conjugate.
  • The Pyrrolidine Ring: This saturated five-membered ring is a single, continuous spin system.[12] You should be able to "walk" around the entire ring. For example, find the cross-peak between H-2 and H-3. From H-3, find its cross-peak to H-4. Continue from H-4 to H-5. The presence of this complete, unbroken chain of correlations is strong evidence for the intact pyrrolidine scaffold. The vicinal coupling constants within the ring can also provide conformational information.[13][14][15]

  • The Ether Chain: Similarly, trace the connectivity along the ether chain. The proton on the carbon adjacent to the oxygen (e.g., -O-CH₂-) will show a correlation to the protons on the next carbon in the chain. This allows you to map the entire length of the ether substituent.

  • Identifying Ambiguities: The primary challenge arises when signals from the pyrrolidine ring and the ether chain overlap. For instance, if a pyrrolidine H-3 proton at 3.6 ppm overlaps with an ether chain proton also at 3.6 ppm, the COSY spectrum will show all correlations from both protons originating from the same diagonal peak. This is where COSY reaches its limit and other techniques become necessary.[9]

Comparison with Complementary 2D NMR Techniques

While COSY is the workhorse for establishing proton connectivity, it is rarely sufficient for complete and unambiguous structure proof of complex molecules.[16] A multi-pronged approach using heteronuclear correlation experiments is the standard in the pharmaceutical industry for regulatory-level structural validation.[11]

Technique Correlation Type Information Provided Primary Use in Pyrrolidine-Ether Conjugate Analysis
COSY ¹H ↔ ¹H (2-3 bonds)Maps networks of J-coupled protons (spin systems).Establishes the proton connectivity within the pyrrolidine ring and along the ether chain separately.
TOCSY ¹H ↔ ¹H (entire spin system)Correlates a proton to all other protons in the same spin system, not just adjacent ones.Excellent for confirming all protons of the pyrrolidine ring belong to the same system, especially with severe signal overlap.[17][18]
HSQC ¹H ↔ ¹³C (1 bond)Directly links a proton to the carbon it is attached to.Critically resolves proton overlap. The two overlapping protons at 3.6 ppm will correlate to two different ¹³C signals, immediately confirming they are distinct.[19][20]
HMBC ¹H ↔ ¹³C (2-4 bonds)Connects protons to carbons over multiple bonds.The most powerful tool for connecting fragments. It provides the crucial correlation from a proton on the pyrrolidine ring (e.g., H-2) to a carbon in a substituent, or from a proton on the ether chain to the pyrrolidine carbon it's attached to, unequivocally linking the different spin systems.[19][21]

Causality in Experimental Choice: You run a COSY first because it provides the fundamental proton framework. If that framework is ambiguous due to overlap, you run an HSQC to resolve the proton signals via their attached carbons. Finally, you run an HMBC to piece the COSY-derived fragments (the ring, the ether) together into the final molecular structure. This layered approach is both logical and efficient.

Case Study: Resolving Ambiguity

Consider a hypothetical pyrrolidine-ether conjugate where the ¹H NMR shows a complex multiplet at 3.55 ppm, integrating to 4 protons.

  • COSY Analysis: The COSY spectrum shows this 3.55 ppm signal correlates to protons at 1.90 ppm (identified as pyrrolidine H-4) and to a triplet at 3.80 ppm (part of the ether chain). This confirms the overlap but doesn't assign the individual protons at 3.55 ppm.

  • HSQC to the Rescue: An HSQC spectrum is acquired. It reveals that the protons at 3.55 ppm correlate to two distinct carbon signals: one at 58.5 ppm and another at 67.2 ppm. We can now provisionally assign these as C-3 (pyrrolidine) and C-α (ether), respectively. This proves there are two different CH₂ groups with overlapping proton signals.

  • HMBC for Final Proof: The HMBC spectrum provides the final, unambiguous connection. It shows a 3-bond correlation from the pyrrolidine H-2 protons to the ether C-α (67.2 ppm). This single cross-peak definitively proves the ether chain is connected at the nitrogen of the pyrrolidine ring, validating the overall conjugate structure.

Conclusion and Best Practices

For researchers in drug development, Correlation Spectroscopy (COSY) is an indispensable first step in the 2D NMR analysis of pyrrolidine-ether conjugates. It provides a rapid and robust method for mapping the fundamental proton connectivity within the key structural motifs.

However, scientific integrity demands acknowledging its limitations. Due to inherent challenges like signal overlap and the inability to connect disparate spin systems, COSY data alone does not constitute a complete or unambiguous structural proof. The gold standard for validation relies on a synergistic suite of experiments. A logical workflow progressing from 1D NMR to COSY, and then employing HSQC and HMBC to resolve ambiguities, provides a self-validating system that ensures the correct structure is carried forward. This rigorous approach is not merely academic; it is a prerequisite for reliable, reproducible science and the successful development of novel therapeutics.

References

  • Use of HSQC, HMBC, and COSY in Sophomore Organic Chemistry Lab. ACS Publications.
  • 2D NMR spectroscopy for structural elucidation of complex small molecules. YouTube.
  • Two-dimensional nuclear magnetic resonance spectroscopy. Wikipedia.
  • STRUCTURE ELUCIDATION OF ORGANIC COMPOUNDS USING IR, NMR AND MASS SPECTRA. eGyanKosh.
  • HSQC and HMBC - NMR Core Facility. Columbia University.
  • Organic Structure Elucidation Workbook. University of Notre Dame.
  • Understanding 2D NMR Spectra: How to Read and Interpret Them. Creative Biostructure.
  • Relationship between proton–proton nmr coupling constants and substituent electronegativities. III. Conformational analysis of proline rings in solution using a generalized Karplus equation. Scilit.
  • Application of Fast 2D NMR Methods in the Pharmaceutical Industry. Royal Society of Chemistry.
  • Theoretical NMR correlations based Structure Discussion. PMC.
  • NMR Characterization of RNA Small Molecule Interactions. PMC.
  • Identification of organic molecules from a structure database using proton and carbon NMR analysis results. PMC.
  • How NMR Helps Identify Isomers in Organic Chemistry?. Creative Biostructure.
  • Exploring NMR Spectroscopy: A Window into Molecular Structure. Prime Scholars.
  • NMR investigations of proline and its derivatives. 4-Proton magnetic resonance parameters and structure of acetyl-proline amide. PubMed.
  • NMR Spectroscopy. MSU chemistry.
  • Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. sites@gsu.
  • A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma.
  • Stereochemical Analysis Using Two-Dimensional 2D-NMR COSY Techniques. Journal of Pharmaceutical Research & Reports.
  • An In-Depth Technical Guide to 1H and 13C NMR Analysis of Long-Chain Esters. Benchchem.
  • Changes in the values of 3 J (H,H) coupling constants of derivative 15a... ResearchGate.
  • CHALLENGES IN CONFORMATIONAL ANALYSIS OF FLEXIBLE MOLECULES. Request PDF.
  • Interpreting a 1H-1H COSY spectrum. ACD/Labs.
  • 5.1: COSY Spectra. Chemistry LibreTexts.
  • 1H-1H COSY & TOCSY two- dimensional NMR spectroscopy. Oxford Instruments.
  • Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. ResearchGate.
  • Pyrrolidine nucleotide analogs with a tunable conformation. ResearchGate.
  • On the configuration of five-membered rings: a spin-spin coupling constant approach. PubMed.
  • Facing and Overcoming Sensitivity Challenges in Biomolecular NMR Spectroscopy. PMC.
  • Efficient Protocol for Accurately Calculating 13C Chemical Shifts of Conformationally Flexible Natural Products: Scope, Assessment, and Limitations. ACS Publications.
  • Getting more out of the spectrum: addressing issues in the analysis of mixtures. Bruker.
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Sources

Comparative

The Linker is Not Just a Spacer: A Comparative Guide to Ether and Alkyl Linkers in Drug Design

A Senior Application Scientist's Guide to Optimizing Pharmacokinetics In the intricate process of drug design, the linker connecting a pharmacophore to another moiety—be it a solubilizing group, a targeting ligand, or a...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Optimizing Pharmacokinetics

In the intricate process of drug design, the linker connecting a pharmacophore to another moiety—be it a solubilizing group, a targeting ligand, or a protein-degrading warhead—is often deceptively simple in its appearance. However, the choice of this molecular bridge has profound consequences for a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides an in-depth comparison of two of the most common linker classes, alkyl chains and ethers (like polyethylene glycol, or PEG), focusing on their impact on pharmacokinetic (PK) properties. We will explore the causal relationships behind their performance and provide the experimental frameworks necessary to validate these choices in your own research.

Physicochemical Foundations: Polarity and Flexibility

The fundamental differences between ether and alkyl linkers stem from their distinct atomic compositions, which dictate their physicochemical behavior.

  • Alkyl Linkers: Composed solely of carbon and hydrogen (e.g., -CH₂-CH₂-CH₂-), alkyl chains are nonpolar and hydrophobic. Their free rotation around single bonds provides significant conformational flexibility, but their lipophilicity can contribute to poor aqueous solubility.[1][2]

  • Ether Linkers: The incorporation of oxygen atoms (e.g., -O-CH₂-CH₂-O-) introduces polarity. The lone pairs on the ether oxygens can act as hydrogen bond acceptors, significantly enhancing water solubility compared to their alkyl counterparts.[][4] This feature is a primary reason for the widespread use of PEG linkers to improve the solubility of hydrophobic drug candidates.[1][4]

This fundamental difference in polarity creates a critical trade-off that every drug designer must navigate: the balance between solubility and permeability.

Comparative Pharmacokinetic Profiles

The choice between an ether and an alkyl linker directly influences several key PK parameters. Understanding these effects is crucial for optimizing a drug's in vivo performance.

Metabolic Stability: The Ether Advantage

A primary concern in drug development is metabolic stability, often assessed by a compound's susceptibility to degradation by hepatic enzymes, particularly the cytochrome P450 (CYP450) family.[5] This is an area where ether linkers frequently outperform alkyl chains.

  • Alkyl Chain Metabolism: Saturated alkyl chains are prone to oxidative metabolism by CYP450 enzymes.[6] This typically occurs at the terminal (ω) or sub-terminal (ω-1) positions, leading to hydroxylation.[] This metabolic process can lead to rapid clearance of the drug from the body, reducing its half-life and overall exposure.

  • Ether Linker Stability: The C-H bonds adjacent to an ether oxygen are generally less susceptible to CYP450-mediated oxidation. The ether bond itself is more stable against enzymatic degradation compared to alkyl chains.[1] This increased metabolic robustness often translates to lower clearance and a longer in vivo half-life. Some studies have also shown that incorporating cyclic ethers, such as oxetanes, can be a successful strategy to mitigate metabolic instability.[7][8]

It is important to note, however, that while PEG chains are more resistant to typical CYP450 oxidation, they can undergo progressive shortening through a process of ether peroxidation.[]

The Solubility-Permeability Interplay

The ability of a drug to be absorbed orally depends on two competing factors: it must be soluble enough in the gastrointestinal fluid to be available for absorption, and it must be permeable enough to cross the lipid bilayers of the intestinal epithelium.[9]

  • Solubility: Ether linkers, particularly PEG chains, are a go-to strategy for enhancing the aqueous solubility of hydrophobic molecules.[1][][4] The hydrogen bond acceptors provided by the ether oxygens improve interactions with water.[4] This is a significant advantage for intravenous formulations and can be critical for achieving sufficient concentration for oral absorption.[10]

  • Permeability: The very property that makes ether linkers soluble—their polarity—can hinder their ability to cross nonpolar cell membranes. In contrast, the lipophilic nature of alkyl linkers often promotes better passive diffusion across lipid bilayers.[] Replacing ether oxygens with methylene groups reduces the polar surface area and can allow the molecule to adopt a more compact, membrane-friendly conformation.[] In studies using parallel artificial membrane permeability assays (PAMPA), alkyl-linked compounds have been shown to outperform their PEGylated counterparts, especially when matched for lipophilicity.[]

This creates a classic medicinal chemistry challenge: improving solubility with polar ether linkers may come at the cost of reduced permeability, and vice-versa for lipophilic alkyl linkers. The optimal linker is one that strikes a delicate balance between these two properties.[6]

Impact on Plasma Protein Binding and In Vivo Outcomes

The linker's characteristics also influence how a drug interacts with plasma proteins and its overall in vivo fate.

  • Hydrophobicity and Non-Specific Binding: Highly lipophilic linkers can increase non-specific binding to plasma proteins like albumin and can also lead to non-specific tissue uptake, which can be a source of toxicity.[] Modulating hydrophilicity by incorporating ether functionalities can mitigate these effects.[][12]

  • Overall Exposure and Bioavailability: The culmination of metabolic stability, solubility, and permeability determines a drug's oral bioavailability and systemic exposure. The enhanced metabolic stability of ether linkers can lead to lower clearance and longer half-lives.[1][] Conversely, the superior permeability of alkyl linkers can lead to higher absorption and increased oral exposure, steepening the dose-response curve in cellular assays.[]

The following table summarizes the general pharmacokinetic tendencies of ether versus alkyl linkers:

Pharmacokinetic ParameterEther Linkers (e.g., PEG)Alkyl LinkersRationale
Metabolic Stability Generally HigherGenerally LowerEther C-H bonds are less prone to CYP450 oxidation than alkyl C-H bonds.[1]
Aqueous Solubility HigherLowerEther oxygens act as H-bond acceptors, increasing hydrophilicity.[][4]
Membrane Permeability LowerHigherAlkyl chains are more lipophilic and have a lower polar surface area.[]
Plasma Clearance Often LowerOften HigherPrimarily driven by differences in metabolic stability.[]
Oral Bioavailability Variable (Solubility-limited)Variable (Permeability-favored)A complex interplay between solubility and permeability.[9]

Experimental Validation: Protocols and Best Practices

Theoretical advantages must be confirmed with robust experimental data. The following protocols for in vitro assays are fundamental for comparing linker performance in early drug discovery.

Protocol: Metabolic Stability in Human Liver Microsomes (HLM)

This assay is a cornerstone for assessing a compound's susceptibility to Phase I metabolism, primarily by CYP450 enzymes.[5][13]

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (Clint) of a compound upon incubation with HLM.

Methodology:

  • Preparation of Reagents:

    • Thaw pooled Human Liver Microsomes (HLM) on ice and dilute to a final protein concentration of 0.5-1.0 mg/mL in a 0.1 M phosphate buffer (pH 7.4).[13][14]

    • Prepare a test compound stock solution (e.g., 10 mM in DMSO) and dilute to a final incubation concentration (typically 1 µM) in the phosphate buffer.

    • Prepare an NADPH regenerating system solution as per the manufacturer's instructions. This is critical for sustained enzymatic activity.[15]

    • Prepare a "stop solution" of ice-cold acetonitrile containing an internal standard for LC-MS/MS analysis.[5]

  • Incubation Procedure:

    • Pre-warm the HLM and test compound solutions at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to the HLM/compound mixture.[15]

    • At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw an aliquot of the reaction mixture.[13]

    • Immediately quench the reaction by adding the aliquot to the stop solution.[5]

  • Sample Analysis:

    • Centrifuge the quenched samples at high speed (e.g., 10,000 x g) to pellet the precipitated proteins.[15]

    • Transfer the supernatant to a new plate or vials for analysis.

    • Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.[5]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the compound remaining versus time.

    • The slope of the linear regression of this plot is the elimination rate constant (k).

    • Calculate the half-life (t½) using the equation: t½ = 0.693 / k .

    • Calculate intrinsic clearance (Clint) using the equation: Clint (µL/min/mg protein) = (0.693 / t½) * (1 / mg/mL microsomal protein) .

Self-Validation System:

  • Positive Controls: Include compounds with known metabolic fates (e.g., a high-clearance compound like Verapamil and a low-clearance compound like Warfarin) to ensure the HLM are enzymatically active and the assay is performing as expected.[5]

  • Negative Control: A condition without the NADPH regenerating system should be run to account for any non-enzymatic degradation. The compound concentration should remain stable over the time course in this control.

Protocol: Caco-2 Permeability Assay

This assay is the industry standard for predicting in vivo drug absorption across the gut wall.[16][17] It uses a human colon adenocarcinoma cell line that differentiates into a polarized monolayer resembling intestinal enterocytes.[16]

Objective: To determine the apparent permeability coefficient (Papp) of a compound in both the apical-to-basolateral (A-B, absorptive) and basolateral-to-apical (B-A, efflux) directions.

Methodology:

  • Cell Culture:

    • Culture Caco-2 cells on semi-permeable Transwell™ filter supports for 18-22 days to allow for spontaneous differentiation into a confluent, polarized monolayer.[16]

  • Monolayer Integrity Check:

    • Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. TEER values should be above a pre-determined threshold (e.g., ≥200 Ω*cm²) to ensure tight junction integrity.[17][18]

    • Alternatively, assess the permeability of a low-permeability marker like Lucifer Yellow.[17] Monolayers with high leakage are discarded.

  • Permeability Experiment:

    • Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

    • For A-B permeability , add the test compound (at a specified concentration, e.g., 10 µM) to the apical (upper) chamber and drug-free buffer to the basolateral (lower) chamber.[19]

    • For B-A permeability , add the test compound to the basolateral chamber and drug-free buffer to the apical chamber.[19]

    • Incubate the plates at 37°C with gentle shaking.

    • At specified time points (e.g., 60 or 120 minutes), take samples from the receiver chamber and an initial sample from the donor chamber.

  • Sample Analysis & Data Calculation:

    • Quantify the concentration of the test compound in all samples using LC-MS/MS.

    • Calculate the Papp value using the formula: Papp (cm/s) = (dQ/dt) / (A * C₀)

      • dQ/dt = rate of compound appearance in the receiver chamber

      • A = surface area of the filter membrane

      • C₀ = initial concentration in the donor chamber

    • Calculate the Efflux Ratio (ER) = Papp (B-A) / Papp (A-B) . An ER > 2 suggests the compound is a substrate for efflux transporters like P-glycoprotein.[16][17]

Strategic Application in Drug Design

The choice of linker is not arbitrary but a strategic decision based on the project's goals. The following workflow can guide this decision-making process.

G cluster_0 start Define Project Goal (e.g., Oral Bioavailability, IV Infusion) q_solubility Is the parent molecule highly lipophilic with poor aqueous solubility? start->q_solubility q_metabolism Is the parent molecule susceptible to rapid oxidative metabolism? q_solubility->q_metabolism No consider_ether Prioritize Ether/PEG Linkers to enhance solubility and stability q_solubility->consider_ether Yes q_permeability Is cell permeability a major anticipated hurdle (e.g., PROTACs)? q_metabolism->q_permeability No q_metabolism->consider_ether Yes consider_alkyl Prioritize Alkyl Linkers to maximize permeability q_permeability->consider_alkyl Yes hybrid Consider Hybrid/Rigid Linkers to balance properties q_permeability->hybrid No / Unsure synthesis Synthesize Analogs consider_ether->synthesis consider_alkyl->synthesis hybrid->synthesis testing Test in vitro PK Assays (Solubility, Stability, Permeability) synthesis->testing decision Select Lead Linker for in vivo studies testing->decision

Caption: Decision workflow for selecting a linker type based on project goals.

Conclusion

The selection of a linker is a critical, multi-parameter optimization problem. Ether and alkyl linkers represent two ends of a spectrum, offering distinct advantages in modulating a drug's pharmacokinetic profile.

  • Ether linkers are invaluable tools for improving aqueous solubility and enhancing metabolic stability, often leading to lower clearance and extended in vivo half-life. They are particularly useful for rescuing highly lipophilic compounds or those prone to rapid oxidative metabolism.

  • Alkyl linkers are advantageous for maximizing membrane permeability, a crucial factor for oral absorption and for large molecules like PROTACs that must enter cells to function. Their synthetic simplicity is also a practical benefit.

Ultimately, the optimal linker is context-dependent and must be determined empirically.[1] By understanding the fundamental physicochemical drivers and employing rigorous in vitro validation assays, drug discovery teams can rationally design linkers that transform a promising molecule into a viable drug candidate with a well-optimized pharmacokinetic profile.

References

Sources

Validation

Comparative Solubility of Pyrrolidine vs. Piperidine Ether Amines: A Guide for Medicinal Chemists

As a Senior Application Scientist navigating lead optimization, one of the most frequent structural dilemmas I encounter is the selection of the optimal saturated heterocyclic scaffold. When designing ether amines—compou...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating lead optimization, one of the most frequent structural dilemmas I encounter is the selection of the optimal saturated heterocyclic scaffold. When designing ether amines—compounds where a cyclic amine is tethered to an ether linkage to boost target engagement and mask lipophilicity—the choice between a five-membered pyrrolidine and a six-membered piperidine ring is critical.

While these two "privileged scaffolds" differ by only a single methylene unit, this subtle structural variance profoundly dictates the molecule's physicochemical properties, pharmacokinetic (ADME) profile, and thermodynamic solubility[1]. This guide provides an objective, causality-driven comparison of pyrrolidine and piperidine ether amines, supported by thermodynamic principles and self-validating experimental protocols.

Mechanistic Foundations: Why Ring Size Dictates Solubility

Solubility is not a static property; it is a thermodynamic competition between the energy required to break a solid crystal lattice (


) and the energy released upon aqueous solvation (

). When comparing pyrrolidine and piperidine ether amines, three structural pillars govern this balance:
A. Lipophilicity (LogP/LogD)

The inherent lipophilicity of the base scaffold heavily influences hydration energy. Piperidine is inherently more lipophilic (LogP ~0.84) than pyrrolidine (LogP ~0.46)[1]. In ether amines, the ether oxygen acts as a hydrogen bond acceptor to improve water solubility. However, pairing this ether with the more hydrophilic pyrrolidine core creates a synergistic effect, resulting in a significantly lower overall LogD at physiological pH compared to the piperidine analog[2].

B. Basicity (pKa)

Both scaffolds are strongly basic secondary (or tertiary, if substituted) amines. Pyrrolidine is slightly more basic (pKa ~11.27) than piperidine (pKa ~11.22) due to the greater conformational stabilization of its protonated form[1]. At physiological pH (7.4), both ether amines will be predominantly ionized. However, the slightly higher ionization fraction of pyrrolidine derivatives further drives aqueous partitioning.

C. Conformational Flexibility & Crystal Lattice Energy

Piperidine prefers a highly rigid "chair" conformation, which often packs highly efficiently into a crystal lattice, driving up the lattice energy[2]. Pyrrolidine, conversely, adopts highly flexible "envelope" and "twist" conformations[2]. This flexibility creates entropic penalties during crystallization, often resulting in less efficient crystal packing and lower lattice energy. Consequently, less energy is required to disrupt the pyrrolidine solid state, making pyrrolidine ether amines generally more soluble than their piperidine counterparts[3].

Solvation Solid Solid State Ether Amine (Crystal Lattice) Gas Gas Phase Molecules (Disrupted Lattice) Solid->Gas Lattice Energy (u0394H_lat) > 0 Aqueous Aqueous Solution (Hydrated State) Solid->Aqueous Solution Enthalpy (u0394H_sol) Gas->Aqueous Hydration Energy (u0394H_hyd) < 0 Pyrrolidine Pyrrolidine Scaffold: Flexible (Envelope) Lower Lattice Energy Pyrrolidine->Solid Piperidine Piperidine Scaffold: Rigid (Chair) Higher Lattice Energy Piperidine->Solid

Caption: Thermodynamic solvation pathway illustrating how scaffold flexibility impacts lattice disruption.

Comparative Data: Physicochemical Properties

The following table summarizes the foundational physicochemical differences between the two scaffolds and how these traits manifest when functionalized into ether amines. Data is synthesized from established medicinal chemistry benchmarks[1],[2],[4].

PropertyPyrrolidine (5-membered)Piperidine (6-membered)Impact on Ether Amine Derivatives
Ring Size 5-membered6-memberedDictates the spatial vector and orientation of the ether linker for target binding.
pKa (Conjugate Acid) ~11.27~11.22Both are strongly basic; pyrrolidine's slightly higher basicity aids in physiological ionization.
LogP (Base Scaffold) 0.460.84Pyrrolidine ether amines are generally more hydrophilic, improving aqueous solubility.
Conformational Flexibility High (Envelope/Twist)Low (Rigid Chair)Pyrrolidine's flexibility lowers crystal lattice energy, driving faster dissolution.
Metabolic Stability Susceptible to bioactivationSusceptible to adjacent oxidationBoth require strategic ether placement to block metabolic "soft spots" (e.g., iminium ion formation)[3].

Experimental Workflow: Thermodynamic Solubility Profiling

Kinetic solubility assays (e.g., DMSO dilution) often drastically overestimate solubility due to supersaturation and the formation of colloidal nano-aggregates. For accurate lead optimization, a Thermodynamic Solubility Assay starting from solid powder is mandatory.

To ensure scientific integrity, I employ a self-validating protocol . The assay must not only measure the concentration of the dissolved drug but also verify that the solid phase has not converted into a less soluble hydrate or salt form during incubation.

Step-by-Step Protocol
  • Sample Preparation (Solid Dispensing): Action: Dispense 2.0 mg of crystalline ether amine into a glass vial. Add 1.0 mL of Phosphate-Buffered Saline (PBS, pH 7.4). Causality: Glass is strictly used instead of plastic to prevent non-specific hydrophobic binding of the lipophilic ether moieties. pH 7.4 mimics systemic circulation.

  • Incubation & Equilibration: Action: Seal and incubate at 37°C with orbital shaking (300 rpm) for 24 hours. Causality: A 24-hour window ensures true thermodynamic equilibrium is reached between the solid crystal lattice and the solvated molecules.

  • Phase Separation (Ultracentrifugation): Action: Transfer the suspension to thick-walled tubes and ultracentrifuge at 100,000 × g for 30 minutes at 37°C. Causality: Standard syringe filtration (e.g., 0.45 µm) allows sub-micron colloidal aggregates to pass, artificially inflating the apparent solubility. Ultracentrifugation strictly isolates the true molecularly dissolved solute.

  • Supernatant Quantification: Action: Dilute the supernatant into the linear dynamic range and quantify via LC-MS/MS against a standard calibration curve.

  • Solid-State Validation (Self-Validating Step): Action: Recover the solid pellet from the centrifuge tube, dry gently, and analyze via X-Ray Powder Diffraction (XRPD). Causality: If the compound converts to a hydrate or a different polymorph during the 24h aqueous incubation, the measured solubility corresponds to the new form. XRPD confirms whether the solubility value belongs to the intended original polymorph, creating a closed-loop, self-validating data point.

Workflow Prep 1. Sample Preparation (Solid Compound + Buffer pH 7.4) Incubate 2. Incubation & Equilibration (24h at 37°C, Shake) Prep->Incubate Phase 3. Phase Separation (Ultracentrifugation) Incubate->Phase Analysis 4. LC-MS/MS Quantification (Supernatant Analysis) Phase->Analysis Validation 5. Solid-State Validation (XRPD for form change) Phase->Validation Analyze Pellet

Caption: Self-validating thermodynamic solubility workflow featuring XRPD pellet analysis.

Strategic Applications in Drug Design

The substitution of a piperidine with a pyrrolidine—a practice known as scaffold hopping—can profoundly impact a compound's biological activity and ADME profile[2].

  • When to choose Pyrrolidine: If your piperidine ether amine is suffering from poor aqueous solubility, high plasma protein binding, or poor oral bioavailability, contracting the ring to a pyrrolidine is a premier strategy. The loss of one methylene unit reduces lipophilicity, while the increased conformational adaptability can enhance hydrogen bonding interactions with the target[4]. Furthermore, the pyrrolidine motif inherently offers enhanced aqueous solubility[3].

  • When to choose Piperidine: If your target requires a highly specific, rigid vector to project the ether linkage into a narrow hydrophobic pocket, the rigid chair conformation of piperidine is superior. The entropic penalty of binding is lower for piperidine because it is already pre-organized, often leading to higher target affinity—provided the solubility limits are managed[1],[2].

References

  • Title: Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase-Based Molecular Docking and In Vitro Testing Source: MDPI URL:[Link]

Sources

Comparative

A Comparative Guide to Quality Control Testing of 2-(2-Pyrrolidin-1-yl-ethoxy)-ethylamine Raw Material

For Researchers, Scientists, and Drug Development Professionals The stringent quality control of raw materials is a cornerstone of robust drug development and manufacturing. For a molecule such as 2-(2-Pyrrolidin-1-yl-et...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The stringent quality control of raw materials is a cornerstone of robust drug development and manufacturing. For a molecule such as 2-(2-Pyrrolidin-1-yl-ethoxy)-ethylamine, which contains multiple reactive functional groups, a comprehensive QC strategy is imperative to identify and quantify impurities that could impact the safety and efficacy of the final active pharmaceutical ingredient (API). In the absence of a dedicated pharmacopeial monograph, a well-justified and scientifically sound set of in-house specifications and analytical methods must be established.

Core Analytical Pillars for Quality Control

The quality control of 2-(2-Pyrrolidin-1-yl-ethoxy)-ethylamine relies on a triad of analytical categories: Identification, Purity, and Assay. Each of these pillars utilizes specific techniques to provide a comprehensive quality profile of the raw material.

QC_Pillars QC Testing QC Testing Identification Identification QC Testing->Identification Is it the correct molecule? Purity Purity QC Testing->Purity What else is present? Assay Assay QC Testing->Assay How much of the molecule is present?

Caption: Core pillars of raw material quality control.

Part 1: Identification Tests

Identification tests are fundamental to confirm the chemical identity of the raw material, ensuring that the correct substance is being used. A combination of spectroscopic techniques provides the most definitive identification.

Infrared (IR) Spectroscopy

Principle: IR spectroscopy measures the absorption of infrared radiation by the molecule's bonds, which vibrate at specific frequencies. This provides a unique "fingerprint" of the molecule's functional groups.

Experimental Protocol:

  • Sample Preparation: A small drop of neat 2-(2-Pyrrolidin-1-yl-ethoxy)-ethylamine is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer. A background spectrum of the empty ATR crystal is collected and subtracted from the sample spectrum.

  • Acceptance Criteria: The IR spectrum of the sample should be concordant with the reference spectrum of a qualified standard.

Key Vibrational Modes for 2-(2-Pyrrolidin-1-yl-ethoxy)-ethylamine:

Wavenumber (cm⁻¹)Vibrational Mode
~3360 & ~3290N-H stretching (primary amine)
~2960 & ~2870C-H stretching (aliphatic)
~1110C-O-C stretching (ether)
~1450 & ~1350C-H bending
Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy provides detailed information about the structure of a molecule by observing the magnetic properties of atomic nuclei. ¹H and ¹³C NMR are essential for unambiguous identification.

Experimental Protocol:

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, D₂O) in a 5 mm NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Data Processing and Analysis: Process the spectra and compare the chemical shifts, multiplicities, and integrations with the expected structure of 2-(2-Pyrrolidin-1-yl-ethoxy)-ethylamine.

Expected ¹H NMR Chemical Shifts (Illustrative):

Chemical Shift (δ) ppmMultiplicityAssignment
~1.75MultipletPyrrolidine ring -CH₂-CH₂-
~2.50MultipletPyrrolidine ring N-CH₂-
~2.65Triplet-O-CH₂-CH₂-N(pyrrolidine)
~2.80Triplet-CH₂-NH₂
~3.55Triplet-O-CH₂-CH₂-NH₂
VariableBroad Singlet-NH₂

Part 2: Purity Determination

Purity testing is critical for identifying and quantifying any impurities present in the raw material. Chromatographic techniques are the most powerful tools for this purpose.

Gas Chromatography (GC)

Principle: GC separates volatile and semi-volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a column. GC is particularly well-suited for analyzing amines, though derivatization may be necessary to improve peak shape and reduce tailing.[1][2]

Comparison of GC Approaches:

MethodAdvantagesDisadvantages
Direct Injection - Simple and fast sample preparation.- Potential for peak tailing due to the basicity of the amine.[1]
- Requires a specific column (e.g., amine-deactivated).
Derivatization (e.g., with BSTFA) - Improved peak shape and resolution.[3]- Adds an extra step to sample preparation.
- Increased volatility of the analyte.- Derivatization reaction must be complete and reproducible.

Experimental Protocol (Direct Injection):

  • Sample Preparation: Prepare a dilute solution of 2-(2-Pyrrolidin-1-yl-ethoxy)-ethylamine in a suitable solvent (e.g., methanol or isopropanol).

  • GC System: A gas chromatograph equipped with a Flame Ionization Detector (FID) and a capillary column suitable for amine analysis (e.g., a wax or amine-deactivated column).

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Detector Temperature: 280 °C

    • Oven Program: Start at 80 °C, ramp to 250 °C at 10 °C/min.

    • Carrier Gas: Helium

  • Data Analysis: Calculate the percentage of each impurity by area normalization.

High-Performance Liquid Chromatography (HPLC)

Principle: HPLC separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. For amines that lack a strong UV chromophore, derivatization is often employed to enhance detection.[4][5]

Comparison of HPLC Detection Methods:

Detection MethodAdvantagesDisadvantages
UV-Vis (low wavelength) - Simple and widely available.- Low sensitivity and selectivity for aliphatic amines.
Evaporative Light Scattering (ELSD) - Universal detection for non-volatile compounds.- Non-linear response, requires careful calibration.
Pre-column Derivatization with UV/Fluorescence tag - High sensitivity and selectivity.[4][5]- Adds complexity to the sample preparation.
- Allows for the use of standard reversed-phase columns.- Derivatization reagent and by-products may interfere with the chromatogram.

Experimental Protocol (Pre-column Derivatization with Dansyl Chloride):

  • Derivatization:

    • To a solution of the sample in acetone, add a solution of dansyl chloride in acetone and an aqueous sodium bicarbonate buffer.

    • Heat the mixture at 60 °C for 30 minutes.

    • Quench the reaction with a solution of proline.

  • HPLC System: A liquid chromatograph with a fluorescence detector and a C18 reversed-phase column.

  • HPLC Conditions:

    • Mobile Phase: A gradient of acetonitrile and water.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Fluorescence Detection: Excitation at 340 nm, Emission at 525 nm.

  • Data Analysis: Quantify impurities against a reference standard of 2-(2-Pyrrolidin-1-yl-ethoxy)-ethylamine.

Purity_Workflow cluster_gc Gas Chromatography cluster_hplc High-Performance Liquid Chromatography Sample Sample GC_Prep Dilution Sample->GC_Prep HPLC_Prep Derivatization Sample->HPLC_Prep GC_Analysis GC-FID Analysis GC_Prep->GC_Analysis Purity_Report Purity_Report GC_Analysis->Purity_Report Volatile Impurities HPLC_Analysis HPLC-Fluorescence Analysis HPLC_Prep->HPLC_Analysis HPLC_Analysis->Purity_Report Non-Volatile Impurities

Caption: Workflow for purity analysis of the raw material.

Part 3: Assay (Potentiometric Titration)

Principle: An assay determines the content of the active substance in the raw material. For a basic compound like 2-(2-Pyrrolidin-1-yl-ethoxy)-ethylamine, a potentiometric titration is a robust and accurate method. The two basic nitrogen atoms will be titrated with a standardized acid.

Experimental Protocol:

  • Sample Preparation: Accurately weigh a suitable amount of the sample and dissolve it in a non-aqueous solvent such as acetic acid.

  • Titration: Titrate the solution with a standardized solution of perchloric acid in acetic acid.

  • Endpoint Detection: Determine the two equivalence points using a pH electrode and a potentiometric titrator.

  • Calculation: Calculate the percentage assay based on the volume of titrant consumed to reach the second equivalence point.

Comparison with Chromatographic Assay Methods:

MethodAdvantagesDisadvantages
Potentiometric Titration - High precision and accuracy.- Not specific; titrates all bases present in the sample.
- Primary method for assay determination.- Requires careful handling of corrosive reagents.
Chromatographic Assay - Specific to the analyte of interest.- Higher potential for variability compared to titration.
- Can simultaneously determine purity and assay.- Requires a well-characterized reference standard for accurate quantification.

Summary of Recommended QC Testing Standards

TestMethodAcceptance Criteria (Typical)
Identification IR SpectroscopySpectrum concordant with reference standard.
¹H and ¹³C NMR SpectroscopySpectra consistent with the structure.
Purity GC-FID (for volatile impurities)Individual impurity ≤ 0.1%, Total impurities ≤ 0.5%.
HPLC-Fluorescence (for non-volatile impurities)Individual impurity ≤ 0.1%, Total impurities ≤ 0.5%.
Assay Potentiometric Titration98.0% - 102.0% (on the anhydrous basis).
Water Content Karl Fischer Titration≤ 0.5%
Residue on Ignition Sulfated Ash≤ 0.1%

Conclusion

A comprehensive quality control strategy for 2-(2-Pyrrolidin-1-yl-ethoxy)-ethylamine raw material should employ a combination of spectroscopic and chromatographic techniques. While IR and NMR provide definitive identification, a dual approach using both GC and HPLC is recommended for a thorough purity assessment, covering both volatile and non-volatile impurities. A potentiometric titration serves as a robust and precise method for the assay. The implementation of these well-validated analytical methods will ensure the consistent quality of this critical raw material, thereby contributing to the safety and efficacy of the final pharmaceutical product.

References

  • BIOFOUNT. 2-(2-Pyrrolidin-1-yl-ethoxy)-ethylamine. [Link]

  • Bryan Research & Engineering, LLC. Analysis of Amine Solutions by Gas Chromatography. [Link]

  • PubChem. 1-Pyrrolidineethanamine. [Link]

  • Fekete, J., & Morovján, G. (2010). Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis. Journal of Pharmaceutical and Biomedical Analysis, 53(4), 867-881.
  • ResearchGate. Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine. [Link]

  • Chromatography Forum. measure pyrrolidine by HPLC. [Link]

  • SIELC Technologies. Separation of 2-[2-(Diethylamino)ethoxy]ethanol on Newcrom R1 HPLC column. [Link]

  • ECHA. 2-[2-(pyrrolidin-1-yl)ethoxy]ethan-1-amine. [Link]

  • ResearchGate. (PDF) Synthesis of substituted 2-(2-oxopyrrolidin-1-yl)acetamides. [Link]

  • PubMed. Synthesis of novel 2-pyrrolidinone and pyrrolidine derivatives and study of their inhibitory activity against autotaxin enzyme. [Link]

  • ResearchGate. SPE/GC–MS Determination of 2-Pyrrolidone, N-Methyl-2-pyrrolidone, and N-Ethyl-2-pyrrolidone in Liquid Pesticide Formulations | Request PDF. [Link]

  • PMC. Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids. [Link]

  • Organic Chemistry Portal. Pyrrolidine synthesis. [Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 2-(2-Pyrrolidin-1-yl-ethoxy)-ethylamine

This document provides a comprehensive, step-by-step guide for the safe handling and disposal of 2-(2-Pyrrolidin-1-yl-ethoxy)-ethylamine (CAS No. 160687-47-8).

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive, step-by-step guide for the safe handling and disposal of 2-(2-Pyrrolidin-1-yl-ethoxy)-ethylamine (CAS No. 160687-47-8). As a substituted ethylamine, this compound presents significant hazards that necessitate a rigorous and compliant disposal protocol. This guide is designed for researchers, scientists, and drug development professionals to ensure personnel safety, regulatory compliance, and environmental protection. The procedures outlined herein are grounded in established safety principles and regulatory frameworks, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[1][2]

Hazard Identification: The Foundation of Safe Disposal

Understanding the inherent risks of a chemical is the critical first step in managing its lifecycle. 2-(2-Pyrrolidin-1-yl-ethoxy)-ethylamine, and closely related structural analogs, are classified as hazardous materials. The primary dangers are its flammability and severe corrosivity. Accidental exposure can cause severe skin burns and serious eye damage.[3] Therefore, all handling and disposal operations must be predicated on mitigating these risks.

Hazard Classification Details GHS Pictograms
Flammable Liquid Category 3 (H226): Flammable liquid and vapor.[3] Vapors can form explosive mixtures with air and may travel to an ignition source.🔥
Skin Corrosion Category 1B/1A (H314): Causes severe skin burns and eye damage.[3] Contact can cause irreversible tissue damage.corrosive
Acute Toxicity Category 4 (H302 + H312): Harmful if swallowed or in contact with skin.[3]exclamation mark
Signal Word Danger

These classifications mandate that this chemical waste be treated as RCRA hazardous waste , likely carrying the codes D001 for ignitability and D002 for corrosivity.[4] This designation strictly prohibits disposal via standard laboratory drains or municipal trash.[5]

The Core Disposal Protocol: A Step-by-Step Guide

The fundamental principle for disposing of this compound is that it must be handled by a licensed hazardous waste disposal company.[5][6] In-laboratory treatment is not recommended due to the chemical's hazardous properties. The following steps ensure safe accumulation and preparation for professional disposal.

Step 1: Segregation and Waste Container Selection

  • Action: Designate a specific, dedicated waste container for 2-(2-Pyrrolidin-1-yl-ethoxy)-ethylamine and any materials heavily contaminated with it (e.g., pipette tips, absorbent pads from a spill).

  • Causality: Amines are basic and can react violently with acids and oxidizing agents.[2] Strict segregation prevents dangerous chemical reactions within the waste container. The container must be made of a compatible material, such as high-density polyethylene (HDPE) or borosilicate glass, to prevent degradation.

Step 2: Proper Labeling

  • Action: Immediately label the waste container. The label must include:

    • The full chemical name: "2-(2-Pyrrolidin-1-yl-ethoxy)-ethylamine"

    • The words "Hazardous Waste"

    • Associated Hazard Pictograms (Flammable, Corrosive, Harmful)

    • An accumulation start date.

  • Causality: Clear, accurate labeling is a cornerstone of the "cradle-to-grave" waste management system.[2] It ensures that everyone who handles the container, from lab personnel to disposal technicians, is aware of its contents and the associated dangers.

Step 3: Secure Storage

  • Action: Store the sealed waste container in a designated Satellite Accumulation Area (SAA). This area should be a cool, well-ventilated space, away from heat, sparks, open flames, or direct sunlight.[5][7] Ensure the container is stored in secondary containment to mitigate leaks or spills.

  • Causality: Storing the flammable and corrosive waste away from ignition sources and incompatible materials is a critical safety measure to prevent fires or dangerous reactions.[7][8] Secondary containment ensures that any potential failure of the primary container does not result in an uncontrolled release.

Step 4: Arranging for Professional Disposal

  • Action: Once the container is full, or in accordance with your institution's policies, contact your Environmental Health & Safety (EHS) office to arrange for pickup by a licensed hazardous waste disposal contractor.

  • Causality: Professional disposal companies have the specialized equipment and facilities, such as high-temperature incinerators, to destroy the chemical in an environmentally sound and legally compliant manner.[9] This is the only acceptable final disposal route.[5]

Disposal Decision Workflow

The following diagram illustrates the logical flow for managing waste generated from 2-(2-Pyrrolidin-1-yl-ethoxy)-ethylamine.

G Disposal Workflow for 2-(2-Pyrrolidin-1-yl-ethoxy)-ethylamine cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 A Waste Generated (Unused Reagent, Contaminated Labware, Spill Residue) B Is the container dedicated and compatible (e.g., HDPE)? A->B C Select & Label a Compatible Waste Container B->C No D Segregate Waste Stream (Keep away from acids and oxidizers) B->D Yes C->D E Add waste to the dedicated container. Keep container closed when not in use. D->E F Store in a cool, ventilated Satellite Accumulation Area (SAA) with secondary containment. E->F G Is container full or ready for disposal? F->G G->E No H Contact EHS for pickup by a Licensed Hazardous Waste Contractor G->H Yes

Caption: Decision workflow for safe waste accumulation and disposal.

Emergency Procedures: Spill and Exposure Response

Accidents require immediate and correct action. All personnel handling this chemical must be familiar with emergency protocols.

Small-Scale Spill Response:

  • Evacuate and Ventilate: Alert personnel in the immediate area and ensure the space is well-ventilated. If possible, work within a chemical fume hood.[10]

  • Control Ignition Sources: Remove all sources of sparks, flames, or heat.[4][11]

  • Don PPE: Wear, at a minimum, a lab coat, chemical-resistant gloves (e.g., nitrile), and chemical safety goggles with a face shield.[5][12]

  • Contain and Absorb: Cover the spill with an inert absorbent material such as vermiculite, sand, or commercial absorbent pads.[4][9] Do not use combustible materials like paper towels.

  • Collect Waste: Using non-sparking tools, carefully scoop the absorbed material into your designated hazardous waste container.[7][12]

  • Decontaminate: Clean the spill area thoroughly.

  • Dispose: Treat all cleanup materials as hazardous waste and place them in the labeled container for professional disposal.[4][13]

First-Aid Measures:

  • Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin with copious amounts of water for at least 15 minutes, using a safety shower if necessary.[12] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[12] Remove contact lenses if present and easy to do. Call for immediate medical attention, preferably from an ophthalmologist.

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing. If breathing is difficult, administer oxygen. Seek immediate medical attention.[12]

  • Ingestion: Rinse the mouth with water. Do NOT induce vomiting due to the risk of perforation.[3] Seek immediate medical attention.[12]

By adhering to this comprehensive guide, laboratory professionals can manage 2-(2-Pyrrolidin-1-yl-ethoxy)-ethylamine waste safely, ensuring compliance with regulations and protecting themselves, their colleagues, and the environment.

References

  • Amine Disposal For Businesses. (2024, July 18). Collect and Recycle. [Link]

  • Polyurethane Amine Catalysts Guidelines for Safe Handling and Disposal. American Chemistry Council. [Link]

  • 2-(2-Pyrrolidin-1-yl-ethoxy)-ethylamine. BIOFOUNT. [Link]

  • SAFETY DATA SHEET. (2017, April 25). RBNAinfo. [Link]

  • MATERIAL SAFETY DATA SHEET: ADDOCAT KE-9018 363D. Tri-iso. [Link]

  • Safety Data Sheet. Cannon Water Technology, Inc. [Link]

  • CHEMICAL WASTE MANAGEMENT GUIDE. Auburn Research. [Link]

  • SAFETY DATA SHEET: 2-(Aminomethyl)-1-ethylpyrrolidine. (2023, September 22). Fisher Scientific. [Link]

  • 2-Pyrrolidinone. datasheet.datasheetarchive.com. [Link]

  • SDS 2295 Ethylamine 70%. (2019, April 15). ECP Labchem. [Link]

  • 7 - Safety data sheet. (2023, April 10). CPAchem. [Link]

  • Material Safety Data Sheet - 2-Ethoxyethylamine. Cole-Parmer. [Link]

  • 4-(2-(Pyrrolidin-1-yl)ethoxy)aniline. PubChem. [Link]

  • Safety Data Sheet: 2-Pyrrolidone. Carl ROTH. [Link]

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Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Pyrrolidin-1-yl-ethoxy)-ethylamine
Reactant of Route 2
Reactant of Route 2
2-(2-Pyrrolidin-1-yl-ethoxy)-ethylamine
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